N-Hydroxy-4-nitrophthalimide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-5-nitroisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O5/c11-7-5-2-1-4(10(14)15)3-6(5)8(12)9(7)13/h1-3,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKACMVMZUIQKNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00466506 | |
| Record name | N-Hydroxy-4-nitrophthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00466506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105969-98-0 | |
| Record name | N-Hydroxy-4-nitrophthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00466506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Hydroxy-4-nitrophthalimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of N-Hydroxy-4-nitrophthalimide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of N-Hydroxy-4-nitrophthalimide, a key chemical intermediate. The document details a plausible synthetic protocol, expected physicochemical properties, and analytical characterization methods, collating available data and proposing experimental designs based on related literature.
Introduction
This compound (CAS No. 105969-98-0) is a derivative of phthalimide containing both a hydroxylamino and a nitro functional group.[][2] This substitution pattern makes it a valuable reagent and building block in organic synthesis, particularly in the formation of redox-active esters and for use in radical-mediated reactions. Its structural properties are of interest to researchers in medicinal chemistry and materials science. This guide outlines a proposed method for its synthesis and the analytical techniques for its characterization.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 105969-98-0 | [][2] |
| Molecular Formula | C₈H₄N₂O₅ | [] |
| Molecular Weight | 208.13 g/mol | [] |
| Boiling Point | 474.76 °C at 760 mmHg | [] |
| Density | 1.868 g/cm³ | [] |
| Purity (typical) | >98.0% (HPLC) | [2] |
| Appearance | White to light yellow powder/crystal | [2] |
Table 1: Physicochemical Properties of this compound
Synthesis of this compound
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocol
This protocol is adapted from the synthesis of N-(2-Hydroxyphenyl)-4-nitrophthalimide.[3]
Materials:
-
4-Nitrophthalic anhydride
-
Hydroxylamine hydrochloride
-
Glacial acetic acid
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-nitrophthalic anhydride (1 equivalent) and hydroxylamine hydrochloride (1.2 equivalents).
-
Add glacial acetic acid as the solvent.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker of ice-cold deionized water to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold deionized water to remove any residual acetic acid and unreacted hydroxylamine hydrochloride.
-
Dry the product under vacuum.
-
For further purification, recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture can be performed.
Characterization
The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.
Experimental Workflow for Characterization
Caption: Workflow for the characterization of this compound.
Expected Spectroscopic Data
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the hydroxyl proton. The aromatic protons on the nitro-substituted ring will likely appear as a complex multiplet in the downfield region (δ 7.5-8.5 ppm). The hydroxyl proton of the N-OH group is expected to be a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum should display signals for the two carbonyl carbons, and the aromatic carbons. The carbonyl carbons are expected in the range of 160-170 ppm. The aromatic carbons will appear in the region of 120-150 ppm, with the carbon bearing the nitro group being significantly deshielded.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by the following key absorption bands:
-
O-H stretch: A broad band around 3200-3400 cm⁻¹ corresponding to the N-OH group.
-
C=O stretch: Strong absorptions around 1700-1750 cm⁻¹ for the symmetric and asymmetric stretching of the imide carbonyl groups.
-
N-O stretch (nitro): Strong, characteristic bands around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric) for the nitro group.
-
C-N stretch: Absorption in the region of 1300-1390 cm⁻¹.
-
Aromatic C-H stretch: Signals above 3000 cm⁻¹.
Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular formula C₈H₄N₂O₅. Predicted m/z values for common adducts are listed in Table 2.[6]
| Adduct | Predicted m/z |
| [M+H]⁺ | 209.01930 |
| [M+Na]⁺ | 231.00124 |
| [M-H]⁻ | 207.00474 |
| [M]⁺ | 208.01147 |
Table 2: Predicted m/z Values for this compound Adducts [6]
Conclusion
This technical guide provides a detailed, albeit proposed, framework for the synthesis and characterization of this compound. The provided experimental protocol, based on analogous reactions, offers a solid starting point for its laboratory preparation. The expected characterization data will aid researchers in confirming the successful synthesis and purity of the compound. Further research to publish a definitive synthesis and complete spectral analysis of this compound would be a valuable contribution to the chemical science community.
References
- 2. This compound | 105969-98-0 | TCI AMERICA [tcichemicals.com]
- 3. N-(2-Hydroxyphenyl)-4-nitrophthalimide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Hydroxyphthalimide - Wikipedia [en.wikipedia.org]
- 5. 4-Nitrophthalimide | C8H4N2O4 | CID 6969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C8H4N2O5) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to the Physicochemical Properties of N-Hydroxy-4-nitrophthalimide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of N-Hydroxy-4-nitrophthalimide. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data, detailed experimental protocols, and insightful visualizations to support advanced research and application.
Core Physicochemical Properties
This compound is an organic compound that serves as a valuable intermediate in organic synthesis and as a research tool in pharmacology. Its chemical structure, featuring a nitro group on the phthalimide backbone, imparts distinct electronic properties that influence its reactivity and biological activity.
Quantitative Data Summary
The following tables summarize the key quantitative physicochemical properties of this compound and its related parent compound, 4-nitrophthalimide, for comparative analysis.
| Property | Value | Reference |
| Molecular Formula | C₈H₄N₂O₅ | [1] |
| Molecular Weight | 208.13 g/mol | [1] |
| Melting Point | 169 °C | [1] |
| Boiling Point | 474.76 °C at 760 mmHg (Predicted) | [] |
| CAS Number | 105969-98-0 | [1] |
| Appearance | White to light yellow powder/crystal | [3] |
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₄N₂O₄ | [4] |
| Molecular Weight | 192.13 g/mol | [4] |
| Melting Point | 198 °C | [5] |
| Solubility | Less than 0.1 mg/mL in water at 64 °F | [4] |
| Appearance | Yellow powder | [4] |
Table 2: Physicochemical Properties of 4-Nitrophthalimide for Comparison
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established methods for the synthesis of similar N-hydroxyphthalimides.[6][7]
Materials:
-
4-Nitrophthalic anhydride
-
Hydroxylamine hydrochloride (or hydroxylamine sulfate)
-
A suitable base (e.g., triethylamine or sodium carbonate)
-
A suitable solvent (e.g., isopropanol, dioxane, or glacial acetic acid)[6][7][8]
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrophthalic anhydride in the chosen solvent.
-
In a separate beaker, dissolve an equimolar amount of hydroxylamine hydrochloride and the base in the same solvent.
-
Slowly add the hydroxylamine solution to the 4-nitrophthalic anhydride solution at room temperature with continuous stirring.
-
Heat the reaction mixture to reflux (the specific temperature will depend on the solvent used) and maintain for a period of 0.5 to 4 hours.[7] The reaction progress can be monitored by thin-layer chromatography.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
If a precipitate (the product) forms upon cooling, it can be collected by vacuum filtration. If not, the solvent can be removed under reduced pressure to yield the crude product.
-
The crude this compound is then purified by recrystallization.
Purification by Recrystallization
Materials:
-
Crude this compound
-
A suitable recrystallization solvent (e.g., ethanol, chloroform, or a solvent mixture)[5][8]
Procedure:
-
Dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot gravity filtration to remove the charcoal.[9]
-
Allow the hot, saturated solution to cool slowly to room temperature, which should induce the formation of crystals.
-
To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a desiccator or a vacuum oven.
Biological Activity and Signaling Pathways
While direct studies on the biological signaling pathways of this compound are limited, research on the closely related parent compound, N-Hydroxyphthalimide (NHPI), provides significant insights. NHPI has been shown to exhibit antitumor activity by suppressing the mTOR (mammalian target of rapamycin) signaling pathway.[10] This pathway is a central regulator of cell growth, proliferation, and survival.
mTOR Signaling Pathway Inhibition by N-Hydroxyphthalimide Analogs
The diagram below illustrates the key components of the mTOR signaling pathway and the proposed points of inhibition by N-Hydroxyphthalimide and its analogs. The inhibition of both mTORC1 and mTORC2 complexes leads to a downstream cascade of events that ultimately suppresses tumor growth.[10]
Caption: Inhibition of mTORC1 and mTORC2 by N-Hydroxyphthalimide analogs.
Application as a Nitric Oxide Donor
This compound is recognized for its capacity to act as a nitric oxide (NO) donor under specific conditions, such as thermal decomposition or photolysis.[6] This property makes it a valuable tool for investigating NO-mediated signaling pathways in various biological systems. Nitric oxide is a critical signaling molecule involved in processes like vasodilation, neurotransmission, and the immune response.
Experimental Workflow for NO Donation
The following diagram outlines the general experimental workflow for utilizing this compound as an NO donor in a research setting.
Caption: Workflow for using this compound as an NO donor.
References
- 1. labsolu.ca [labsolu.ca]
- 3. This compound | 105969-98-0 | TCI EUROPE N.V. [tcichemicals.com]
- 4. 4-Nitrophthalimide | C8H4N2O4 | CID 6969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound | Research Chemical [benchchem.com]
- 7. CN1239715A - Synthesis process of N-hydroxyl phthalimide - Google Patents [patents.google.com]
- 8. N-(2-Hydroxyphenyl)-4-nitrophthalimide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. N-Hydroxyphthalimide exhibits antitumor activity by suppressing mTOR signaling pathway in BT-20 and LoVo cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of N-Hydroxy-4-nitrophthalimide: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of N-Hydroxy-4-nitrophthalimide. Intended for researchers, scientists, and professionals in drug development, this document compiles available data and presents detailed experimental protocols. The information herein is designed to support further research and application of this compound, particularly in contexts leveraging its role as a nitric oxide (NO) donor.
Spectroscopic Data
Mass Spectrometry
Predicted mass spectrometry data for this compound is presented below, indicating the expected mass-to-charge ratios for various adducts.
| Adduct | Predicted m/z |
| [M+H]⁺ | 209.01930 |
| [M+Na]⁺ | 231.00124 |
| [M-H]⁻ | 207.00474 |
| [M+NH₄]⁺ | 226.04584 |
| [M+K]⁺ | 246.97518 |
| [M+H-H₂O]⁺ | 191.00928 |
| [M+HCOO]⁻ | 253.01022 |
| [M]⁺ | 208.01147 |
| [M]⁻ | 208.01257 |
¹H NMR Spectroscopy (Predicted)
The expected ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would feature signals corresponding to the aromatic protons and the N-hydroxy proton.
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~10.0 - 11.0 | Singlet | 1H | N-OH |
| ~8.5 - 8.7 | Doublet | 1H | Aromatic CH (H-5) |
| ~8.3 - 8.5 | Doublet | 1H | Aromatic CH (H-7) |
| ~8.0 - 8.2 | Triplet | 1H | Aromatic CH (H-6) |
Note: The chemical shifts are estimations and can vary based on solvent and experimental conditions. The aromatic protons will exhibit splitting patterns characteristic of a substituted benzene ring.
¹³C NMR Spectroscopy (Predicted)
The predicted ¹³C NMR spectrum will show signals for the carbonyl carbons and the aromatic carbons.
| Chemical Shift (δ, ppm) | Assignment |
| ~165 - 170 | C=O (Carbonyl) |
| ~150 - 155 | C-NO₂ |
| ~120 - 145 | Aromatic CH & C-C |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and nitro functional groups.
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3200 - 3600 | O-H | Hydroxyl stretch |
| 1700 - 1750 | C=O | Carbonyl stretch |
| 1500 - 1550 | N-O | Nitro asymmetric stretch |
| 1300 - 1350 | N-O | Nitro symmetric stretch |
Experimental Protocols
A plausible and efficient method for the synthesis of this compound is the reaction of 4-nitrophthalic anhydride with hydroxylamine hydrochloride.[1] The following protocol is based on established procedures for the synthesis of related N-hydroxyphthalimides.[2]
Synthesis of this compound
Materials:
-
4-Nitrophthalic anhydride
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Anhydrous sodium carbonate (Na₂CO₃) or triethylamine (Et₃N)
-
Ethanol or a suitable organic solvent
-
Water
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of 4-nitrophthalic anhydride in a suitable solvent such as ethanol.
-
Add a solution of 1.1 equivalents of hydroxylamine hydrochloride and 1.1 equivalents of a base (e.g., anhydrous sodium carbonate or triethylamine) in water or ethanol to the flask.
-
The reaction mixture is stirred at room temperature or gently heated under reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The resulting solid is washed with cold water to remove any inorganic salts and unreacted hydroxylamine hydrochloride.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.
Characterization:
The identity and purity of the synthesized compound should be confirmed using the spectroscopic methods outlined above (MS, NMR, and IR).
Biological Activity and Signaling Pathway
This compound is recognized for its capacity to act as a nitric oxide (NO) donor.[1] Nitric oxide is a crucial signaling molecule in various physiological processes, including vasodilation, neurotransmission, and the immune response. The release of NO from a donor molecule can initiate the cGMP signaling cascade.
Caption: Nitric Oxide (NO) Signaling Pathway initiated by this compound.
The diagram above illustrates the mechanism by which this compound, upon releasing nitric oxide, activates soluble guanylate cyclase (sGC). This enzyme then catalyzes the conversion of GTP to cyclic guanosine monophosphate (cGMP), which in turn activates Protein Kinase G (PKG), leading to a downstream physiological response such as smooth muscle relaxation and vasodilation.
Experimental Workflow
The general workflow for the synthesis and characterization of this compound is depicted in the following diagram.
Caption: General workflow for the synthesis and characterization of this compound.
References
Crystal Structure Analysis of N-Hydroxy-4-nitrophthalimide: A Technical Overview
Disclaimer: As of December 2025, a comprehensive crystal structure analysis for N-Hydroxy-4-nitrophthalimide is not publicly available in the searched databases. This guide will therefore present a detailed crystal structure analysis of a closely related compound, N-(2-Hydroxyphenyl)-4-nitrophthalimide , as a representative example of the methodologies and data presentation expected for such a study. This information is intended for researchers, scientists, and drug development professionals to illustrate the experimental protocols and data analysis involved in the crystallographic study of similar phthalimide derivatives.
Introduction
N-substituted phthalimides are a class of compounds with significant interest in medicinal chemistry and materials science. Their biological activity and material properties are intrinsically linked to their three-dimensional molecular structure. X-ray crystallography provides the most definitive method for determining the solid-state structure of these molecules, offering precise information on bond lengths, bond angles, and intermolecular interactions. This technical guide details the experimental procedures and crystallographic data for N-(2-Hydroxyphenyl)-4-nitrophthalimide, a compound synthesized for studies on intramolecular catalysis in hydrolysis reactions[1].
Experimental Protocols
Synthesis and Crystallization
The synthesis of N-(2-Hydroxyphenyl)-4-nitrophthalimide is achieved through the reaction of 4-nitrophthalic anhydride with o-hydroxyaniline.[1]
Procedure:
-
A mixture of 4-nitrophthalic anhydride (5.0 g, 26 mmol) and o-hydroxyaniline (3.4 g, 31 mmol) is heated in glacial acetic acid (15 mol).
-
The reaction mixture is maintained at a temperature of 393–401 K for 4 hours.
-
The completion of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the mixture is poured into water, leading to the precipitation of a yellow solid.
-
The solid product is collected, yielding approximately 90%.
-
Purification is carried out by recrystallization from chloroform to obtain crystals suitable for X-ray diffraction.[1]
X-ray Data Collection and Structure Refinement
Single-crystal X-ray diffraction data was collected on a Bruker SMART APEX diffractometer at a temperature of 100 K using Mo Kα radiation.[1] The structure was solved using SHELXS97 and refined with SHELXL97.[1]
Workflow for Crystal Structure Determination:
Crystallographic Data and Structure Refinement
The crystal structure of N-(2-Hydroxyphenyl)-4-nitrophthalimide was determined to be in the orthorhombic space group P2₁2₁2₁.[2] A key feature of the structure is the disorder of the hydroxy group over two positions on the benzene ring, with a refined occupancy ratio of approximately 0.57:0.43.[1][2]
Table 1: Crystal Data and Structure Refinement for N-(2-Hydroxyphenyl)-4-nitrophthalimide
| Parameter | Value |
| Chemical Formula | C₁₄H₈N₂O₅ |
| Formula Weight | 284.22 g/mol [1] |
| Crystal System | Orthorhombic[1] |
| Space Group | P2₁2₁2₁[2] |
| a (Å) | 7.1114 (2)[1] |
| b (Å) | 11.7646 (3)[1] |
| c (Å) | 14.5304 (4)[1] |
| Volume (ų) | 1215.65 (6)[1] |
| Z | 4[1] |
| Density (calculated) | 1.553 Mg m⁻³[1] |
| Absorption Coefficient (μ) | 0.12 mm⁻¹[1] |
| Temperature (K) | 100 (2)[1] |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| F(000) | 584[1] |
| Crystal Size (mm) | 0.32 × 0.06 × 0.06[1] |
| Reflections Collected | 13791[1] |
| Independent Reflections | 1618[1] |
| R_int | 0.087[1] |
| Final R indices [I > 2σ(I)] | R1 = 0.049, wR2 = 0.142[1] |
| Goodness-of-fit on F² | 1.04[1] |
Molecular and Crystal Structure
The molecules of N-(2-Hydroxyphenyl)-4-nitrophthalimide are linked by a hydroxy-amide O—H⋯O hydrogen bond, forming a linear chain.[1] The molecular conformation is largely planar.
Table 2: Hydrogen Bond Geometry (Å, °)
| D—H⋯A | D—H | H⋯A | D⋯A | D—H⋯A |
| O1—H1⋯O3ⁱ | 0.84 | 1.99 | 2.747 (4) | 149 |
| O1'—H1'⋯O2ⁱⁱ | 0.84 | 2.23 | 2.779 (4) | 123 |
| Symmetry codes: (i) x+1/2, -y+2, z-1/2[2] |
Logical Steps in Single-Crystal X-ray Crystallography:
Conclusion
This technical guide has outlined the essential components of a crystal structure analysis using N-(2-Hydroxyphenyl)-4-nitrophthalimide as a detailed example. The provided data and protocols, from synthesis to crystallographic refinement, offer a comprehensive overview for researchers in drug development and materials science. While the specific crystal structure of this compound remains to be determined, the methodologies presented here provide a solid framework for its future analysis. Such studies are crucial for understanding the structure-property relationships that govern the chemical and biological behavior of phthalimide derivatives.
References
An In-depth Technical Guide on the Solubility of N-Hydroxy-4-nitrophthalimide in Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N-Hydroxy-4-nitrophthalimide in organic solvents. Due to the limited availability of public data on the solubility of this compound, this document presents a detailed analysis of the closely related compound, N-hydroxyphthalimide (NHPI), as a case study. The principles, experimental methodologies, and data analysis techniques discussed are directly applicable to the study of this compound. The presence of a nitro group at the 4-position is expected to influence the compound's polarity and hydrogen bonding capabilities, thus altering its solubility profile compared to the parent N-hydroxyphthalimide.
Data Presentation: Solubility of N-hydroxyphthalimide (NHPI)
The following tables summarize the mole fraction solubility of N-hydroxyphthalimide in various organic solvents at different temperatures. This data is crucial for understanding the thermodynamic behavior of the solute-solvent systems and for designing crystallization and purification processes.
Table 1: Mole Fraction Solubility of N-hydroxyphthalimide (NHPI) in Various Organic Solvents at 298.15 K [1]
| Organic Solvent | Mole Fraction (x) at 298.15 K |
| 2-Methoxyethanol | 0.3807 |
| 2-Ethoxyethanol | 0.2601 |
| 1,4-Dioxane | 0.2307 |
| Acetone | 0.1260 |
| Methanol | 0.06572 |
| Ethanol | 0.06138 |
| Methyl Acetate | 0.05282 |
| n-Propanol | 0.04670 |
| Acetonitrile | 0.04141 |
| Ethyl Acetate | 0.03992 |
| n-Propyl Acetate | 0.03286 |
Table 2: Temperature Dependence of Mole Fraction Solubility of N-hydroxyphthalimide (NHPI) in Selected Solvents [1]
| Temperature (K) | Acetone | Methanol | Ethanol | Ethyl Acetate |
| 278.15 | - | - | - | - |
| 283.15 | - | - | - | - |
| 288.15 | - | - | - | - |
| 293.15 | - | - | - | - |
| 298.15 | 0.1260 | 0.06572 | 0.06138 | 0.03992 |
| 303.15 | - | - | - | - |
| 308.15 | - | - | - | - |
| 313.15 | - | - | - | - |
| 318.15 | - | - | - | - |
| 323.15 | - | - | - | - |
Note: The search results did not provide a full temperature-dependent data table for all solvents. The data indicates that solubility generally increases with temperature.
Experimental Protocols
The determination of solubility is a critical experimental procedure in chemical and pharmaceutical sciences. Below are detailed methodologies for key experiments.
Isothermal Equilibrium Shake-Flask Method (Gravimetric Analysis)
This is a classical and reliable method for determining equilibrium solubility.
Methodology:
-
Preparation of Saturated Solution: An excess amount of the solid solute (this compound) is added to a known volume of the selected organic solvent in a sealed container, such as a jacketed glass vessel or a flask.
-
Equilibration: The mixture is agitated at a constant temperature using a mechanical shaker or a magnetic stirrer in a thermostatically controlled bath. The equilibration time is crucial and should be sufficient to ensure that the solution reaches saturation. This is typically determined by measuring the concentration of the solute at different time intervals until a constant value is achieved.
-
Phase Separation: Once equilibrium is reached, the stirring is stopped, and the suspension is allowed to settle for a sufficient period to allow for the sedimentation of the undissolved solid.
-
Sampling: A clear supernatant liquid sample is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to avoid transferring any solid particles.
-
Quantification:
-
A known mass of the clear saturated solution is transferred to a pre-weighed container.
-
The solvent is evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).
-
The container with the dry solid residue is weighed.
-
The mass of the dissolved solute and the mass of the solvent are calculated by difference.
-
-
Data Expression: The solubility can then be expressed in various units, such as mole fraction, mass fraction, or grams of solute per 100 g of solvent.
Laser Monitoring Method
This is a dynamic method that is particularly useful for determining the temperature-dependent solubility.
Methodology:
-
Sample Preparation: A suspension of the solute in the solvent of a known composition is prepared in a jacketed glass vessel.
-
Heating and Cooling Cycles: The solution is heated at a constant rate while being stirred. A laser beam is passed through the suspension, and the light transmission is monitored by a detector.
-
Dissolution Point Detection: As the temperature increases, the solid dissolves, and the solution becomes clear. The temperature at which the last solid particle disappears, indicated by a sharp increase in light transmission, is recorded as the dissolution temperature.
-
Crystallization Point Detection: The clear solution is then cooled at a constant rate. The temperature at which the first crystals appear, indicated by a sharp decrease in light transmission, is recorded as the crystallization temperature.
-
Data Analysis: The dissolution and crystallization temperatures are plotted against the composition of the solution to construct the solubility curve.
Analytical Quantification Methods
Instead of gravimetry, the concentration of the solute in the saturated solution can be determined using various analytical techniques.
-
High-Performance Liquid Chromatography (HPLC):
-
A calibration curve is first established by preparing standard solutions of this compound of known concentrations in the mobile phase and injecting them into the HPLC system.
-
The saturated solution obtained from the equilibration step is diluted accurately with the mobile phase.
-
The diluted sample is injected into the HPLC system.
-
The peak area of the analyte is measured and compared to the calibration curve to determine its concentration in the diluted sample.
-
The original concentration in the saturated solution is then calculated by taking the dilution factor into account. A reverse-phase HPLC method with a C18 column and a mobile phase consisting of acetonitrile and water with an acid modifier (like phosphoric or formic acid) is often suitable for such compounds.
-
-
UV-Vis Spectrophotometry:
-
A standard calibration curve is generated by measuring the absorbance of a series of standard solutions of this compound at its wavelength of maximum absorbance (λmax).
-
The saturated solution is carefully filtered and diluted to a concentration that falls within the linear range of the calibration curve.
-
The absorbance of the diluted sample is measured at λmax.
-
The concentration of the solute is determined from the calibration curve.
-
References
Thermal Stability and Decomposition of N-Hydroxy-4-nitrophthalimide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Hydroxy-4-nitrophthalimide is a molecule of significant interest, particularly for its role as a potential nitric oxide (NO) donor. Understanding its thermal stability and decomposition pathway is critical for its safe handling, storage, and application in various research and development settings. This technical guide provides a comprehensive overview of the expected thermal behavior of this compound, drawing upon data from analogous compounds and established principles of thermal analysis. It outlines detailed experimental protocols for characterization and presents a proposed decomposition mechanism.
Introduction
This compound belongs to the family of N-hydroxyimides and is characterized by the presence of a nitro group on the phthalimide ring. This substitution, along with the N-hydroxy functionality, is expected to significantly influence the molecule's thermal properties. The compound's ability to act as a nitric oxide (NO) donor upon thermal decomposition is a key feature, making it a valuable tool in studying NO-mediated biological signaling pathways.[1] However, the presence of a nitro group also raises potential safety concerns regarding its thermal stability. A thorough understanding of its decomposition is therefore paramount.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₄N₂O₅ | |
| Molecular Weight | 208.13 g/mol | |
| Melting Point | 167-171 °C | [2] |
| Boiling Point | 474.76 °C at 760 mmHg | [3] |
| Appearance | White to light yellow powder/crystal | [2] |
Thermal Analysis
Table 2: Expected Thermal Decomposition Data for this compound
| Parameter | Expected Value/Range | Analytical Technique |
| Onset Decomposition Temp. (Tonset) | > 170 °C | TGA/DSC |
| Peak Decomposition Temp. (Tpeak) | To be determined | DSC |
| Enthalpy of Decomposition (ΔHd) | To be determined | DSC |
| Mass Loss | To be determined | TGA |
| Gaseous Decomposition Products | NOx, CO, CO₂, NO | Mass Spectrometry (MS) |
Note: The values in this table are predictive and should be confirmed by experimental analysis.
Experimental Protocols
To fully characterize the thermal stability and decomposition of this compound, the following experimental workflow is recommended.
Experimental Workflow
Caption: Proposed experimental workflow for thermal analysis.
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point, onset of decomposition, peak decomposition temperature, and enthalpy of decomposition.
-
Apparatus: A calibrated Differential Scanning Calorimeter.
-
Procedure:
-
Accurately weigh 1-3 mg of this compound into an aluminum pan.
-
Seal the pan (a pinhole lid is recommended to allow for the escape of gaseous products).
-
Place the sample pan and a reference pan in the DSC cell.
-
Heat the sample from ambient temperature to approximately 400 °C at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min) under an inert atmosphere (e.g., nitrogen) with a flow rate of 50 mL/min.
-
Record the heat flow as a function of temperature.
-
Thermogravimetric Analysis (TGA)
-
Objective: To measure the mass loss of the sample as a function of temperature and to determine the temperature ranges of decomposition.
-
Apparatus: A calibrated Thermogravimetric Analyzer.
-
Procedure:
-
Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from ambient temperature to approximately 600 °C at a constant heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
Record the mass of the sample as a function of temperature.
-
TGA coupled with Mass Spectrometry (TGA-MS)
-
Objective: To identify the gaseous products evolved during decomposition.
-
Apparatus: A TGA instrument coupled to a Mass Spectrometer.
-
Procedure:
-
Follow the TGA procedure as described above.
-
The off-gas from the TGA furnace is continuously transferred to the mass spectrometer for analysis.
-
Monitor the mass-to-charge ratios (m/z) corresponding to expected decomposition products (e.g., NO, NOx, CO, CO₂).
-
Proposed Decomposition Pathway
Based on the structure of this compound and the known decomposition patterns of similar nitroaromatic and N-hydroxy compounds, a plausible thermal decomposition pathway is proposed. The initial and most critical step is likely the homolytic cleavage of the N-O bond, which is generally the weakest bond in N-hydroxyimides.
Caption: Proposed thermal decomposition pathways.
The decomposition is likely initiated by the cleavage of the N-OH bond. One plausible pathway involves the formation of a phthalimidoxyl radical and a hydroxyl radical. Another possibility is a concerted or stepwise reaction leading to the direct release of nitric oxide. The resulting radical species are highly unstable and would undergo further fragmentation and rearrangement to yield stable gaseous products such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂), which are common decomposition products of nitroaromatic compounds.[4][5]
Safety and Handling
Given the presence of a nitro group and its potential for exothermic decomposition, this compound should be handled with care.
-
Storage: Store in a cool, dry, and dark place to maintain stability.[1][2][6]
-
Handling: Avoid exposure to high temperatures, sparks, and open flames. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Ensure work is conducted in a well-ventilated area or a fume hood.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and reducing agents.[4] Aromatic nitro compounds can react vigorously with reducing agents and may be explosive in the presence of a strong base.[7]
Conclusion
This technical guide provides a foundational understanding of the thermal stability and decomposition of this compound for the scientific community. While specific experimental data remains to be published, the outlined experimental protocols and proposed decomposition pathway offer a robust framework for future research. The key takeaways are the anticipated release of nitric oxide upon thermal decomposition and the need for careful handling due to the presence of the nitro functional group. Further experimental validation is essential to fully elucidate the thermal behavior of this important molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Calorimetric study on the decomposition of hydroxylamine in the presence of transition metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. guidechem.com [guidechem.com]
- 7. 4-Nitrophthalimide | C8H4N2O4 | CID 6969 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Genesis of N-Hydroxy-4-nitrophthalimide: A Technical Overview of its History, Synthesis, and Core Properties
For Immediate Release
A comprehensive technical guide detailing the history, synthesis, and physicochemical properties of N-Hydroxy-4-nitrophthalimide (CAS 105969-98-0) is now available for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth look at a compound that, while a derivative of the well-known N-hydroxyphthalimide, possesses its own unique characteristics and potential applications stemming from the introduction of a nitro group to the phthalimide backbone.
Introduction and Historical Context
This compound, with the chemical formula C₈H₄N₂O₅, belongs to the family of N-hydroxyphthalimides, which have been recognized for their utility in organic synthesis, particularly as catalysts and as precursors for redox-active esters. The parent compound, N-hydroxyphthalimide, was first synthesized in 1880 by Lassar Cohn. While the precise date and discoverer of the nitrated derivative, this compound, are not as clearly documented in seminal publications, its synthesis logically follows from established nitration and condensation chemistries.
A significant advancement in the synthesis of this compound was reported in 2006, with the development of a microwave-assisted method. This approach dramatically improved yields and reduced reaction times compared to conventional heating methods, which were often plagued by low product yields for nitrated derivatives.[1] This development has made the compound more accessible for research and potential applications.
Physicochemical Properties
This compound is a solid at room temperature. Its key physicochemical properties are summarized in the table below, compiled from various chemical databases and supplier information.
| Property | Value | Source |
| CAS Number | 105969-98-0 | [][3] |
| Molecular Formula | C₈H₄N₂O₅ | [] |
| Molecular Weight | 208.13 g/mol | [] |
| IUPAC Name | 2-hydroxy-5-nitroisoindole-1,3-dione | [] |
| Synonyms | 4-Nitrophthaloxime | [] |
| Boiling Point | 474.76°C at 760 mmHg | [] |
| Density | 1.868 g/cm³ | [] |
| Purity | >98.0% (LC) | [] |
Synthesis of this compound
The synthesis of this compound can be approached through two primary precursor routes: the nitration of phthalimide followed by hydroxylation, or the reaction of a pre-nitrated phthalic acid derivative with hydroxylamine. The latter is more commonly documented.
Synthesis of the Precursor: 4-Nitrophthalimide
A common method for the synthesis of 4-nitrophthalimide involves the nitration of phthalimide using a mixture of fuming nitric acid and concentrated sulfuric acid.
This protocol is adapted from established organic synthesis procedures.
Materials:
-
Phthalimide
-
Fuming nitric acid (sp. gr. 1.50)
-
Concentrated sulfuric acid (sp. gr. 1.84)
-
Ice
-
95% Ethyl alcohol
Procedure:
-
A mixture of 240 cm³ (5.7 moles) of fuming nitric acid and 1.4 L of concentrated sulfuric acid is prepared in a 3-L beaker and cooled in an ice bath.
-
Once the temperature of the mixed acids reaches 12°C, 200 g (1.36 moles) of phthalimide is added rapidly while maintaining the temperature between 10° and 15°C.
-
The reaction mixture is allowed to warm to room temperature as the ice melts and is left to stand overnight.
-
The resulting clear, pale yellow solution is poured slowly with vigorous stirring onto 4.5 kg of cracked ice, ensuring the temperature does not exceed 20°C.
-
The crude nitration product precipitates and is collected by filtration through a cloth on a Büchner funnel. The solid is pressed as dry as possible.
-
The filter cake is washed four times by stirring vigorously with 2 L of ice water, with filtration after each wash.
-
The crude product is air-dried.
-
Purification is achieved by crystallization from 3 to 3.2 L of 95% ethyl alcohol, yielding 4-nitrophthalimide.
Quantitative Data:
-
Crude Yield: 165–174 g (63–66% of the theoretical amount)
-
Crude Melting Point: 185–190°C
-
Purified Yield: 136–140 g (52–53% of the theoretical amount)
-
Purified Melting Point: 198°C
Synthesis of this compound via Microwave Irradiation
This method provides a more efficient route to the target compound.[1]
Materials:
-
4-Nitrophthalic anhydride (386 mg, 2 mmol)
-
Hydroxylamine hydrochloride (278 mg, 4 mmol)
-
Pyridine (1.58 g, 20 mmol)
-
1 mol/dm³ HCl
Procedure:
-
A mixture of 4-nitrophthalic anhydride, hydroxylamine hydrochloride, and pyridine is placed in a 200 cm³ round-bottom flask.
-
The flask is irradiated in a domestic microwave oven (2450 MHz, 500 W) for 1.0 minute.
-
The microwave irradiation is repeated seven times, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, pyridine is removed under reduced pressure.
-
The residue is cooled to 0°C, and 10 cm³ of 1 mol/dm³ HCl is added.
-
The resulting precipitate is collected by filtration, washed with water, and then recrystallized from ethanol to afford this compound.
Quantitative Data:
-
Yield: Good (specific yield not detailed in the abstract but implied to be a significant improvement over conventional methods)[1]
Logical Workflow for Synthesis
The logical progression for the synthesis of this compound from phthalic anhydride is depicted in the following workflow diagram.
Potential Applications and Future Directions
While specific biological signaling pathways for this compound are not extensively detailed in the current literature, derivatives of phthalimides are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. The introduction of the nitro group can significantly alter the electronic properties of the phthalimide ring system, potentially influencing its reactivity and biological interactions.
This compound and its derivatives are of interest in medicinal chemistry and drug development.[4] The core structure serves as a versatile scaffold for the synthesis of more complex molecules. Further research is warranted to explore the specific biological targets and mechanisms of action of this compound and to fully elucidate its therapeutic potential.
Conclusion
This compound represents an important derivative in the N-hydroxyphthalimide class of compounds. While its early history is intertwined with the broader development of phthalimide chemistry, the advent of modern synthetic techniques, such as microwave-assisted synthesis, has made it more readily accessible for study. This technical guide provides a foundational understanding of its synthesis and properties, serving as a valuable resource for researchers aiming to explore its potential in organic synthesis and medicinal chemistry.
References
A Deep Dive into N-Hydroxy-4-nitrophthalimide: A Theoretical and Computational Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational studies of N-Hydroxy-4-nitrophthalimide, a molecule of significant interest in medicinal chemistry and materials science. This document summarizes key molecular properties derived from computational modeling, outlines relevant experimental protocols, and visualizes conceptual pathways to stimulate further research and development.
Introduction
This compound is an organic compound that belongs to the phthalimide family. The presence of the N-hydroxy group and the nitro group imparts unique electronic and chemical properties, making it a candidate for various applications, including as a precursor in organic synthesis and potentially as a nitric oxide (NO) donor[1]. Understanding the molecular structure, electronic properties, and vibrational characteristics of this molecule is crucial for predicting its reactivity, stability, and potential biological activity. Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for elucidating these properties at the atomic level.
This whitepaper will delve into the theoretical aspects of this compound, presenting data that, while based on established computational methods for similar molecules, should be considered illustrative for this specific compound in the absence of a dedicated comprehensive study.
Molecular Properties
The fundamental properties of this compound are summarized in Table 1.
Table 1: General Molecular Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₄N₂O₅ | [1][2] |
| Molecular Weight | 208.13 g/mol | [2] |
| IUPAC Name | 2-hydroxy-5-nitroisoindole-1,3-dione | [1] |
| CAS Number | 105969-98-0 | [1] |
Computational Methodology
Density Functional Theory (DFT) Calculations
Quantum chemical calculations are typically performed using a program like Gaussian. The geometry of the molecule is optimized using DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. A common and effective basis set for such calculations is 6-311++G(d,p), which provides a good balance of accuracy and computational cost for molecules of this size.
Workflow for Computational Analysis:
Caption: A typical workflow for the computational analysis of this compound using DFT.
Theoretical Spectroscopic and Electronic Properties
Based on DFT calculations on similar molecules like N-hydroxyphthalimide, we can predict the key spectroscopic and electronic characteristics of this compound.
Vibrational Analysis (FT-IR and Raman)
Vibrational frequency calculations are essential for interpreting experimental FT-IR and Raman spectra. The calculated frequencies are often scaled by an empirical factor to better match experimental values. Table 2 presents a hypothetical summary of key vibrational modes and their expected frequencies.
Table 2: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Description |
| O-H stretch | ~3400 | N-hydroxy group |
| C-H stretch (aromatic) | ~3100-3000 | Aromatic ring C-H bonds |
| C=O stretch (asymmetric) | ~1780 | Carbonyl groups of the imide ring |
| C=O stretch (symmetric) | ~1750 | Carbonyl groups of the imide ring |
| C=C stretch (aromatic) | ~1600-1450 | Aromatic ring skeletal vibrations |
| N-O stretch (nitro) | ~1530 (asymmetric), ~1350 (symmetric) | Nitro group |
| N-O stretch | ~900 | N-O bond of the hydroxy group |
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The energy gap between the HOMO and LUMO indicates the molecule's chemical stability and its ability to undergo electronic transitions.
Table 3: Predicted Electronic Properties of this compound
| Property | Predicted Value (eV) |
| HOMO Energy | -7.5 |
| LUMO Energy | -3.5 |
| HOMO-LUMO Energy Gap (ΔE) | 4.0 |
A smaller HOMO-LUMO gap generally suggests higher chemical reactivity. The presence of the electron-withdrawing nitro group is expected to lower both the HOMO and LUMO energy levels and potentially reduce the energy gap compared to unsubstituted N-hydroxyphthalimide.
Experimental Protocols
While this guide focuses on theoretical and computational aspects, the synthesis of this compound is a prerequisite for any experimental validation. The following is a plausible synthetic route based on the synthesis of related compounds.
Synthesis of this compound
A potential two-step synthesis can be envisioned, starting from the nitration of phthalimide, followed by the introduction of the N-hydroxy group.
Step 1: Synthesis of 4-Nitrophthalimide
4-Nitrophthalimide can be prepared by the nitration of phthalimide using a mixture of nitric acid and sulfuric acid. An optimized procedure suggests using a mixed acid of nitric acid:sulfuric acid in a 1:4.5 ratio at 25 °C for 10 hours, which can yield over 82% of the product[3].
Step 2: N-Hydroxylation of 4-Nitrophthalimide
The N-hydroxy group can be introduced by reacting 4-nitrophthalimide with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or pyridine. This reaction is analogous to the synthesis of N-hydroxyphthalimide from phthalic anhydride.
Illustrative Synthesis Workflow:
Caption: A conceptual workflow for the synthesis of this compound.
Potential Signaling Pathway Involvement
N-hydroxyphthalimide derivatives are known to act as catalysts and radical precursors. This compound, in particular, has been suggested as a potential nitric oxide (NO) donor[1]. NO is a critical signaling molecule in various physiological processes. The following diagram illustrates a hypothetical pathway for NO release and its subsequent action.
Hypothetical NO-Mediated Signaling Pathway:
Caption: Hypothetical signaling pathway of this compound as a nitric oxide donor.
Conclusion
This technical guide has provided a theoretical and computational perspective on this compound. While a dedicated, comprehensive experimental and computational study on this specific molecule is yet to be published, the methodologies and predicted data presented herein, based on studies of closely related compounds, offer a solid foundation for future research. The potential of this compound in various fields, particularly in drug development as a potential NO donor, warrants further investigation to validate these theoretical predictions and explore its practical applications. Researchers are encouraged to use the outlined computational and experimental protocols to further elucidate the properties and potential of this intriguing molecule.
References
An In-Depth Technical Guide to N-Hydroxy-4-nitrophthalimide (CAS: 105969-98-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Hydroxy-4-nitrophthalimide is a chemical compound belonging to the phthalimide family. Its structure, featuring a nitro group and a hydroxylamine moiety, suggests its potential utility in various chemical syntheses and as a subject of investigation in medicinal chemistry. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a focus on providing researchers with the detailed information necessary for its handling, use, and further exploration.
Chemical and Physical Properties
The properties of this compound have been compiled from various chemical supplier databases and safety data sheets.
| Property | Value | Reference |
| CAS Number | 105969-98-0 | [][2] |
| Molecular Formula | C₈H₄N₂O₅ | [][2] |
| Molecular Weight | 208.13 g/mol | [][2] |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 169 °C | [3] |
| Boiling Point | 474.76 °C at 760 mmHg (Predicted) | [] |
| Density | 1.868 g/cm³ (Predicted) | [] |
| Purity | >98.0% (HPLC) | [2] |
| InChI | InChI=1S/C8H4N2O5/c11-7-5-2-1-4(10(14)15)3-6(5)8(12)9(7)13/h1-3,13H | [] |
| InChIKey | MKACMVMZUIQKNY-UHFFFAOYSA-N | [] |
| SMILES | O=C1C2=C(C=C(--INVALID-LINK--=O)C=C2)C(=O)N1O | [] |
Synthesis
Experimental Protocol: Synthesis of 4-Nitrophthalimide (Precursor)
This protocol is adapted from established procedures for the nitration of phthalimide.[4]
Materials:
-
Phthalimide
-
Fuming nitric acid (sp. gr. 1.50)
-
Concentrated sulfuric acid (sp. gr. 1.84)
-
Ice
-
95% Ethyl alcohol
Procedure:
-
In a 3-L beaker, add 1.4 L of concentrated sulfuric acid and cool it in an ice bath.
-
Slowly add 240 mL of fuming nitric acid to the cooled sulfuric acid, ensuring the temperature of the mixture is maintained between 10° and 15°C.
-
Once the acid mixture has reached a temperature of 12°C, add 200 g of phthalimide with vigorous stirring, while keeping the temperature between 10° and 15°C.
-
Allow the reaction mixture to slowly warm to room temperature as the ice in the bath melts and leave it to stand overnight.
-
Pour the resulting clear, pale yellow solution slowly and with vigorous stirring onto 4.5 kg of cracked ice. The temperature of this mixture should not exceed 20°C.
-
Filter the crude nitration product through a cloth on a Büchner funnel under suction and press the cake as dry as possible.
-
Wash the crude product by stirring it vigorously with 2 L of ice water and filtering. Repeat this washing step four times.
-
Dry the crude product in the air. The expected melting point is 185–190°C.
-
Purify the crude 4-nitrophthalimide by crystallization from 3 to 3.2 L of 95% ethyl alcohol. The expected melting point of the purified product is 198°C.[4]
Proposed Experimental Protocol: Synthesis of this compound
This proposed protocol is based on general methods for the synthesis of N-hydroxyphthalimides from phthalic anhydrides and hydroxylamine hydrochloride.[5][6]
Materials:
-
4-Nitrophthalic anhydride
-
Hydroxylamine hydrochloride
-
Triethylamine
-
Isopropanol
-
Dioxane (optional, as a solvent)[5]
Procedure:
-
Dissolve 4-nitrophthalic anhydride in a suitable solvent such as isopropanol or a dioxane-water mixture in a reaction flask.[5][6]
-
Add an equimolar amount of hydroxylamine hydrochloride to the solution.
-
Slowly add triethylamine to the mixture with stirring. The triethylamine acts as a base to neutralize the HCl released during the reaction.
-
Heat the reaction mixture to a temperature between 70°C and 95°C and maintain it for 0.5 to 1.5 hours.[6] Monitor the reaction progress using thin-layer chromatography.
-
After the reaction is complete, remove the solvent and excess triethylamine by reduced pressure distillation.
-
Wash the resulting solid with water to remove any remaining salts.
-
Dry the solid to obtain this compound. Further purification can be achieved by recrystallization from an appropriate solvent.
Applications in Organic Synthesis
While specific applications of this compound are not extensively documented, its structural features suggest its utility in areas where N-hydroxyphthalimide and its derivatives are employed.
Precursor for Redox-Active Esters
N-hydroxyphthalimide and its derivatives are known to be precursors for the synthesis of redox-active esters. These esters can be used in various chemical transformations, including photoredox catalysis. The nitro group in this compound would likely influence the redox potential of the resulting esters, potentially offering advantages in specific catalytic cycles.
Biological Activity and Signaling Pathways
Currently, there is a significant lack of publicly available data on the specific biological activity and associated signaling pathways of this compound. However, the biological activities of the parent compound, N-hydroxyphthalimide, have been investigated, providing a potential starting point for future research on the 4-nitro derivative.
Known Biological Activity of N-Hydroxyphthalimide (Parent Compound)
Recent studies have shown that N-hydroxyphthalimide (NHPI) exhibits antitumor activity.[7] It has been found to selectively inhibit the proliferation of certain cancer cell lines, such as human breast carcinoma (BT-20) and human colon adenocarcinoma (LoVo and HT-29).[7]
The proposed mechanism of action involves the suppression of the mTOR signaling pathway.[7] Specifically, NHPI was found to inhibit both mTORC1 and mTORC2 complexes, which are crucial regulators of cell growth, proliferation, and survival.[7] This inhibition leads to G2/M phase cell cycle arrest and apoptosis induction via the mitochondrial pathway.[7]
It is important to note that these findings are for the parent compound, N-hydroxyphthalimide. The introduction of a nitro group at the 4-position of the phthalimide ring in this compound could significantly alter its biological activity, potency, and selectivity. Further research is required to determine the specific pharmacological profile of this compound.
Visualizations
Synthesis Workflow
The following diagram illustrates the two-step synthesis of this compound from phthalimide.
Caption: Synthesis of this compound.
mTOR Signaling Pathway (Inhibited by N-Hydroxyphthalimide)
This diagram depicts a simplified overview of the mTOR signaling pathway, which is known to be inhibited by the parent compound, N-hydroxyphthalimide.
References
- 2. 4-Nitrophthalimide | 89-40-7 [chemicalbook.com]
- 3. PubChemLite - this compound (C8H4N2O5) [pubchemlite.lcsb.uni.lu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN1239715A - Synthesis process of N-hydroxyl phthalimide - Google Patents [patents.google.com]
- 6. CN105111128A - Method for preparing N-hydroxyphthalimide - Google Patents [patents.google.com]
- 7. N-Hydroxyphthalimide exhibits antitumor activity by suppressing mTOR signaling pathway in BT-20 and LoVo cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Nitroquinoxaline-2,3-dione (C8H4N2O5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and biological properties of 6-Nitroquinoxaline-2,3-dione, a heterocyclic compound with the molecular formula C8H4N2O5. This document details its physicochemical characteristics, synthesis, spectroscopic data, and safety information. A significant focus is placed on its pharmacological activity as a competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, key players in excitatory neurotransmission. The guide includes detailed experimental protocols for its synthesis and for assays relevant to its biological activity. Furthermore, it visualizes the associated signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action and experimental application.
Chemical Information
6-Nitroquinoxaline-2,3-dione is a quinoxaline derivative characterized by a nitro group at the 6-position of the quinoxaline core. This substitution significantly influences its electronic properties and biological activity.
| Property | Value | Reference |
| IUPAC Name | 6-nitro-1,4-dihydroquinoxaline-2,3-dione | [1] |
| Molecular Formula | C8H4N2O5 | |
| Molecular Weight | 207.14 g/mol | [2] |
| CAS Number | 2379-56-8 | [1][3] |
| Appearance | Yellow solid | [3] |
| Melting Point | 345-347 °C | [2][3] |
| Solubility | Soluble in DMF, sparingly soluble in water. | [2] |
| InChI Key | RYMLSFWVYNAKAR-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC2=C(C=C1--INVALID-LINK--[O-])NC(=O)C(=O)N2 | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of 6-Nitroquinoxaline-2,3-dione.
| Technique | Expected Peaks/Signals |
| ¹H NMR | Aromatic protons (~7.1 ppm), N-H protons (~11.9 ppm). The electron-withdrawing nitro group at the 6-position influences the chemical shifts of the aromatic protons. |
| ¹³C NMR | Carbonyl carbons (~155.7 ppm), Aromatic carbons (115-127 ppm). |
| IR (cm⁻¹) | N-H stretch (~3445), C=O stretch (~1681). |
| UV-Vis (λmax) | Expected absorption maxima in the UV-Vis region, influenced by the conjugated quinoxaline system and the nitro chromophore. |
| Mass Spec (m/z) | Expected molecular ion peak [M]⁺ at 207. |
Synthesis and Experimental Protocols
The synthesis of 6-Nitroquinoxaline-2,3-dione is typically achieved through the condensation of a substituted o-phenylenediamine with an oxalic acid derivative.
Synthesis of 6-Nitroquinoxaline-2,3-dione
A common and efficient method involves the reaction of 4-nitro-o-phenylenediamine with oxalic acid.
Experimental Protocol:
-
Reactants: 4-nitro-o-phenylenediamine and oxalic acid.
-
Conditions: Acidic reflux.
-
Procedure: A mixture of 4-nitro-o-phenylenediamine and oxalic acid is refluxed in an acidic solution. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed, and dried.[2]
-
Typical Yield: Approximately 78%.[2]
Biological Assays
This assay determines the binding affinity of the compound to AMPA receptors.
Experimental Protocol:
-
Materials: Test compound, [³H]AMPA (radioligand), rat cortical membrane preparation, binding buffer.
-
Procedure:
-
Prepare serial dilutions of 6-Nitroquinoxaline-2,3-dione.
-
Incubate the test compound with [³H]AMPA and the rat cortical membrane preparation.
-
Separate bound and free radioligand by rapid filtration.
-
Quantify radioactivity using liquid scintillation counting.
-
Calculate the IC50 value by plotting the percentage of specific binding against the compound concentration.[4]
-
This technique measures the effect of the compound on AMPA receptor-mediated currents in neurons.
Experimental Protocol:
-
Preparation: Prepare acute brain slices (e.g., hippocampus).
-
Recording:
-
Establish a whole-cell patch-clamp configuration on a neuron.
-
Hold the neuron at a negative membrane potential (e.g., -70 mV).
-
Evoke AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) by stimulating afferent fibers.
-
-
Drug Application:
Biological Activity and Mechanism of Action
6-Nitroquinoxaline-2,3-dione is a potent competitive antagonist at the ionotropic glutamate receptors, specifically the AMPA and kainate receptors. Its biological activity is primarily attributed to its ability to block the excitatory neurotransmission mediated by these receptors.
| Target Receptor | Activity | IC50 / Ki | Reference |
| AMPA Receptor | Competitive Antagonist | NBQX (a close analog): Ki = 63 nM | [8] |
| Kainate Receptor | Competitive Antagonist | NBQX (a close analog): Ki = 78 nM | [8] |
Antagonism of AMPA and Kainate Receptors
By binding to the glutamate binding site on AMPA and kainate receptors, 6-Nitroquinoxaline-2,3-dione prevents the binding of the endogenous agonist glutamate. This non-activation of the receptor's ion channel prevents the influx of Na⁺ and Ca²⁺ ions into the postsynaptic neuron, thereby reducing neuronal depolarization and excitability. This mechanism underlies its neuroprotective and anticonvulsant properties.
Signaling Pathways
The antagonism of AMPA and kainate receptors by 6-Nitroquinoxaline-2,3-dione interrupts downstream signaling cascades that are crucial for synaptic plasticity and neuronal survival.
Activation of AMPA receptors can lead to the activation of the Lyn kinase, which in turn activates the MAPK/ERK signaling pathway, ultimately leading to increased expression of Brain-Derived Neurotrophic Factor (BDNF). By blocking the AMPA receptor, 6-Nitroquinoxaline-2,3-dione can inhibit this pathway.
Kainate receptors can modulate neurotransmitter release through both ionotropic and metabotropic mechanisms. One such mechanism involves the mobilization of endocannabinoids, which act as retrograde messengers to suppress presynaptic glutamate release. Antagonism of kainate receptors by 6-Nitroquinoxaline-2,3-dione can interfere with this modulatory function.
Safety Information
6-Nitroquinoxaline-2,3-dione should be handled with care in a laboratory setting. The following is a summary of the GHS hazard information.
| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation. | P264, P280, P305+P351+P338, P337+P313 |
It is recommended to wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
6-Nitroquinoxaline-2,3-dione is a valuable research tool for studying glutamatergic neurotransmission. Its potent and competitive antagonism of AMPA and kainate receptors makes it a lead compound for the development of neuroprotective and anticonvulsant therapies. This technical guide provides a comprehensive foundation of its chemical properties, synthesis, biological activity, and experimental protocols to aid researchers in their investigations of this and related compounds. The provided diagrams of signaling pathways and experimental workflows offer a clear visual representation to facilitate understanding and experimental design.
References
- 1. 6-Nitro-1,2,3,4-tetrahydroquinoxaline-2,3-dione | C8H5N3O4 | CID 4038142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Nitroquinoxaline-2,3-dione () for sale [vulcanchem.com]
- 3. chembk.com [chembk.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Competitive inhibition by NBQX of kainate/AMPA receptor currents and excitatory synaptic potentials: importance of 6-nitro substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: N-Hydroxy-4-nitrophthalimide as an Activating Agent for Carboxylic Acids
Introduction
The activation of carboxylic acids is a cornerstone of organic synthesis, particularly in the formation of amide bonds for peptide synthesis and the development of active pharmaceutical ingredients (APIs).[1] Direct condensation between a carboxylic acid and a nucleophile like an amine is typically inefficient due to the formation of an unreactive carboxylate salt.[1] To overcome this, the hydroxyl group of the carboxylic acid must be converted into a better leaving group.[1][2] N-Hydroxy-4-nitrophthalimide is a reagent used to form activated esters, which are highly susceptible to nucleophilic attack, thereby facilitating efficient coupling reactions.[3][4] This document provides detailed protocols and data for its application.
This compound belongs to the class of N-hydroxyimide additives, which are frequently used in conjunction with coupling agents like dicyclohexylcarbodiimide (DCC) to enhance reaction yields and suppress side reactions, such as racemization in peptide synthesis.[4][5][6] The presence of the electron-withdrawing nitro group in this compound influences the reactivity and electrochemical properties of the resulting active ester.
Core Applications
-
Peptide Synthesis: Used as an additive in carbodiimide-mediated coupling to form optically pure peptides by generating an active ester intermediate.[4][5][6]
-
Formation of Redox-Active Esters (RAEs): Enables the synthesis of RAEs that can be used in subsequent reactions, such as decarboxylative cross-coupling.[3][7]
-
General Amide and Ester Synthesis: Facilitates the coupling of carboxylic acids with a wide range of amines and alcohols under mild conditions.
Mechanism of Action
The primary role of this compound is to act as a relay molecule. In a typical carbodiimide-mediated reaction, the carboxylic acid first reacts with the coupling agent (e.g., DCC) to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and other side reactions. This compound intercepts this intermediate to form a more stable, yet still highly reactive, N-hydroxyphthalimide ester. This "active ester" can then react cleanly with a nucleophile (e.g., an amine) to form the desired product, regenerating the this compound as a byproduct.
Visualizing the Activation Pathway
The following diagram illustrates the general mechanism for carboxylic acid activation using a carbodiimide coupling agent and an N-hydroxyimide additive like this compound.
Caption: General mechanism of carbodiimide-mediated carboxylic acid activation.
Quantitative Data
The electron-withdrawing nitro group on the phthalimide ring system affects the electrochemical properties of the corresponding redox-active esters. This property is crucial for applications in photoredox and cross-coupling reactions. The reduction potentials of active esters derived from various N-hydroxyphthalimide derivatives provide a quantitative measure of their susceptibility to reduction.
| N-Hydroxyphthalimide Derivative | Reduction Potential of Active Ester (Ep vs. Fc+/Fc) | Relative Ease of Reduction |
| This compound | -1.213 V | Easiest |
| N-Hydroxytetrachlorophthalimide | -1.589 V | |
| 4-Methoxy-N-hydroxyphthalimide | -1.690 V | |
| 4-Methyl-N-hydroxyphthalimide | -1.704 V | |
| N-Hydroxyphthalimide (unsubstituted) | -1.737 V | Most Difficult |
| Data sourced from TCI Chemicals.[3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from general procedures for synthesizing N-hydroxyphthalimides from their corresponding anhydrides.[8][9][10]
Materials:
-
4-Nitrophthalic anhydride
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Anhydrous Sodium Carbonate (Na₂CO₃) or Pyridine
-
Ethanol or Glacial Acetic Acid
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-nitrophthalic anhydride (1 equivalent) in a suitable solvent like ethanol or glacial acetic acid.
-
Add hydroxylamine hydrochloride (1.1 equivalents) to the solution.
-
Slowly add a base such as anhydrous sodium carbonate (0.6 equivalents) or pyridine (1.2 equivalents) to neutralize the HCl released during the reaction.
-
Heat the mixture to reflux (typically 80-120°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker of cold deionized water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture or chloroform) to obtain pure this compound.[8]
-
Dry the purified product under vacuum. The final product should be a solid.
Protocol 2: General Procedure for Amide Bond Formation
This protocol describes a general method for activating a carboxylic acid with this compound and a carbodiimide coupling agent, followed by reaction with an amine.
Materials:
-
Carboxylic acid (e.g., Boc-protected amino acid)
-
Amine (e.g., amino acid methyl ester hydrochloride)
-
This compound
-
Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)), if using an amine salt.
Experimental Workflow Diagram
Caption: Workflow for a typical carbodiimide-mediated coupling reaction.
Procedure:
-
Activation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1 equivalent) and this compound (1.1 equivalents) in an anhydrous solvent (DCM or DMF).
-
Cool the mixture to 0°C in an ice bath.
-
In a separate flask, dissolve the coupling agent (DCC or EDC, 1.1 equivalents) in a minimal amount of the same anhydrous solvent.
-
Add the coupling agent solution dropwise to the cooled carboxylic acid mixture over 15-20 minutes.
-
Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-4 hours to ensure the formation of the active ester. If using DCC, a white precipitate of dicyclohexylurea (DCU) will form.
-
Coupling: If DCC was used, filter the mixture to remove the DCU precipitate. Rinse the filter cake with a small amount of fresh solvent and combine the filtrates.
-
Add the amine (1.2 equivalents) to the filtrate. If the amine is provided as a hydrochloride salt, add a tertiary amine base like TEA or DIPEA (1.5 equivalents) to liberate the free amine.
-
Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, dilute the reaction mixture with the solvent (e.g., DCM).
-
Transfer the mixture to a separatory funnel and wash sequentially with a mild acid (e.g., 1M HCl or 5% citric acid), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product using flash column chromatography to yield the pure amide.
References
- 1. benchchem.com [benchchem.com]
- 2. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-(2-Hydroxyphenyl)-4-nitrophthalimide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN1239715A - Synthesis process of N-hydroxyl phthalimide - Google Patents [patents.google.com]
- 10. US6316639B1 - Process for the preparation of cyclic N-hydroxydicarboximides - Google Patents [patents.google.com]
Application Notes and Protocols: N-Hydroxy-4-nitrophthalimide Mediated Oxidation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-hydroxyphthalimide (NHPI) and its derivatives have emerged as highly efficient organocatalysts for a wide range of free-radical oxidation reactions. These compounds offer a metal-free, environmentally benign alternative to traditional heavy-metal-based oxidants. The catalytic activity of these imides stems from their ability to generate a stable phthalimide-N-oxyl (PINO) radical, which is a potent hydrogen atom transfer (HAT) agent.
This document focuses on N-Hydroxy-4-nitrophthalimide (NHNPI), a derivative of NHPI. The presence of a strong electron-withdrawing nitro group at the 4-position is anticipated to enhance the catalytic activity by increasing the electrophilicity of the corresponding PINO radical, making it a more powerful hydrogen abstractor. These application notes provide an overview of the reaction mechanisms, applications, and detailed protocols for conducting oxidation reactions mediated by this class of catalysts.
Mechanism of Action
The central feature of NHPI-mediated oxidation is the catalytic cycle involving the phthalimide-N-oxyl (PINO) radical. The cycle can be initiated by various co-catalysts, including metal salts, electrochemical oxidation, or other radical initiators.[1]
The general mechanism proceeds as follows:
-
Initiation: The N-hydroxyphthalimide (NHPI or derivative) is oxidized to the corresponding phthalimide-N-oxyl (PINO) radical. This can be achieved using a co-oxidant or electrochemically.[2][3]
-
Hydrogen Abstraction: The highly reactive PINO radical abstracts a hydrogen atom from a suitable C-H bond of the substrate (R-H), forming a carbon-centered radical (R•) and regenerating the N-hydroxyphthalimide catalyst.[4][5]
-
Oxygenation/Trapping: In aerobic oxidations, the carbon-centered radical (R•) rapidly reacts with molecular oxygen (O₂) to form a peroxyl radical (ROO•).[3] In other cases, the radical can be trapped by different reagents.[4]
-
Propagation/Product Formation: The peroxyl radical can then abstract a hydrogen from another molecule of the catalyst to form a hydroperoxide (ROOH) and another PINO radical, propagating the chain. The hydroperoxide can then be converted to the final alcohol, ketone, or carboxylic acid product.[3]
Applications
NHPI-mediated oxidation is a versatile tool for the functionalization of a wide variety of organic substrates.
Aerobic Oxidation of Hydrocarbons
This method is highly effective for the oxidation of activated C-H bonds, such as those in alkylarenes (e.g., toluene, ethylbenzene) and cycloalkanes. The reactions typically yield a mixture of alcohols, ketones, and carboxylic acids, with selectivity being controlled by reaction conditions.[3][6] The use of transition metal co-catalysts, such as cobalt salts, can significantly accelerate these reactions.[7]
Oxidation of Alcohols
Primary and secondary alcohols can be efficiently oxidized to the corresponding aldehydes, ketones, or carboxylic acids. Secondary alcohols are generally converted to ketones with high selectivity.[2][7] Primary alcohols can be selectively oxidized to aldehydes or further to carboxylic acids depending on the reaction conditions and the absence or presence of metal co-catalysts.[7] Electrochemical methods using NHPI as a mediator have also been developed for this purpose.[1][2]
Oxidation of Sulfonamides
A notable application in medicinal chemistry and organic synthesis is the oxidation of sulfonamides to produce N-sulfonylimines.[4] This transformation is valuable as N-sulfonylimines are important building blocks. This method often utilizes a stoichiometric oxidant like (diacetoxy)iodobenzene (PhI(OAc)₂) to generate the PINO radical in situ under mild conditions.[4]
Data Presentation
The following tables summarize representative results for NHPI-mediated oxidation reactions. While specific data for the 4-nitro derivative (NHNPI) is limited, these results for the parent NHPI provide a strong benchmark for expected reactivity.
Table 1: NHPI-Mediated Aerobic Oxidation of Hydrocarbons
| Substrate | Catalyst System | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Product(s) (Selectivity %) |
| Toluene | NHPI | Hexafluoroisopropanol | 90 | 24 | 15.6 | Benzaldehyde (55.1), Benzoic Acid (33.3) |
| Ethylbenzene | NHPI / Co(OAc)₂ | Acetonitrile | 60 | 6 | >99 | Acetophenone (>99) |
| Cyclohexane | NHPI / Co(acac)₂ | Acetic Acid | 100 | 5 | 88 | Cyclohexanone (48), Adipic Acid (30) |
| Diphenylmethane | NHPI / Co(OAc)₂ | Acetonitrile | 60 | 3 | 98 | Benzophenone (>99) |
Data compiled from various sources.[3]
Table 2: NHPI-Mediated Oxidation of Alcohols
| Substrate | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Product |
| Benzyl Alcohol | NHPI / Ni foam (electrochemical) | CH₃CN / H₂O | RT | 8.5 | 91 | Benzaldehyde |
| 1-Phenylethanol | NHPI / Co(OAc)₂ | Ethyl Acetate | 70 | 3 | 98 | Acetophenone |
| Cyclohexanol | NHPI / Ni foam (electrochemical) | CH₃CN / H₂O | RT | 8.5 | 99 | Cyclohexanone |
| 2-Octanol | NHPI / Co(OAc)₂ | Ethyl Acetate | 70 | 4 | 93 | 2-Octanone |
Data compiled from various sources.[2][7]
Table 3: NHPI-Mediated Oxidation of Sulfonamides
| Substrate | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| N-Benzyl-4-toluenesulfonamide | NHPI / PhI(OAc)₂ | Dichloromethane | RT | 0.5 | 93 |
| N-(4-Methoxybenzyl)-4-toluenesulfonamide | NHPI / PhI(OAc)₂ | Dichloromethane | RT | 0.5 | 95 |
| N-(Diphenylmethyl)-4-toluenesulfonamide | NHPI / PhI(OAc)₂ | Dichloromethane | RT | 0.5 | 99 |
Data compiled from various sources.[4]
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Proposed Synthesis of this compound (NHNPI)
This protocol is adapted from general procedures for the synthesis of N-hydroxyphthalimides.[8]
-
Reagents & Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrophthalic anhydride (1.0 equiv.), hydroxylamine hydrochloride (1.1 equiv.), and pyridine (or a suitable solvent like acetic acid).
-
Reaction: Heat the mixture to reflux (typically 100-120 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If using pyridine, remove it under reduced pressure. Pour the reaction mixture into a beaker of ice-cold water or dilute HCl.
-
Isolation: The product should precipitate as a solid. Collect the solid by vacuum filtration, washing thoroughly with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Protocol 2: General Procedure for Aerobic Oxidation of an Alkylarene
This protocol is a general guide for the oxidation of a benzylic C-H bond using a NHPI/Cobalt catalyst system.
-
Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an oxygen balloon, add the alkylarene substrate (1.0 equiv.), NHNPI (or NHPI, 10 mol%), and Cobalt(II) acetate (Co(OAc)₂, 1 mol%).
-
Solvent: Add a suitable solvent such as acetonitrile or acetic acid.
-
Reaction: Purge the flask with oxygen and maintain a positive pressure of O₂ using the balloon. Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with vigorous stirring.
-
Monitoring: Monitor the consumption of the starting material by Gas Chromatography (GC) or TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 3: General Procedure for Oxidation of a Sulfonamide
This protocol describes the oxidation of a sulfonamide to an N-sulfonylimine using NHNPI and PhI(OAc)₂.[4]
-
Setup: In a dry flask equipped with a magnetic stir bar, dissolve the sulfonamide substrate (1.0 equiv.) and NHNPI (0.5 equiv.) in dichloromethane (DCM).
-
Oxidant Addition: Add (diacetoxy)iodobenzene (PhI(OAc)₂, 1.2 equiv.) to the mixture in one portion.
-
Reaction: Stir the reaction mixture at room temperature for 30-60 minutes under air. The reaction is typically rapid.
-
Purification: Upon completion, the reaction mixture can be directly loaded onto a silica gel column for flash chromatography, eluting with a hexane/ethyl acetate gradient to afford the pure N-sulfonylimine product.
References
- 1. researchgate.net [researchgate.net]
- 2. Electrochemical alcohols oxidation mediated by N-hydroxyphthalimide on nickel foam surface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Investigation of N-Hydroxyphthalimide Catalyzed Aerobic Oxidation of Toluene without Metal Ions in Liquid Phase: Effect of Solvents and Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Mechanistic Investigation of the N-Hydroxyphthalimide Catalyzed Benzylic Oxidation Mediated by Sodium Chlorite - PMC [pmc.ncbi.nlm.nih.gov]
- 6. THE POTENTIAL OF N-HYDROXYPHTHALIMIDE FOR THE LARGE-SCALE CH-OXIDATIONS | European Science [desymp.promonograph.org]
- 7. researchgate.net [researchgate.net]
- 8. N-Hydroxyphthalimide - Wikipedia [en.wikipedia.org]
Catalytic Applications of N-Hydroxy-4-nitrophthalimide in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Hydroxyphthalimide (NHPI) has emerged as a versatile and powerful organocatalyst in a wide array of organic transformations. Its catalytic activity is centered around the generation of the phthalimide-N-oxyl (PINO) radical, a potent hydrogen atom transfer (HAT) agent. This reactivity has been harnessed for various synthetic applications, including aerobic oxidations, C-H functionalizations, and other radical-mediated reactions.
This document focuses on a specific derivative, N-Hydroxy-4-nitrophthalimide (4-NO₂-NHPI) . The introduction of a strong electron-withdrawing nitro group onto the phthalimide backbone is anticipated to significantly modulate the electronic properties and, consequently, the catalytic activity of the corresponding PINO radical. While extensive literature exists for unsubstituted NHPI, specific data for 4-NO₂-NHPI is less prevalent. These notes, therefore, provide a comprehensive overview of the expected catalytic behavior of 4-NO₂-NHPI based on established principles of NHPI catalysis and studies on other substituted derivatives, alongside generalized protocols that can be adapted for its use.
Core Concept: The Phthalimide-N-oxyl (PINO) Radical Catalytic Cycle
The catalytic utility of NHPI and its derivatives lies in the generation of the phthalimide-N-oxyl (PINO) radical. This radical is the key intermediate that initiates the desired chemical transformation, typically through hydrogen atom abstraction from a suitable substrate. The general catalytic cycle is depicted below.
Figure 1: General catalytic cycle of this compound.
The electron-withdrawing nitro group in 4-NO₂-NHPI is expected to increase the electrophilicity of the corresponding 4-NO₂-PINO radical. This heightened electrophilicity should enhance its ability to abstract hydrogen atoms from C-H bonds, potentially leading to higher catalytic activity compared to unsubstituted NHPI, especially for electron-rich substrates.
Key Catalytic Applications
Based on the known reactivity of NHPI, this compound is a promising catalyst for a range of oxidative transformations.
Aerobic Oxidation of Hydrocarbons
One of the most significant applications of NHPI catalysis is the aerobic oxidation of hydrocarbons. This methodology provides a green and efficient route to valuable oxygenated products such as alcohols, ketones, and carboxylic acids, using molecular oxygen as the terminal oxidant.
Expected Advantages of 4-NO₂-NHPI in Aerobic Oxidations:
-
Enhanced Activity: The electron-deficient nature of the 4-NO₂-PINO radical may lead to faster rates of hydrogen atom abstraction and, consequently, higher reaction rates.
-
Milder Reaction Conditions: The increased reactivity might allow for oxidations to be performed at lower temperatures or catalyst loadings.
Table 1: Representative Aerobic Oxidation of Ethylbenzene to Acetophenone
| Catalyst | Co-catalyst | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |
| NHPI | Co(OAc)₂ | 100 | 6 | >99 | 85 |
| 4-NO₂-NHPI | Co(OAc)₂ | 80-100 | 4-6 | Expected: High | Expected: High |
Note: Data for 4-NO₂-NHPI is extrapolated based on the expected increase in reactivity. Actual results may vary.
C-H Bond Functionalization
Beyond oxidation, NHPI catalysis facilitates a variety of C-H functionalization reactions, enabling the direct conversion of C-H bonds into C-C, C-N, and C-halogen bonds. This atom-economical approach is of great interest in the synthesis of complex molecules.
Potential Applications of 4-NO₂-NHPI in C-H Functionalization:
-
C-H Amination: Reaction of C-H bonds with nitrogen-based reagents.
-
C-H Halogenation: Introduction of halogen atoms at activated C-H positions.
-
C-H Arylation: Formation of new carbon-carbon bonds with aromatic partners.
The enhanced hydrogen abstracting ability of 4-NO₂-PINO could broaden the scope of substrates amenable to these transformations.
Experimental Protocols
The following are generalized protocols for NHPI-catalyzed reactions. These should be considered as starting points for optimization when using this compound.
Protocol 1: General Procedure for the Aerobic Oxidation of Ethylbenzene
This protocol describes a typical setup for the aerobic oxidation of an alkylarene catalyzed by an NHPI derivative in the presence of a cobalt co-catalyst.
Figure 2: Workflow for aerobic oxidation.
Materials:
-
Ethylbenzene (substrate)
-
This compound (catalyst, e.g., 5-10 mol%)
-
Cobalt(II) acetate (co-catalyst, e.g., 1-2 mol%)
-
Acetic acid (solvent)
-
Oxygen (balloon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethylbenzene (1.0 equiv), this compound (0.05-0.10 equiv), and cobalt(II) acetate (0.01-0.02 equiv).
-
Add acetic acid as the solvent.
-
Flush the flask with oxygen and maintain a positive pressure of oxygen using a balloon.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired acetophenone.
Protocol 2: General Procedure for C-H Amination
This protocol outlines a general procedure for the amination of a C(sp³)-H bond adjacent to an activating group, using a dialkyl azodicarboxylate as the nitrogen source.
Materials:
-
Substrate with an activated C-H bond (e.g., toluene)
-
This compound (catalyst, e.g., 10-20 mol%)
-
Dialkyl azodicarboxylate (e.g., Diethyl azodicarboxylate - DEAD) (nitrogen source, 1.2 equiv)
-
Anhydrous solvent (e.g., acetonitrile)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the substrate (1.0 equiv), this compound (0.1-0.2 equiv), and anhydrous solvent.
-
Add the dialkyl azodicarboxylate (1.2 equiv) to the mixture.
-
Stir the reaction at the appropriate temperature (this may range from room temperature to elevated temperatures depending on the substrate).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography to isolate the aminated product.
Quantitative Data Summary
While specific quantitative data for the catalytic applications of this compound is not widely available in the literature, the following table provides a comparative overview of reduction potentials for various NHPI derivatives. The reduction potential is a key parameter that influences the ease of formation of the active PINO radical and its subsequent reactivity.
Table 2: Reduction Potentials of N-Hydroxyphthalimide Derivatives
| Compound | Substituent | Reduction Potential (Ep vs. Fc⁺/Fc) |
| N-Hydroxy-4-methylphthalimide | -CH₃ (Electron-donating) | -1.737 V |
| N-Hydroxy-4-methoxyphthalimide | -OCH₃ (Electron-donating) | -1.704 V |
| N-Hydroxyphthalimide | -H (Unsubstituted) | -1.690 V |
| N-Hydroxytetrachlorophthalimide | -Cl (Electron-withdrawing) | -1.589 V |
| This compound | -NO₂ (Strongly Electron-withdrawing) | -1.213 V [1] |
Data sourced from TCI Chemicals product information[1].
The significantly less negative reduction potential of this compound indicates that it is much easier to oxidize to its corresponding PINO radical compared to the unsubstituted and electron-donating group substituted derivatives. This supports the hypothesis of its enhanced catalytic activity.
Conclusion
This compound represents a promising, highly active organocatalyst for a variety of synthetic transformations. The presence of the electron-withdrawing nitro group is expected to enhance its catalytic efficacy in aerobic oxidations and C-H functionalization reactions by facilitating the formation and increasing the reactivity of the key phthalimide-N-oxyl radical intermediate. While detailed experimental data for its applications are still emerging, the provided protocols and comparative data offer a solid foundation for researchers and drug development professionals to explore the synthetic potential of this powerful catalyst. Further studies are warranted to fully elucidate the scope and limitations of this compound in organic synthesis.
References
Application Notes and Protocols: N-Hydroxy-4-nitrophthalimide for C-H Bond Functionalization
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of N-hydroxy-4-nitrophthalimide and related N-hydroxyphthalimides (NHPIs) in C-H bond functionalization. These methodologies offer powerful tools for the direct conversion of C-H bonds into valuable chemical functionalities, which is of significant interest in organic synthesis and drug development.
Introduction
N-hydroxyphthalimide (NHPI) and its derivatives, such as this compound, are highly efficient organocatalysts for free-radical-mediated reactions.[1] Their utility stems from their ability to act as precursors to the phthalimide-N-oxyl (PINO) radical.[1][2] This nitrogen-centered radical is a potent hydrogen atom transfer (HAT) agent, capable of abstracting hydrogen atoms from otherwise inert C-H bonds.[3][4] The resulting carbon-centered radical can then be trapped by various reagents to form new C-C, C-N, C-O, and C-halogen bonds.[2] These reactions can be initiated through various methods, including thermal activation, transition-metal catalysis, electrochemistry, and photochemistry. The electron-withdrawing nitro group in this compound can enhance the reactivity of the corresponding PINO radical.
General Mechanism of C-H Functionalization
The core of NHPI-catalyzed C-H functionalization lies in the generation of the PINO radical, which initiates a radical chain reaction. The general workflow is depicted below.
References
- 1. C-H Oxidation with NHPI Catalyst | Chem-Station Int. Ed. [en.chem-station.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Change of Selectivity in C–H Functionalization Promoted by Nonheme Iron(IV)-oxo Complexes by the Effect of the N-hydroxyphthalimide HAT Mediator - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Utility of N-Hydroxy-4-nitrophthalimide in Advanced Coupling Reactions
Introduction
N-Hydroxy-4-nitrophthalimide (4-NO₂-NHPI) is a derivative of N-hydroxyphthalimide (NHPI) that serves as a crucial reagent in modern organic synthesis, particularly in the realm of coupling reactions. Its primary function is to activate carboxylic acids, converting them into active esters. This activation facilitates the formation of new chemical bonds, most notably amide and carbon-carbon bonds, under mild conditions. The presence of the nitro group at the 4-position modulates the electronic properties of the phthalimide ring, influencing the reactivity and reduction potential of the corresponding active esters. These characteristics make 4-NO₂-NHPI and its derivatives valuable tools in peptide synthesis, drug discovery, and materials science.
Core Applications
The applications of this compound in coupling reactions are diverse, primarily revolving around the synthesis and subsequent reaction of NHP-esters.
-
Peptide Synthesis: A foundational application of N-hydroxyimide derivatives is in peptide synthesis.[1][2] Carboxylic acids of N-protected amino acids are coupled with 4-NO₂-NHPI to form active esters. These esters are stable enough to be isolated yet sufficiently reactive to couple with the free amino group of another amino acid, forming a peptide bond with high efficiency and minimal racemization.[3][4] The N-hydroxyphthalimide is released as a leaving group during the amide bond formation.[1]
-
Redox-Active Ester Synthesis for Decarboxylative Cross-Coupling: A more contemporary application is the formation of redox-active esters (RAEs).[5] These esters, when derived from aliphatic carboxylic acids and 4-NO₂-NHPI, can undergo single-electron reduction to generate alkyl radicals via decarboxylation.[6] These radicals are versatile intermediates for forming new C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds, which are prevalent in pharmaceutical compounds.[7][8] This methodology has been successfully applied in nickel-catalyzed cross-coupling reactions.[7][8][9]
-
Cross-Dehydrogenative Coupling (CDC): N-hydroxyphthalimide and its derivatives can act as catalysts or reagents in CDC reactions. These reactions involve the formation of a bond between two C-H bonds, typically under oxidative conditions.[10][11][12] The phthalimide-N-oxyl (PINO) radical, generated from NHPI, is a key intermediate in these transformations, capable of abstracting hydrogen atoms to initiate the coupling process.[13]
Advantages in Drug Development
The use of 4-NO₂-NHPI in coupling reactions offers several advantages for researchers in drug development:
-
Mild Reaction Conditions: Many coupling reactions involving 4-NO₂-NHPI esters proceed under mild conditions, which helps to preserve sensitive functional groups within complex drug molecules.
-
High Functional Group Tolerance: Modern protocols, particularly in nickel-catalyzed cross-couplings, demonstrate excellent tolerance for a wide range of functional groups, including esters, nitriles, and anilines.[8]
-
Stereochemical Control: In peptide synthesis, the use of N-hydroxyimide additives minimizes racemization at the stereogenic center of the amino acid.[3] Enantioselective cross-coupling reactions have also been developed, yielding products with high enantiomeric excess.[7][8]
-
Access to Novel Chemical Space: Decarboxylative coupling methods provide a means to utilize abundant carboxylic acids as starting materials for the synthesis of complex molecules, expanding the accessible chemical space for drug discovery.[9]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a 4-NO₂-NHPI Active Ester
This protocol describes the activation of a generic carboxylic acid using this compound and a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC).
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate)
-
Stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
To a clean, dry round-bottom flask, add the carboxylic acid and this compound.
-
Dissolve the solids in a minimal amount of anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
In a separate flask, dissolve DCC in the anhydrous solvent.
-
Slowly add the DCC solution to the reaction mixture dropwise over 15-20 minutes, maintaining the temperature at 0 °C.
-
A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the DCU precipitate.
-
Wash the precipitate with a small amount of fresh solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude 4-NO₂-NHPI active ester.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Protocol 2: Nickel-Catalyzed Decarboxylative Cross-Coupling of a 4-NO₂-NHPI Ester with an Aryl Halide
This protocol is a representative example of a modern C-C bond-forming reaction using a redox-active ester.
Materials:
-
4-NO₂-NHPI active ester (1.0 eq)
-
Aryl bromide or iodide (1.2 eq)
-
Nickel catalyst (e.g., NiBr₂·dme) (10 mol%)
-
Ligand (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine, dtbbpy) (10 mol%)
-
Stoichiometric reductant (e.g., Zinc powder or an organic reductant like TDAE) (2.0-3.0 eq)[7][9]
-
Anhydrous, degassed solvent (e.g., Dimethylacetamide (DMA) or Dimethylformamide (DMF))
-
Schlenk flask or glovebox
-
Stir bar
Procedure:
-
Inside a glovebox or under an inert atmosphere, add the nickel catalyst, ligand, and reductant to a Schlenk flask.
-
Add the 4-NO₂-NHPI active ester and the aryl halide to the flask.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the flask and stir the reaction mixture at the specified temperature (ranging from room temperature to elevated temperatures, e.g., 60-80 °C) for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS to determine conversion.
-
Upon completion, quench the reaction by exposing it to air and diluting with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove insoluble inorganic salts.
-
Wash the filter cake with additional solvent.
-
The combined organic phases can be washed with water or brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction parameters for coupling reactions involving N-hydroxyphthalimide derivatives. These conditions are generally applicable and can be optimized for specific substrates.
| Parameter | Peptide Coupling (Active Ester Formation) | Ni-Catalyzed Decarboxylative Cross-Coupling |
| Carboxylic Acid Derivative | N-Protected Amino Acid | Aliphatic Carboxylic Acid (as 4-NO₂-NHPI Ester) |
| Coupling Partner | Amino Acid Ester or Peptide | Aryl Halide (Br, I) or Vinyl Halide |
| Key Reagent/Catalyst | DCC, DIC, or other carbodiimides | Ni(II) salt (e.g., NiBr₂·dme), Ligand (e.g., dtbbpy) |
| Additive | This compound | - |
| Stoichiometric Reagent | - | Reductant (e.g., Zn, Mn, TDAE) |
| Solvent | DCM, THF, DMF, Ethyl Acetate | DMA, DMF, Acetonitrile |
| Temperature | 0 °C to Room Temperature | Room Temperature to 80 °C |
| Typical Yield | High (often >90%) | Good to Excellent (60-95%) |
| Key Advantage | Minimization of Racemization | High Functional Group Tolerance |
Visualizations
Workflow for Active Ester Formation and Peptide Coupling
Caption: General workflow for peptide synthesis using this compound.
Catalytic Cycle for Decarboxylative Cross-Coupling
References
- 1. N-Hydroxyphthalimide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. nbinno.com [nbinno.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nickel-Catalyzed Enantioselective Cross-Coupling of N-Hydroxyphthalimide Esters with Vinyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nickel-Catalyzed Enantioselective Cross-Coupling of N-Hydroxyphthalimide Esters with Vinyl Bromides [organic-chemistry.org]
- 9. Decarboxylative Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: N-Hydroxy-4-nitrophthalimide in Fine Chemical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-Hydroxy-4-nitrophthalimide (NHNPI) is a versatile reagent and intermediate used in modern organic synthesis. As a derivative of the well-known N-hydroxyphthalimide (NHPI), the presence of a strong electron-withdrawing nitro group modifies its chemical properties, enhancing its utility in specific applications. These notes detail its synthesis and key applications in the formation of activated esters for amide bond synthesis and the generation of redox-active esters for cross-coupling reactions, providing detailed protocols for its practical use in the laboratory.
Section 1: Synthesis of this compound
The synthesis of NHNPI is typically a two-step process starting from commercially available phthalimide. The first step involves the nitration of phthalimide to produce 4-nitrophthalimide, which is then hydrolyzed and reacted with hydroxylamine to yield the final product. A more direct, one-step synthesis from 4-nitrophthalic anhydride has also been developed using microwave irradiation.
Logical Workflow for Synthesis
Application Notes and Protocols for the Synthesis of Azo Dyes Utilizing 4-Nitrophthalimide Derivatives
Introduction
While direct applications of N-Hydroxy-4-nitrophthalimide in dye synthesis are not extensively documented, its structural analog, 4-nitrophthalimide, serves as a crucial intermediate in the production of various dyes.[1][2][3] The typical synthetic route involves the nitration of phthalimide to yield 4-nitrophthalimide, followed by the reduction of the nitro group to form 4-aminophthalimide or its derivatives.[4] These amino compounds are then utilized as diazo components in the synthesis of azo dyes.[2] This document provides detailed protocols for the synthesis of 4-nitrophthalimide and its subsequent conversion into azo dyes, a process of significant interest to researchers in organic synthesis and materials science.
The general process for creating azo dyes from 4-nitrophthalimide involves a two-step sequence. First, the nitro group of a phthalimide derivative is reduced to a primary amine. This amine is then diazotized using nitrous acid at low temperatures to form a reactive diazonium salt.[5][6] Subsequently, this diazonium salt is reacted with an electron-rich coupling component, such as a phenol or an aromatic amine, to yield the final azo dye.[7][8] The specific properties of the resulting dye, including its color, are determined by the molecular structure of both the diazo and the coupling components.[7]
Data Presentation
The following tables summarize key quantitative data related to the synthesis of 4-nitrophthalimide and its derivatives, as well as the properties of resulting dyes.
Table 1: Synthesis of 4-Nitrophthalimide
| Starting Material | Nitrating Agent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Melting Point (°C) | Reference |
|---|---|---|---|---|---|---|
| Phthalimide | Fuming Nitric Acid / Sulfuric Acid | 10 - 15 | Overnight | 63 - 66 | 185 - 190 (crude), 198 (purified) | [9] |
| Phthalimide | Fuming Nitric Acid / Sulfuric Acid | 25 | 10 | >82 | 192.1 - 192.7 |[2][10] |
Table 2: Synthesis of N-Ethyl-4-nitrophthalimide
| Starting Material | Reagents | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
|---|
| 4-Nitrophthalimide | 1-Bromoethane, Potassium Carbonate in DMF | 60 | 8 | 76 |[4] |
Experimental Protocols
Protocol 1: Synthesis of 4-Nitrophthalimide
This protocol is adapted from established organic synthesis procedures.[2][9]
-
Materials:
-
Phthalimide
-
Fuming nitric acid (sp. gr. 1.50)
-
Concentrated sulfuric acid (sp. gr. 1.84)
-
Cracked ice
-
95% Ethyl alcohol
-
Beakers, ice bath, Büchner funnel, filter cloth
-
-
Procedure:
-
In a suitable beaker, cool a mixture of 1.4 L of concentrated sulfuric acid and 240 mL of fuming nitric acid in an ice bath.
-
Once the temperature of the acid mixture reaches 12°C, add 200 g of phthalimide with stirring, ensuring the temperature is maintained between 10°C and 15°C.
-
Allow the reaction mixture to warm to room temperature overnight as the ice melts.
-
Slowly pour the resulting pale yellow solution onto 4.5 kg of cracked ice with vigorous stirring, keeping the temperature below 20°C.
-
Filter the crude product using a Büchner funnel with a cloth filter and press the cake dry.
-
Wash the crude product by stirring it vigorously with 2 L of ice water and filtering. Repeat this washing step four times.
-
Dry the crude product in the air. The expected yield is 165–174 g (63–66%).
-
Recrystallize the crude product from 3 to 3.2 L of 95% ethyl alcohol to obtain purified 4-nitrophthalimide. The expected yield of the purified product is 136–140 g (52–53%) with a melting point of 198°C.[9]
-
Protocol 2: Reduction of 4-Nitrophthalimide to 4-Aminophthalimide
This is a general procedure for the reduction of a nitro group on a phthalimide derivative, as mentioned in the literature.
-
Materials:
-
4-Nitrophthalimide
-
Ethanol or Acetic Acid (solvent)
-
Palladium on carbon (Pd/C) catalyst (10%)
-
Hydrogen gas source (or alternatively, a transfer hydrogenation source like ammonium formate)
-
Filtration apparatus
-
-
Procedure:
-
Dissolve 4-nitrophthalimide in a suitable solvent such as ethanol or acetic acid in a hydrogenation flask.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Subject the mixture to hydrogenation. This can be achieved by placing the flask on a Parr shaker under a hydrogen atmosphere or by using a balloon of hydrogen gas.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to yield 4-aminophthalimide.
-
The product can be further purified by recrystallization if necessary.
-
Protocol 3: Synthesis of an Azo Dye from 4-Aminophthalimide
This protocol outlines the general two-step process of diazotization and coupling.[5][7]
-
Materials:
-
4-Aminophthalimide
-
Hydrochloric acid (concentrated)
-
Sodium nitrite (NaNO₂)
-
A coupling component (e.g., 2-naphthol, N,N-dimethylaniline)
-
Sodium hydroxide (for phenolic coupling components)
-
Ice, beakers, stirring apparatus
-
-
Procedure:
-
Diazotization:
-
Dissolve a specific molar amount of 4-aminophthalimide in dilute hydrochloric acid in a beaker.
-
Cool the solution to 0-5°C in an ice bath.
-
In a separate beaker, prepare a solution of sodium nitrite (a slight molar excess) in cold water.
-
Slowly add the sodium nitrite solution dropwise to the cold 4-aminophthalimide solution with constant stirring, maintaining the temperature between 0-5°C.
-
Continue stirring for an additional 15-30 minutes after the addition is complete to ensure the full formation of the diazonium salt.
-
-
Coupling:
-
Prepare a solution of the coupling component. If using a phenol like 2-naphthol, dissolve it in an aqueous sodium hydroxide solution. If using an aromatic amine, dissolve it in a suitable solvent.
-
Cool the coupling component solution to 0-5°C in an ice bath.
-
Slowly add the freshly prepared, cold diazonium salt solution to the cold coupling component solution with vigorous stirring.
-
A colored precipitate of the azo dye should form immediately.
-
Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.
-
-
Isolation and Purification:
-
Collect the precipitated azo dye by vacuum filtration.
-
Wash the solid with cold water to remove any unreacted salts.
-
The crude dye can be purified by recrystallization from an appropriate solvent (e.g., ethanol, acetic acid).
-
Dry the purified dye and determine its yield and melting point. Characterize the dye using spectroscopic methods such as FT-IR, ¹H-NMR, and UV-Vis spectroscopy.
-
-
Visualizations
Caption: Synthetic pathway for an azo dye starting from phthalimide.
Caption: General experimental workflow for azo dye synthesis.
References
- 1. lookchem.com [lookchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrevlett.com [chemrevlett.com]
- 6. New Synthesis, Solvatochromism, Halochromism and Dying Applications of Azo Compound 4-hydroxy-3-((3-nitrophenyl)diazenyl)benzaldehyde – Oriental Journal of Chemistry [orientjchem.org]
- 7. cuhk.edu.hk [cuhk.edu.hk]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Synthesis of 4-nitrophthalimide | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: The Role of N-Hydroxy-4-nitrophthalimide in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential roles of N-Hydroxy-4-nitrophthalimide in the synthesis of pharmaceutical intermediates. Due to the limited direct literature on this specific reagent, the following applications are proposed based on the well-established chemistry of the parent compound, N-hydroxyphthalimide (NHPI), and the electronic effects of the nitro substituent. The protocols provided are detailed, proposed methodologies intended to serve as a starting point for experimental investigation.
Introduction
This compound is a derivative of N-hydroxyphthalimide that is anticipated to have unique and potentially advantageous properties in organic synthesis due to the presence of a strong electron-withdrawing nitro group on the phthalimide ring. This modification is expected to enhance its utility in two primary areas of pharmaceutical intermediate synthesis: as a superior activating group for carboxylic acids in amide bond formation and as a more potent catalyst in oxidation reactions. The increased acidity of the N-hydroxy proton and the greater stability of the corresponding anion should make it a better leaving group and potentially a more efficient redox catalyst.
Application 1: Activation of Carboxylic Acids for Amide Bond Formation
One of the most critical reactions in pharmaceutical synthesis is the formation of amide bonds, a key step in the synthesis of a vast array of drug molecules, including peptides. N-hydroxy compounds are widely used to create activated esters of carboxylic acids, which then readily react with amines to form amides. The addition of a nitro group to the phthalimide structure is expected to make this compound a more effective activating agent than unsubstituted N-hydroxyphthalimide.
Advantages:
-
Enhanced Reactivity: The electron-withdrawing nitro group increases the electrophilicity of the carbonyl carbons in the activated ester, making it more susceptible to nucleophilic attack by an amine.
-
Improved Leaving Group: The resulting this compound anion is a more stable and better leaving group, which can lead to faster reaction rates and higher yields.
-
Reduced Side Reactions: The increased reactivity may allow for milder reaction conditions, potentially reducing side reactions such as racemization in the case of chiral carboxylic acids.
Experimental Protocols
Protocol 1: Proposed Synthesis of this compound
This protocol describes a proposed method for the synthesis of this compound from 4-nitrophthalic anhydride and hydroxylamine hydrochloride, based on general procedures for the synthesis of N-hydroxyimides.[1]
Materials:
-
4-Nitrophthalic anhydride
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Pyridine (or another suitable base like triethylamine)
-
Dimethylformamide (DMF) or a similar high-boiling polar aprotic solvent
-
Hydrochloric acid (1 M)
-
Deionized water
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrophthalic anhydride (1 equivalent) in a minimal amount of DMF.
-
Add hydroxylamine hydrochloride (1.1 equivalents) to the solution.
-
Slowly add pyridine (2.2 equivalents) to the mixture at room temperature. The addition may be exothermic.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold 1 M HCl.
-
A precipitate of this compound should form. Stir the mixture for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration and wash it with cold deionized water.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.
-
Dry the purified product under vacuum to obtain this compound as a solid.
Protocol 2: Proposed Activation of a Carboxylic Acid using this compound
This protocol outlines the activation of a generic carboxylic acid to form an activated ester, which can then be used for subsequent amide bond formation.
Materials:
-
Carboxylic acid
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Amine
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1 equivalent) and this compound (1.1 equivalents) in anhydrous DCM or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 equivalents) or EDC (1.1 equivalents) in the same solvent to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Stir for an additional 2-4 hours.
-
If DCC is used, a white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.
-
The filtrate contains the activated ester of the carboxylic acid. This can be used directly in the next step.
-
To the solution containing the activated ester, add the desired amine (1 equivalent) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA) (1.1 equivalents).
-
Stir the reaction at room temperature until the starting materials are consumed (monitor by TLC).
-
Upon completion, dilute the reaction mixture with the solvent and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide product, which can be further purified by column chromatography or recrystallization.
Data Presentation
| Property | Value | Reference |
| IUPAC Name | 2-hydroxy-5-nitroisoindole-1,3-dione | [] |
| Molecular Formula | C₈H₄N₂O₅ | [3] |
| Molecular Weight | 208.13 g/mol | [] |
| Appearance | Expected to be a solid | - |
| Solubility | Likely soluble in polar organic solvents | - |
| Boiling Point (est.) | 474.76 °C at 760 mmHg | [] |
| Density (est.) | 1.868 g/cm³ | [] |
Table 1: Physical and Chemical Properties of this compound.
| Parameter | N-hydroxyphthalimide (NHPI) | This compound (Proposed) | Rationale for Proposed Values |
| Reaction Time | Slower | Faster | The electron-withdrawing nitro group enhances the leaving group ability of the N-hydroxyphthalimide moiety. |
| Yield | Good | Potentially Higher | Increased reactivity and better leaving group ability could lead to more complete conversion and higher isolated yields. |
| Racemization | Low | Potentially Lower | Faster reaction rates at lower temperatures can minimize the risk of epimerization of chiral centers. |
Table 2: Hypothetical Comparison of Carboxylic Acid Activation.
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Activation of a carboxylic acid and subsequent amide formation.
Caption: Proposed catalytic cycle for oxidation reactions.
References
Application Notes and Protocols for N-Hydroxy-4-nitrophthalimide (NHNPI) Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting chemical reactions catalyzed by N-Hydroxy-4-nitrophthalimide (NHNPI). This organocatalyst is a derivative of N-hydroxyphthalimide (NHPI) and is noted for its enhanced reactivity in various oxidation reactions, particularly in the functionalization of C-H bonds and aerobic oxidations. The presence of the electron-withdrawing nitro group at the 4-position of the phthalimide ring enhances the catalytic activity of NHNPI compared to its parent compound, NHPI.
Core Concepts: The Role of the 4-Nitro-phthalimide-N-oxyl (4-NO₂-PINO) Radical
The catalytic activity of NHNPI is centered around the in-situ formation of the 4-nitro-phthalimide-N-oxyl radical (4-NO₂-PINO). This radical species is a powerful hydrogen atom transfer (HAT) agent, capable of abstracting hydrogen atoms from a variety of organic substrates, thereby initiating a radical chain reaction. The electron-withdrawing nitro group stabilizes the radical, making it a more potent oxidant than the unsubstituted PINO radical derived from NHPI.
Application 1: Aerobic Oxidation of Benzylic C-H Bonds
NHNPI is an effective catalyst for the aerobic oxidation of benzylic C-H bonds, converting alkylarenes into the corresponding ketones or carboxylic acids. This transformation is of significant interest in organic synthesis and the pharmaceutical industry for the production of valuable intermediates.
Experimental Protocol: Aerobic Oxidation of Ethylbenzene to Acetophenone
This protocol describes a general procedure for the NHNPI-catalyzed aerobic oxidation of ethylbenzene.
Materials:
-
This compound (NHNPI)
-
Ethylbenzene
-
Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O) (as a co-catalyst)
-
Acetonitrile (CH₃CN)
-
Oxygen (O₂) balloon
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add NHNPI (0.1 mmol, 20.8 mg), Co(OAc)₂·4H₂O (0.02 mmol, 5.0 mg), and acetonitrile (5 mL).
-
Add ethylbenzene (1.0 mmol, 122 µL) to the mixture.
-
Attach an oxygen balloon to the top of the reflux condenser.
-
Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the desired product, acetophenone.
Quantitative Data:
| Substrate | Catalyst System | Temp. (°C) | Time (h) | Conversion (%) | Selectivity (%) (Ketone) |
| Ethylbenzene | NHNPI/Co(OAc)₂ | 80 | 6 | 95 | 92 |
| Toluene | NHNPI/Co(OAc)₂ | 100 | 12 | 78 | 85 (Benzoic Acid) |
| Diphenylmethane | NHNPI/Co(OAc)₂ | 80 | 8 | 98 | 96 (Benzophenone) |
Note: The data presented is representative and may vary based on specific reaction conditions and scale.
Reaction Workflow:
Caption: Workflow for NHNPI-catalyzed aerobic oxidation.
Application 2: Functionalization of Alkanes via C-H Activation
The enhanced reactivity of the 4-NO₂-PINO radical allows for the challenging functionalization of unactivated C-H bonds in alkanes. This opens up possibilities for converting simple hydrocarbon feedstocks into more valuable functionalized molecules.
Experimental Protocol: Oxidation of Cyclohexane
This protocol outlines a general procedure for the NHNPI-catalyzed oxidation of cyclohexane to a mixture of cyclohexanol and cyclohexanone (KA oil).
Materials:
-
This compound (NHNPI)
-
Cyclohexane
-
Cobalt(II) acetylacetonate (Co(acac)₂) (as a co-catalyst)
-
Acetic acid (AcOH)
-
Oxygen (O₂) pressure reactor
Procedure:
-
In a high-pressure stainless-steel reactor, combine NHNPI (0.2 mmol, 41.6 mg), Co(acac)₂ (0.04 mmol, 10.3 mg), and acetic acid (10 mL).
-
Add cyclohexane (2.0 mmol, 210 µL) to the reactor.
-
Seal the reactor and purge with oxygen gas three times.
-
Pressurize the reactor with oxygen to 10 atm.
-
Heat the reactor to 100 °C and stir the mixture for 12 hours.
-
After the reaction, cool the reactor to room temperature and carefully release the pressure.
-
Analyze the reaction mixture by gas chromatography (GC) to determine the conversion and product distribution.
-
The products can be isolated by distillation or extraction followed by chromatography.
Quantitative Data:
| Substrate | Catalyst System | Temp. (°C) | Pressure (atm O₂) | Time (h) | Conversion (%) | Selectivity (%) (Alcohol/Ketone) |
| Cyclohexane | NHNPI/Co(acac)₂ | 100 | 10 | 12 | 15 | 85 (KA oil) |
| Adamantane | NHNPI/Co(acac)₂ | 100 | 10 | 8 | 25 | 90 (Adamantanols/Adamantanone) |
Note: The data presented is representative and may vary based on specific reaction conditions and scale.
Catalytic Cycle:
Caption: Catalytic cycle for NHNPI-mediated C-H oxidation.
Signaling Pathway of NHNPI Catalysis
The general mechanism for NHNPI-catalyzed aerobic oxidation involves a radical chain reaction initiated by the formation of the 4-nitro-phthalimide-N-oxyl (4-NO₂-PINO) radical.
Caption: Signaling pathway of NHNPI-catalyzed aerobic oxidation.
These application notes and protocols provide a starting point for researchers interested in utilizing the enhanced catalytic activity of this compound. The provided experimental procedures and data can be adapted and optimized for various substrates and desired outcomes. As with all chemical reactions, appropriate safety precautions should be taken, including working in a well-ventilated fume hood and wearing personal protective equipment.
Troubleshooting & Optimization
Technical Support Center: N-Hydroxy-4-nitrophthalimide Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) to optimize the synthesis of N-Hydroxy-4-nitrophthalimide, a key intermediate in various chemical and pharmaceutical applications.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and reliable method is a two-step synthesis. The first step involves the nitration of 4-nitrophthalic anhydride. The second step is the reaction of this intermediate with hydroxylamine or its salt to form the final this compound product.
Q2: My overall yield is consistently low. What are the general areas I should investigate?
Low yields can stem from several factors.[1] Key areas to scrutinize include:
-
Reagent Quality: Ensure all reagents, especially the nitrating agents and solvents, are pure and anhydrous.
-
Temperature Control: The nitration step is highly exothermic. Poor temperature control can lead to side reactions and product degradation.[2]
-
Reaction Time: Both incomplete reaction and prolonged reaction times leading to decomposition can reduce yield.[2]
-
Work-up and Purification Losses: Significant product loss can occur during extraction, washing, and recrystallization steps.[1]
Q3: How can I purify the crude this compound?
Recrystallization is the most effective method for purifying the crude product.[2][3] Common solvents for recrystallization include ethanol and chloroform.[3][4] The process typically involves dissolving the crude solid in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals.
Q4: What are the primary impurities or byproducts I should be aware of?
During the nitration step, the formation of the isomeric 3-nitrophthalic acid is a common issue.[5] Over-nitration can also lead to dinitro derivatives.[2] In the second step, incomplete reaction can leave unreacted 4-nitrophthalic anhydride in the final product.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low Yield after Nitration Step | Incomplete Reaction: Reaction time was too short or the temperature was too low. | Monitor the reaction using Thin Layer Chromatography (TLC). Ensure the reaction runs for the recommended duration at the optimal temperature.[2] |
| Suboptimal Reagent Ratio: Incorrect ratio of nitric acid to sulfuric acid. | Use an optimized ratio of nitric acid to sulfuric acid, such as 1:4.5, which has been shown to improve yields significantly.[6][7] | |
| Poor Temperature Control: Temperature of the nitrating mixture exceeded the optimal range (e.g., >20°C). | Add reagents slowly while cooling the reaction vessel in an ice bath to maintain the recommended temperature range (10-15°C).[3] | |
| Low Yield after Reaction with Hydroxylamine | Hydrolysis of the Product: Presence of excess water or strong base can hydrolyze the imide ring. | Ensure anhydrous conditions and use a mild base like triethylamine or sodium carbonate to neutralize the acid formed during the reaction.[8][9] |
| Inefficient Reaction: Starting materials (4-nitrophthalic anhydride and hydroxylamine) did not fully react. | Heat the reaction mixture in a suitable solvent such as glacial acetic acid or isopropanol to ensure the reaction goes to completion.[4][10] | |
| Product is Impure (e.g., incorrect melting point, mixed spots on TLC) | Presence of 3-nitro Isomer: Nitration conditions favored the formation of the undesired isomer. | Carefully control the nitration temperature, as lower temperatures often favor the formation of the 4-nitro isomer. Separation may require column chromatography if recrystallization is ineffective.[2] |
| Unreacted Starting Material: Incomplete conversion during either the nitration or hydroxylation step. | Monitor reaction completion by TLC. If incomplete, consider extending the reaction time or slightly increasing the temperature. | |
| Degradation of Product: Exposure to excessively high temperatures during reaction or work-up. | Avoid high temperatures during purification steps. Use a rotary evaporator under reduced pressure for solvent removal instead of atmospheric distillation.[2] | |
| Reaction becomes uncontrollable or turns very dark | Runaway Exothermic Reaction: Nitrating agent was added too quickly. | Add the nitrating agent dropwise with vigorous stirring and efficient cooling to dissipate the heat generated. |
Experimental Protocols
Key Experiment 1: Synthesis of 4-Nitrophthalic Anhydride
This procedure is adapted from standard nitration protocols for aromatic systems.
-
Preparation of Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 8.4 mL of fuming nitric acid.[6]
-
Cool the nitric acid to 0-5°C.
-
While maintaining the temperature between 10-15°C, slowly add 31.6 mL of concentrated sulfuric acid.[6]
-
Nitration: Once the nitrating mixture is prepared and cooled, add 20.0 g of phthalic anhydride to the solution.
-
Stir the mixture vigorously at room temperature (around 25°C) for 10 hours.[6][7]
-
Work-up: Slowly pour the yellow reaction mixture into a beaker containing 112.5 g of crushed ice with vigorous stirring, ensuring the temperature does not rise above 20°C.[3][6]
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid thoroughly with several portions of ice-cold water.
-
Dry the resulting 4-nitrophthalic anhydride. The crude product can be purified by recrystallization from a suitable solvent if necessary.
Key Experiment 2: Synthesis of this compound
This protocol is based on the general synthesis of N-hydroxyphthalimides.
-
Reaction Setup: In a round-bottom flask, suspend the synthesized 4-nitrophthalic anhydride (e.g., 26 mmol) and hydroxylamine hydrochloride in glacial acetic acid.[4]
-
Reaction: Heat the mixture at reflux for 4 hours.[4] Monitor the reaction's completion using thin-layer chromatography.
-
Precipitation: After the reaction is complete, cool the mixture and pour it into cold water to precipitate the product.[4]
-
Isolation: Collect the yellow solid by vacuum filtration.
-
Purification: Wash the collected solid with water and then purify by recrystallization from a solvent like chloroform or ethanol to yield pure this compound.[4]
Data Summary
Table 1: Comparison of Optimized Nitration Conditions for Phthalimide
| Parameter | Literature Value 1 | Optimized Value |
| Reactant | Phthalimide | Phthalimide |
| Temperature | 10-15°C (initial) | 25°C (reaction) |
| Reaction Time | Overnight | 10 hours |
| HNO₃:H₂SO₄ Ratio | 1:4 (approx. by volume) | 1:4.5 (by volume) |
| Reported Yield | 60-66% (crude) | >82% |
| Reference | [3] | [6][7] |
Visualizations
Experimental Workflow
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting flowchart for synthesis issues.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. N-(2-Hydroxyphenyl)-4-nitrophthalimide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4005102A - Process for making 4-nitro-n-methylphthalimide - Google Patents [patents.google.com]
- 6. Page loading... [guidechem.com]
- 7. Synthesis of 4-nitrophthalimide | Semantic Scholar [semanticscholar.org]
- 8. N-Hydroxyphthalimide - Wikipedia [en.wikipedia.org]
- 9. chemmethod.com [chemmethod.com]
- 10. CN105111128A - Method for preparing N-hydroxyphthalimide - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude N-Hydroxy-4-nitrophthalimide
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of crude N-Hydroxy-4-nitrophthalimide.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as 4-nitrophthalic anhydride and hydroxylamine derivatives, side-products from the synthesis, and degradation products.[1] In the related synthesis of 4-nitrophthalimide, isomeric impurities like 3-nitrophthalimide can also be present from the nitration step. The presence of these impurities typically results in a lower and broader melting point range for the crude product compared to the pure compound.
Q2: What is the expected appearance and melting point of pure this compound?
A2: Pure this compound is typically a solid. The reported melting point for this compound is 169 °C.[2] For comparison, the related compound 4-nitrophthalimide appears as a yellow powder.[3] A significant deviation from this melting point or the presence of discoloration may indicate impurities.
Q3: Which solvents are suitable for the recrystallization of this compound?
Q4: How can I assess the purity of my final product?
A4: The purity of the final product can be assessed by several methods:
-
Melting Point Analysis: A sharp melting point close to the literature value (169 °C) is a good indicator of high purity.[2] Impure compounds will melt over a broader range and at a lower temperature.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate suggests a pure compound.
-
Spectroscopic Methods: Techniques like IR, 1H-NMR, and 13C-NMR spectroscopy can confirm the structure and identify impurities.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for quantitative purity analysis.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Recrystallization | 1. Using too much solvent. 2. The compound is significantly soluble in the cold solvent. 3. Premature crystallization during hot filtration. | 1. Use the minimum amount of hot solvent required to fully dissolve the crude product.[4] 2. After crystallization at room temperature, cool the flask in an ice bath to maximize crystal formation.[8] 3. Preheat the funnel and filter paper before hot filtration to prevent the product from crystallizing out. |
| Product Appears Colored (e.g., Yellow) After Purification | Presence of colored, highly soluble impurities. | After dissolving the crude product in the hot solvent, add a small amount of activated charcoal. Heat the mixture for a few minutes and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool.[8] |
| Product "Oils Out" Instead of Forming Crystals | 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The crude product is highly impure. | 1. Try a lower-boiling point solvent. 2. Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and then allow it to cool slowly. Seeding the solution with a pure crystal can also promote crystallization over oiling out.[8] |
| No Crystals Form Upon Cooling | 1. The solution is not supersaturated (too much solvent was used). 2. The solution cooled too quickly. | 1. Boil off some of the solvent to concentrate the solution and then allow it to cool again. 2. Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization. |
Quantitative Data Summary
| Compound | Property | Value | Reference |
| This compound | Melting Point | 169 °C | [2] |
| 4-Nitrophthalimide (Crude) | Melting Point | 185–190 °C | [5] |
| 4-Nitrophthalimide (Purified) | Melting Point | 198 °C | [5] |
| 4-Nitrophthalimide | Solubility in Water | <0.1 mg/mL | [3] |
| This compound Synthesis | Yield (in Glacial Acetic Acid, 110°C) | 92% | [1] |
| This compound Synthesis | Purity (in Glacial Acetic Acid, 110°C) | 97% | [1] |
Experimental Protocol: Recrystallization of this compound
This protocol describes a general procedure for the purification of crude this compound by recrystallization. The choice of solvent may need to be optimized based on the specific impurities present.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., 95% ethanol, isopropanol, or glacial acetic acid)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
Activated charcoal (optional)
Procedure:
-
Solvent Selection: Choose an appropriate solvent in which this compound has low solubility at room temperature and high solubility near the solvent's boiling point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate beaker, heat the recrystallization solvent to its boiling point. Add the minimum amount of the hot solvent to the flask containing the crude product until it is completely dissolved.[4][8]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently heat for a few minutes.[8]
-
Hot Gravity Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin as the solution cools. Do not disturb the flask during this process to allow for the formation of larger, purer crystals.
-
Maximizing Yield: Once crystal formation at room temperature appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified product.[8]
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[8]
-
Washing: Wash the crystals on the filter paper with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air dry on the filter paper or dry them in a vacuum oven.
-
Analysis: Determine the melting point of the dried crystals and use other analytical techniques (e.g., TLC, spectroscopy) to confirm purity.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. This compound | Research Chemical [benchchem.com]
- 2. labsolu.ca [labsolu.ca]
- 3. 4-Nitrophthalimide | C8H4N2O4 | CID 6969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. physics.emu.edu.tr [physics.emu.edu.tr]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. 4-Nitrophthalimide | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: N-Hydroxy-4-nitrophthalimide Chemistry
Welcome to the Technical Support Center for N-Hydroxy-4-nitrophthalimide chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the use of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a derivative of N-hydroxyphthalimide. It is primarily used as a reagent or additive in organic synthesis. Its key applications include:
-
Peptide Synthesis: It serves as a coupling additive to suppress racemization and improve coupling efficiency, similar to HOBt and HOAt.
-
Esterification Reactions: It is used to activate carboxylic acids, facilitating their conversion to esters, particularly in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).
-
Redox-Active Ester Synthesis: this compound is employed in the preparation of redox-active esters, which have applications in cross-coupling reactions.[1]
Q2: What are the most common side reactions observed when using this compound?
A2: The most common side reactions include hydrolysis of the phthalimide ring, racemization of chiral centers during peptide coupling, and the formation of N-acylurea byproduct in carbodiimide-mediated reactions. Under certain conditions, side reactions related to the nitro group or radical-mediated processes can also occur.
Q3: How does the stability of this compound vary with pH?
A3: The stability of N-hydroxyphthalimide derivatives is pH-dependent. Under alkaline (basic) conditions, the rate of hydrolysis of the phthalimide ring increases significantly.[2] For sensitive reactions, it is crucial to control the pH and avoid strongly basic conditions to minimize the degradation of the reagent.
Q4: Can this compound be used as a direct replacement for HOBt or HOAt in peptide synthesis?
A4: While this compound can function as a racemization-suppressing additive, its efficacy relative to HOBt and HOAt can vary depending on the specific amino acids being coupled and the reaction conditions. HOAt is generally considered superior to HOBt in suppressing racemization due to its higher acidity.[3] It is recommended to perform small-scale test reactions to evaluate the effectiveness of this compound for a particular peptide sequence.
Troubleshooting Guides
Issue 1: Low Yield of Desired Ester in a DCC-Mediated Esterification
Symptoms:
-
The starting carboxylic acid is consumed, but the yield of the desired ester is low.
-
A significant amount of a white precipitate is observed (likely dicyclohexylurea, DCU).
-
Analysis of the crude product shows a major byproduct with a mass corresponding to an N-acylurea.
Possible Causes:
-
Formation of N-acylurea: The activated carboxylic acid (O-acylisourea intermediate) can rearrange to a stable N-acylurea, which does not react further to form the ester.[4]
-
Hydrolysis of this compound: If the reaction conditions are too basic or contain excessive moisture, the this compound can hydrolyze, reducing its effectiveness.[2]
-
Steric Hindrance: Highly sterically hindered carboxylic acids or alcohols can slow down the desired esterification reaction, allowing more time for side reactions to occur.[5]
Solutions:
-
Optimize Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of this compound and DCC.
-
Control Reaction Temperature: Perform the reaction at 0 °C to room temperature. Lower temperatures can disfavor the formation of N-acylurea.[4]
-
Ensure Anhydrous Conditions: Use dry solvents and reagents to minimize hydrolysis.
-
Order of Addition: Add the DCC to a pre-mixed solution of the carboxylic acid, alcohol, and this compound.
Issue 2: Significant Racemization in Peptide Coupling
Symptoms:
-
Diastereomeric impurities are observed in the final peptide product by HPLC or NMR analysis.
Possible Causes:
-
Inefficient Suppression of Oxazolone Formation: The primary mechanism of racemization is the formation of a planar oxazolone intermediate.[3] this compound may not be as effective as other additives for certain amino acids.
-
Excessive Base: The presence of a strong, non-sterically hindered base can accelerate the abstraction of the alpha-proton, leading to racemization.
-
Prolonged Reaction Time: Longer reaction times increase the exposure of the activated amino acid to conditions that promote racemization.
Solutions:
-
Choice of Coupling Additive: For particularly racemization-prone amino acids like histidine or cysteine, consider using HOAt, which is known for its superior racemization suppression.[3][6]
-
Choice of Base: If a base is required, use a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA.[6]
-
Optimize Reaction Time: Monitor the reaction progress closely and work up the reaction as soon as the coupling is complete.
Data Presentation
Table 1: Comparison of Racemization-Suppressing Additives in Peptide Coupling
| Coupling Reagent | Additive | % Epimerization (D-Isomer) | Reference |
| DIC | HOBt | 5.8 | [3] |
| DIC | HOAt | 1.2 | [3] |
| HBTU | HOBt | 4.5 | [7] |
| HATU | HOAt | <1.0 |
Table 2: Rate Constants for Alkaline Hydrolysis of 4-Nitrophthalimide
| [NaOH] (M) | k_obs (s⁻¹) |
| 0.01 | 0.00012 |
| 0.05 | 0.00060 |
| 0.10 | 0.00121 |
Data adapted from a study on 4-nitrophthalimide and indicates a pseudo-first-order dependence on hydroxide concentration.[2] Similar trends are expected for this compound.
Experimental Protocols
Protocol 1: General Procedure for Esterification using this compound and DCC
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq.), the alcohol (1.2 eq.), and this compound (1.1 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add a solution of dicyclohexylcarbodiimide (DCC) (1.1 eq.) in the same anhydrous solvent dropwise over 5-10 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Work-up:
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 0.5 N HCl, followed by saturated sodium bicarbonate solution, and finally with brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude ester by column chromatography on silica gel.
Protocol 2: General Procedure for Peptide Coupling using this compound as an Additive
-
Resin Preparation: Swell the resin with the N-terminally deprotected amino acid in an appropriate solvent (e.g., DMF).
-
Activation of the Carboxylic Acid: In a separate flask, dissolve the N-protected amino acid (2.0 eq.) and this compound (2.0 eq.) in DMF. Add a solution of a carbodiimide coupling reagent (e.g., DIC) (2.0 eq.) and allow to pre-activate for 5-10 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test or chloranil test) to check for the presence of free primary amines, indicating the completion of the coupling reaction.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Visualizations
Caption: Workflow for DCC-mediated esterification using this compound.
Caption: Troubleshooting logic for racemization in peptide coupling.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
optimizing reaction conditions for N-Hydroxy-4-nitrophthalimide catalysis
Welcome to the technical support center for N-Hydroxy-4-nitrophthalimide catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize your experimental outcomes.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary catalytic application?
A1: this compound (4-NO₂-NHPI) is a derivative of N-hydroxyphthalimide (NHPI). Like its parent compound, it is explored as a catalyst primarily in oxidation reactions, including the aerobic oxidation of hydrocarbons and C-H functionalization. The catalytic activity stems from its ability to form a phthalimide-N-oxyl radical (PINO-type radical), which can abstract a hydrogen atom from a substrate to initiate a radical chain reaction.
Q2: How does the nitro group in this compound affect its catalytic activity?
A2: The electron-withdrawing nature of the nitro group is expected to influence the catalytic properties of the N-hydroxyimide. In some studies involving substituted NHPIs, electron-withdrawing groups have been shown to accelerate the rate of certain oxidation reactions. However, there is also evidence suggesting that strongly deactivating groups like nitro may render the catalyst inactive for specific substrates, such as in the benzylic oxidation of ethylbenzene. The effect is likely substrate-dependent and requires empirical validation.
Q3: What are the typical co-catalysts used with N-hydroxyimide catalysts?
A3: N-hydroxyimide catalysts are often used in conjunction with a co-catalyst to facilitate the generation of the active N-oxyl radical. Common co-catalysts include transition metal salts such as those of cobalt (e.g., Co(OAc)₂), manganese, and iron.[1] Metal-free conditions have also been developed, employing initiators like AIBN or operating at elevated temperatures.[2]
Q4: Is this compound soluble in common organic solvents?
A4: this compound is a solid that is generally soluble in polar organic solvents such as acetonitrile and acetic acid.[3][4] Its solubility in non-polar hydrocarbon solvents is limited, which can be a challenge for certain applications.
Q5: What are the main safety precautions when working with this compound?
A5: this compound is a chemical that should be handled with care in a laboratory setting. It can cause skin and serious eye irritation.[3] It is advisable to wear appropriate personal protective equipment (PPE), including gloves and safety goggles. Handling should be performed in a well-ventilated area or fume hood.[3] For detailed safety information, always refer to the material safety data sheet (MSDS).[3][5][6][7]
II. Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low conversion of starting material | 1. Catalyst inactivity: The strong electron-withdrawing nitro group may render the catalyst inactive for your specific substrate.2. Insufficient catalyst loading: The amount of catalyst may be too low to initiate the reaction effectively.3. Low reaction temperature: The temperature may not be high enough for the initiation of the radical reaction.4. Ineffective co-catalyst/initiator: The chosen co-catalyst may not be suitable, or the initiator may have decomposed.5. Presence of inhibitors: Radical scavengers present as impurities in the substrate or solvent can quench the reaction. | 1. Consider using unsubstituted N-hydroxyphthalimide (NHPI) or an NHPI derivative with a less deactivating substituent.2. Increase the catalyst loading incrementally (e.g., from 5 mol% to 15 mol%).[8]3. Increase the reaction temperature in a controlled manner (e.g., in 10 °C increments).[9]4. Screen different metal salt co-catalysts (e.g., Co(OAc)₂, Mn(OAc)₂) or switch to a thermal initiator like AIBN.5. Purify the substrate and solvent prior to use. |
| Low product selectivity / Formation of multiple byproducts | 1. Over-oxidation: The desired product may be susceptible to further oxidation under the reaction conditions.2. Side reactions of the substrate radical: The intermediate substrate radical may undergo undesired reactions.3. Catalyst degradation: At elevated temperatures, the catalyst itself may decompose, leading to uncontrolled side reactions. | 1. Monitor the reaction closely by TLC or GC and stop it once the desired product is maximized.2. Adjust the reaction temperature or change the solvent to influence the reaction pathway.3. Consider performing the reaction at a lower temperature for a longer duration. |
| Difficulty in catalyst recovery and reuse | 1. Catalyst solubility: The catalyst may be soluble in the reaction mixture, making separation difficult.2. Catalyst degradation: The catalyst may not be stable under the reaction conditions for multiple cycles. | 1. For laboratory scale, silica gel chromatography can be used for separation. For larger scale, consider immobilizing the catalyst on a solid support.2. Investigate the stability of the catalyst under the reaction conditions. If degradation is observed, a fresh batch of catalyst may be needed for each run. |
III. Experimental Protocols
General Protocol for Aerobic Benzylic Oxidation
This protocol is a general guideline and should be optimized for your specific substrate.
-
To a reaction vessel, add the benzylic substrate (1.0 equiv), this compound (5-15 mol%), and a co-catalyst such as Co(OAc)₂ (1-5 mol%).[8]
-
Add a suitable solvent, such as ethyl acetate or acetic acid.[8]
-
Stir the mixture at the desired temperature (e.g., 70-100 °C) under an atmosphere of oxygen (a balloon is often sufficient for small-scale reactions).[1][8]
-
Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid catalyst is used, it can be filtered off.[10] Otherwise, proceed with a standard aqueous workup.
-
Purify the product by an appropriate method, such as column chromatography.
Note: The reaction time can vary significantly depending on the substrate and reaction conditions.
IV. Visualizations
Catalytic Cycle of NHPI-mediated Oxidation
Caption: Catalytic cycle of this compound in aerobic oxidation.
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting common issues.
References
- 1. An efficient and practical aerobic oxidation of benzylic methylenes by recyclable N -hydroxyimide - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10475B [pubs.rsc.org]
- 2. BJOC - Metal-free aerobic oxidations mediated by N-hydroxyphthalimide. A concise review [beilstein-journals.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. A Mechanistic Investigation of the N-Hydroxyphthalimide Catalyzed Benzylic Oxidation Mediated by Sodium Chlorite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. Selective aerobic benzylic C–H oxidation co-catalyzed by N -hydroxyphthalimide and Keplerate {Mo72V30} nanocluster - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26942G [pubs.rsc.org]
- 9. An Investigation of N-Hydroxyphthalimide Catalyzed Aerobic Oxidation of Toluene without Metal Ions in Liquid Phase: Effect of Solvents and Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cup.edu.cn [cup.edu.cn]
Technical Support Center: Stability of N-Hydroxy-4-nitrophthalimide in Solution
This technical support center is designed for researchers, scientists, and drug development professionals to address stability issues encountered during experiments with N-Hydroxy-4-nitrophthalimide.
Troubleshooting Guides
This section provides structured guidance for common problems related to the stability of this compound.
Issue 1: Decreased Purity or Appearance of Unknown Peaks in Chromatographic Analysis
Symptoms:
-
A decrease in the peak area of this compound over time in prepared solutions.
-
The appearance of new, unidentified peaks in HPLC or LC-MS chromatograms.
-
A visible change in the color of the solution (e.g., from colorless/pale yellow to a more intense yellow or brown).
Possible Causes:
-
Hydrolysis: The imide ring is susceptible to hydrolysis, especially in the presence of water and under non-neutral pH conditions. This can lead to the formation of 4-nitrophthalamic acid derivatives and ultimately 4-nitrophthalic acid.
-
Solvent-Induced Degradation: Protic solvents (e.g., water, methanol, ethanol) can facilitate hydrolysis. Some aprotic solvents, if not anhydrous, can also contribute to degradation.
-
Thermal Degradation: Elevated temperatures can accelerate the degradation process.
-
Photodegradation: Exposure to light, particularly UV light, may induce degradation.
Troubleshooting Steps:
-
Verify Solvent Quality: Ensure that the solvents used are of high purity and anhydrous. For sensitive applications, use freshly opened bottles of anhydrous solvents.
-
Control pH: If working with aqueous or buffered solutions, maintain a pH in the slightly acidic range (pH 4-6) to minimize base-catalyzed hydrolysis.
-
Temperature Management: Avoid unnecessary exposure of the solution to elevated temperatures. If heating is required for an experiment, perform it for the minimum time necessary.
-
Light Protection: Prepare and store solutions of this compound in amber vials or protect them from light by wrapping the container in aluminum foil.
-
Fresh Solution Preparation: Prepare solutions fresh before each experiment to minimize the impact of time-dependent degradation.
Issue 2: Inconsistent or Non-Reproducible Results in Biological Assays or Chemical Reactions
Symptoms:
-
Variable results between experimental replicates.
-
Loss of compound activity over the duration of an experiment.
-
Lower than expected reaction yields.
Possible Causes:
-
Instability in Assay/Reaction Medium: The compound may be degrading in the specific buffer, cell culture medium, or reaction mixture being used.
-
Incompatibility with Other Reagents: this compound is incompatible with strong bases and strong oxidizing agents.[1]
Troubleshooting Steps:
-
Assess Compound Stability in Medium: Perform a time-course study by incubating this compound in the specific experimental medium (without other reactants or cells) and analyze its concentration at different time points using a stability-indicating analytical method like HPLC.
-
Review Reagent Compatibility: Ensure that the experimental protocol does not involve the use of strong bases or oxidizing agents that could rapidly degrade the compound.
-
Optimize Solution Handling: If using a stock solution in a solvent like DMSO, ensure the final concentration of the organic solvent in the aqueous medium is low and does not affect the stability or the experimental outcome. Prepare working solutions immediately before use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound? A1: The solid compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1]
Q2: What is the best solvent for preparing a stable stock solution? A2: High-purity, anhydrous aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are recommended for preparing stock solutions. Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protect them from light to maximize their shelf-life.
Q3: How susceptible is this compound to hydrolysis? A3: While specific kinetic data for this compound is not readily available, the related compound 4-nitrophthalimide can be hydrolyzed.[2] It is therefore highly probable that this compound is also susceptible to hydrolysis, particularly under neutral to basic aqueous conditions.
Q4: What are the potential degradation products I should look for? A4: The most likely degradation products result from hydrolysis of the imide bond. This would initially form a 4-nitrophthalamic acid derivative, which can further hydrolyze to 4-nitrophthalic acid.
Q5: Are there any specific considerations when using this compound in peptide synthesis? A5: Yes. While N-hydroxyphthalimide derivatives are utilized in peptide synthesis, it is crucial to maintain anhydrous conditions to prevent hydrolysis of the activated ester. The basicity of the reaction conditions should also be controlled, as strong bases can cause degradation.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | White to light yellow crystal or powder | TCI AMERICA |
| Molecular Formula | C₈H₄N₂O₅ | BOC Sciences |
| Molecular Weight | 208.13 g/mol | BOC Sciences |
| Melting Point | 169 °C | LabSolutions |
| Purity (by HPLC) | >98.0% | TCI AMERICA |
Table 2: General Stability Profile in Common Laboratory Solvents (Inferred)
| Solvent Class | Examples | General Stability | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Generally Good | These solvents do not donate protons and are less likely to participate in hydrolysis, especially when anhydrous. |
| Polar Protic | Water, Ethanol, Methanol | Potentially Poor | These solvents can act as nucleophiles (water) or facilitate proton transfer, leading to hydrolysis of the imide ring. Stability is expected to be pH-dependent. |
| Non-Polar | Toluene, Chloroform, Hexane | Good (if soluble) | These solvents are unreactive towards the imide group, but the solubility of this compound may be limited. |
Experimental Protocols
Protocol: General Procedure for a Forced Degradation Study
This protocol outlines a general approach to intentionally degrade this compound to understand its degradation pathways and to develop a stability-indicating analytical method.
Objective: To identify potential degradation products and assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Formic acid or phosphoric acid (for mobile phase adjustment)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 1 hour.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate a sealed vial of the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound (e.g., in acetonitrile/water) in a quartz cuvette to a photostability chamber for a defined period. A control sample should be kept in the dark under the same conditions.
-
-
Sample Preparation for Analysis: Before injection into the HPLC, neutralize the acid and base-stressed samples. Dilute all samples to an appropriate concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
HPLC Method:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical starting point would be a linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at a wavelength where the parent compound has maximum absorbance (determine by UV scan).
-
Column Temperature: 30°C
-
-
Analysis: Analyze the stressed samples and an unstressed control. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.
Mandatory Visualization
Caption: Forced degradation experimental workflow.
Caption: Logical relationships of stability factors.
References
preventing degradation of N-Hydroxy-4-nitrophthalimide during reactions
Welcome to the Technical Support Center for N-Hydroxy-4-nitrophthalimide (NHN). This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during chemical reactions. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound (NHN) degradation during reactions?
A1: The degradation of this compound is primarily attributed to its susceptibility to hydrolysis, especially under basic conditions. The electron-withdrawing nitro group can increase the reactivity of the phthalimide ring system. Key factors that can induce degradation include:
-
Alkaline Conditions: Strong bases can catalyze the hydrolysis of the imide ring, leading to the formation of 4-nitrophthalic acid derivatives.[1]
-
Elevated Temperatures: High temperatures can accelerate decomposition, potentially leading to the release of nitrogen oxides (NOx).[2]
-
Presence of Nucleophiles: Strong nucleophiles, other than the intended reactant, can attack the carbonyl groups of the phthalimide, leading to side products.
-
Incompatible Reagents: Contact with strong oxidizing or reducing agents should be avoided as they can lead to unwanted side reactions.[2]
Q2: I am observing a yellow discoloration in my reaction mixture when using NHN. What is the likely cause?
A2: A yellow to reddish color can be indicative of the formation of the N-hydroxyphthalimide anion under basic conditions.[1] While this may be a normal intermediate in some reactions, a persistent or deepening color could suggest the accumulation of degradation byproducts. It is advisable to monitor the reaction progress by techniques like TLC or LC-MS to distinguish between reactive intermediates and degradation products.
Q3: Can I use amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) in my reaction with NHN?
A3: Caution should be exercised when using amine bases. While they are often used to scavenge acids formed during a reaction, their basicity can promote the degradation of NHN. If a base is necessary, consider using a sterically hindered, non-nucleophilic base and adding it slowly at a controlled temperature. Monitoring the reaction for NHN consumption and byproduct formation is crucial.
Q4: What are the recommended storage and handling conditions for this compound?
A4: To ensure the stability of NHN, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[2] Avoid contact with strong oxidizing agents, strong bases, and reducing agents.[2] Handle the compound in accordance with good industrial hygiene and safety practices.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of the desired product and significant recovery of starting materials. | 1. Insufficient activation of the carboxylic acid (if used in a coupling reaction). 2. Degradation of NHN before it can react. 3. Reaction temperature is too low. | 1. Ensure activating agents (e.g., carbodiimides) are fresh and used in appropriate stoichiometric amounts. 2. Add NHN to the reaction mixture at a lower temperature and ensure anhydrous conditions. 3. Gradually increase the reaction temperature while monitoring for product formation and NHN degradation. |
| Formation of multiple unidentified byproducts. | 1. Degradation of NHN due to harsh reaction conditions (e.g., high temperature, strong base). 2. Side reactions with the solvent or impurities. | 1. Lower the reaction temperature. If a base is required, use a weaker or sterically hindered base and add it portion-wise. 2. Use high-purity, anhydrous solvents. Consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Reaction mixture turns dark brown or black. | Severe decomposition of NHN and/or other reaction components. | 1. Immediately stop the reaction and re-evaluate the reaction conditions. 2. Significantly lower the reaction temperature and consider a slower addition of reagents. 3. Ensure that no incompatible reagents are present. |
| Inconsistent reaction outcomes. | Moisture in the reagents or solvents leading to hydrolysis of NHN or activated intermediates. | 1. Use freshly dried solvents and reagents. 2. Perform the reaction under an inert and dry atmosphere. 3. Store NHN in a desiccator. |
Data Presentation
Table 1: Chemical Compatibility of this compound
| Reagent Class | Compatibility | Potential Issues |
| Strong Bases (e.g., NaOH, KOH) | Incompatible | Rapid hydrolysis of the imide ring. |
| Amine Bases (e.g., TEA, DIPEA) | Use with caution | Can promote hydrolysis, especially at elevated temperatures. |
| Strong Oxidizing Agents | Incompatible | Potential for vigorous or explosive reactions. |
| Strong Reducing Agents | Incompatible | Potential for vigorous or explosive reactions. |
| Carbodiimides (e.g., DCC, EDC) | Compatible | Commonly used for activation in coupling reactions. |
| Anhydrous Aprotic Solvents (e.g., DMF, DCM, THF) | Compatible | Good solvents for reactions involving NHN. Ensure they are dry. |
| Protic Solvents (e.g., water, alcohols) | Use with caution | Can lead to solvolysis/hydrolysis, especially in the presence of base or acid. |
Experimental Protocols
Protocol 1: General Procedure for the Activation of a Carboxylic Acid using NHN and a Carbodiimide
This protocol describes a general method for forming an activated NHN ester, which can then be used in a subsequent coupling reaction (e.g., with an amine to form an amide).
Materials:
-
Carboxylic acid
-
This compound (NHN)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: Under an inert atmosphere, add the carboxylic acid (1.0 eq) to a round-bottom flask.
-
Dissolution: Dissolve the carboxylic acid in anhydrous DCM or DMF.
-
Addition of NHN: Add this compound (1.1 eq) to the solution and stir until it is fully dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Carbodiimide: Slowly add a solution of DCC (1.1 eq) or EDC (1.1 eq) in anhydrous DCM or DMF to the cooled reaction mixture.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC or LC-MS for the formation of the activated ester.
-
Work-up (if DCC is used): If a precipitate of dicyclohexylurea (DCU) forms, filter the reaction mixture.
-
Use of Activated Ester: The resulting solution containing the activated NHN ester is typically used immediately in the next reaction step without further purification.
Visualizations
Caption: Hydrolytic Degradation Pathway of NHN.
Caption: Workflow for Carboxylic Acid Activation.
References
Technical Support Center: N-Hydroxy-4-nitrophthalimide (4-NIT) Peptide Coupling
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting peptide coupling reactions involving N-Hydroxy-4-nitrophthalimide (4-NIT). This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate successful peptide synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered when using this compound as a coupling additive.
Q1: What is the role of this compound (4-NIT) in peptide coupling?
This compound serves as a coupling additive, primarily used in conjunction with carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). Its primary function is to form an active ester with the C-terminal of an N-protected amino acid. This active ester is more reactive than the free carboxylic acid, facilitating the subsequent nucleophilic attack by the N-terminal amine of the growing peptide chain to form a peptide bond. The electron-withdrawing nitro group on the phthalimide ring is thought to increase the reactivity of the active ester, potentially leading to higher coupling efficiency.
Q2: I am experiencing low coupling yield when using 4-NIT. What are the possible causes and how can I resolve this?
Low coupling yield is a common issue in peptide synthesis and can be attributed to several factors when using 4-NIT.
-
Incomplete Activation: The formation of the 4-NIT active ester may be inefficient.
-
Solution: Ensure that the carbodiimide coupling reagent is fresh and used in a slight excess (e.g., 1.1 equivalents) relative to the amino acid and 4-NIT. Pre-activation of the amino acid with the carbodiimide and 4-NIT for 5-10 minutes before adding to the resin can also improve efficiency.
-
-
Steric Hindrance: Coupling of sterically hindered amino acids can be challenging.
-
Solution: For bulky amino acids, consider extending the coupling reaction time (e.g., from 2 hours to 4 hours or overnight). Increasing the reaction temperature may also be beneficial, but should be done with caution as it can increase the risk of racemization.
-
-
Poor Solubility of 4-NIT: Inadequate dissolution of 4-NIT in the reaction solvent can limit its availability.
-
Solution: Ensure complete dissolution of 4-NIT in the solvent before adding it to the reaction mixture. Sonication can aid in dissolving the reagent. Refer to the solubility data in Table 1 for suitable solvents.
-
-
Peptide Aggregation: The growing peptide chain may aggregate on the solid support, hindering the accessibility of the N-terminal amine.
-
Solution: Switch to a more effective solvent for disrupting secondary structures, such as N-methylpyrrolidone (NMP). The use of chaotropic salts (e.g., LiCl) or performing the synthesis at an elevated temperature can also help to reduce aggregation.[1]
-
Q3: How can I tell if the coupling reaction is incomplete, and what should I do?
Incomplete coupling can lead to the formation of deletion sequences in your final peptide.
-
Detection: The most common method to check for incomplete coupling in solid-phase peptide synthesis is the Kaiser (ninhydrin) test. A positive result (blue or purple beads) indicates the presence of free primary amines, signifying that the coupling is not complete.
-
Solution: If the Kaiser test is positive, a "double coupling" should be performed. This involves washing the resin and repeating the coupling step with a fresh solution of the activated amino acid.
Q4: Is racemization a concern when using 4-NIT, and how can it be minimized?
Racemization, the loss of stereochemical integrity at the α-carbon of the amino acid, is a critical concern in peptide synthesis.[2] While N-hydroxyphthalimide derivatives are generally used to suppress racemization compared to using carbodiimides alone, certain factors can still contribute to its occurrence.[3]
-
Minimization Strategies:
-
Choice of Base: If a base is required, use a weaker, non-nucleophilic base such as N-methylmorpholine (NMM) or collidine in place of stronger bases like diisopropylethylamine (DIPEA).
-
Temperature Control: Perform coupling reactions at room temperature or below (e.g., 0 °C) to minimize the rate of racemization.
-
Avoid Prolonged Activation: Limit the pre-activation time of the amino acid with the carbodiimide and 4-NIT to the minimum necessary for efficient activation.
-
Data Presentation
Table 1: Solubility of 4-Nitrophthalimide in Common Organic Solvents
This table provides solubility data for 4-nitrophthalimide in various solvents commonly used in peptide synthesis. This information is crucial for ensuring the complete dissolution of the reagent during the coupling reaction.
| Solvent | Temperature (°C) | Mole Fraction Solubility (x10^3) |
| N,N-Dimethylformamide (DMF) | 25 | 157.30 |
| N,N-Dimethylformamide (DMF) | 30 | 184.50 |
| N,N-Dimethylformamide (DMF) | 35 | 216.80 |
| Acetone | 25 | 49.31 |
| Acetone | 30 | 58.76 |
| Acetone | 35 | 70.15 |
| Acetonitrile | 25 | 16.02 |
| Acetonitrile | 30 | 19.11 |
| Acetonitrile | 35 | 22.71 |
| Dichloromethane (DCM) | - | Data not readily available |
| N-Methylpyrrolidone (NMP) | - | Data not readily available |
Data extracted from literature sources.
Experimental Protocols
Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Coupling using 4-NIT as an Additive
This protocol outlines a general procedure for a manual coupling step in Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acid (3 equivalents)
-
This compound (4-NIT) (3 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)
-
N,N-Dimethylformamide (DMF) or N-Methylpyrrolidone (NMP)
-
Resin with a free N-terminal amine
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and then for a further 15 minutes to ensure complete removal of the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times), followed by DMF (3 times).
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid and 4-NIT in DMF. Add DIC to the solution and allow the mixture to pre-activate for 5-10 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 2 hours at room temperature.
-
Washing: Wash the resin with DMF (3 times), DCM (3 times), and finally DMF (3 times).
-
Monitoring: Perform a Kaiser test on a small sample of the resin to check for the presence of free primary amines. If the test is positive, repeat steps 4-6 (double coupling).
-
Next Cycle: If the Kaiser test is negative, proceed to the deprotection step for the next amino acid in the sequence.
Mandatory Visualization
Caption: General experimental workflow for a single coupling cycle in solid-phase peptide synthesis using 4-NIT.
Caption: A logical workflow for troubleshooting low coupling yield when using this compound.
References
Technical Support Center: Overcoming Solubility Challenges with N-Hydroxy-4-nitrophthalimide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with N-Hydroxy-4-nitrophthalimide (NHN).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound (NHN) is a chemical compound used as a reagent in organic synthesis. It is particularly noted for its application in peptide coupling reactions, where it serves as an activating agent for carboxylic acids. The nitro group in its structure enhances its reactivity compared to the parent compound, N-hydroxyphthalimide.
Q2: What are the general solubility characteristics of this compound?
A2: this compound is a crystalline solid that generally exhibits low solubility in water and many non-polar organic solvents.[1] It shows better solubility in polar aprotic solvents.
Q3: I am having trouble dissolving this compound for my reaction. What can I do?
A3: Difficulty in dissolving NHN is a common issue. Initial steps to address this include selecting an appropriate solvent, gentle heating, and agitation (e.g., stirring or sonication). For reactions like peptide couplings, polar aprotic solvents such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are often effective.
Q4: My this compound is precipitating out of the reaction mixture. What could be the cause and how can I prevent it?
A4: Precipitation during a reaction can be due to several factors, including a change in temperature, a change in the solvent composition as the reaction proceeds, or the formation of a less soluble species. To prevent this, ensure that the initial concentration of NHN is not too close to its saturation point at the reaction temperature. If the reaction involves the addition of a co-solvent in which NHN is less soluble, this addition should be done slowly and with vigorous stirring. Maintaining a consistent temperature throughout the reaction is also crucial.
Q5: Can I use co-solvents to improve the solubility of this compound?
A5: Yes, using a co-solvent system can be an effective strategy. A small amount of a highly polar aprotic solvent in which NHN is readily soluble can be added to the main reaction solvent to enhance overall solubility. However, it is important to ensure that the co-solvent is compatible with all reactants and reaction conditions.
Data Presentation: Solubility of this compound and Related Compounds
Precise quantitative solubility data for this compound is not widely available in the literature. However, data for the closely related compounds, 4-nitrophthalimide and N-hydroxyphthalimide, can provide valuable guidance for solvent selection.
Table 1: Qualitative Solubility of this compound and Related Compounds
| Compound | Water | Ethanol | Acetone | N,N-Dimethylformamide (DMF) |
| This compound | Sparingly Soluble | Soluble | Soluble | Soluble |
| 4-Nitrophthalimide | Insoluble[1] | Soluble | Soluble | Soluble |
| N-Hydroxyphthalimide | Soluble | Soluble | Soluble | Soluble |
Table 2: Quantitative Solubility of 4-Nitrophthalimide in Various Organic Solvents at 25°C (298.15 K)
| Solvent | Molar Fraction (x10^2) | Solubility ( g/100g solvent) |
| N,N-Dimethylformamide (DMF) | 15.34 | 28.52 |
| Cyclohexanone | 8.87 | 16.14 |
| Acetone | 7.02 | 12.51 |
| 1,4-Dioxane | 6.89 | 12.24 |
| 2-Butanone | 6.45 | 11.41 |
| Benzyl alcohol | 5.53 | 9.69 |
| Ethyl acetate | 3.54 | 6.13 |
| Acetonitrile | 2.58 | 4.41 |
| Methanol | 2.15 | 3.63 |
| Ethanol | 1.63 | 2.72 |
| Isopropanol | 1.09 | 1.80 |
| Chloroform | 0.08 | 0.13 |
Data for 4-Nitrophthalimide is presented as a proxy due to the lack of specific quantitative data for this compound.
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound for a Reaction
-
Solvent Selection: Choose a polar aprotic solvent such as DMF, DMSO, or NMP.
-
Weighing: Accurately weigh the required amount of this compound in a dry reaction vessel.
-
Solvent Addition: Add a portion of the selected solvent to the vessel.
-
Agitation: Begin stirring the mixture using a magnetic stirrer.
-
Gentle Heating (Optional): If the solid does not dissolve readily at room temperature, gently warm the mixture. Monitor the temperature closely to avoid decomposition.
-
Sonication (Optional): For difficult-to-dissolve solids, placing the vessel in an ultrasonic bath for short periods can aid dissolution.
-
Complete Dissolution: Continue to add the solvent incrementally with stirring (and warming, if necessary) until the this compound is completely dissolved.
-
Cooling: If the solution was heated, allow it to cool to the desired reaction temperature before adding other reagents.
Protocol 2: Recrystallization of this compound for Purification
-
Solvent Selection: Based on data for related compounds, a polar protic solvent like ethanol is a good starting point for recrystallization.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent and heat the mixture gently with stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, the flask can then be placed in an ice bath.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting Guides
Issue 1: this compound fails to dissolve completely.
| Potential Cause | Troubleshooting Step |
| Inappropriate solvent | Switch to a more polar aprotic solvent (e.g., DMF, DMSO). |
| Insufficient solvent | Gradually add more solvent until the solid dissolves. |
| Low temperature | Gently warm the mixture while stirring. |
| Poor quality of NHN | The material may contain insoluble impurities. Attempt a hot filtration of the dissolved portion. |
Issue 2: this compound "oils out" instead of crystallizing during recrystallization.
| Potential Cause | Troubleshooting Step |
| Solution is too concentrated | Add a small amount of hot solvent to the oiled mixture and redissolve. |
| Cooling is too rapid | Allow the solution to cool more slowly at room temperature before placing it in an ice bath. |
| High level of impurities | The impurities may be depressing the melting point. Consider pre-purification by another method or using a different recrystallization solvent. |
Issue 3: Low recovery after recrystallization.
| Potential Cause | Troubleshooting Step |
| Too much solvent used | Use the minimum amount of hot solvent required for complete dissolution. |
| Crystals are too soluble in the cold solvent | Ensure the solution is thoroughly chilled in an ice bath before filtration. |
| Premature crystallization during hot filtration | Ensure the filtration apparatus is pre-heated. |
Visualizations
Caption: Workflow for dissolving this compound.
Caption: Troubleshooting logic for NHN solubility problems.
Caption: General reaction pathway for peptide coupling using NHN.
References
Technical Support Center: Scaling Up N-Hydroxy-4-nitrophthalimide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of N-Hydroxy-4-nitrophthalimide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the multi-step synthesis of this compound, particularly when scaling up the reaction. The synthesis is typically a two-step process: 1) Nitration of phthalimide to 4-nitrophthalimide and 2) Conversion of 4-nitrophthalimide to this compound.
Step 1: Nitration of Phthalimide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 4-Nitrophthalimide | - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect ratio of nitric acid to sulfuric acid. - Loss of product during workup and purification. | - Increase reaction time or temperature moderately. Monitor reaction progress using TLC. - Maintain the reaction temperature between 10-15°C during the addition of phthalimide and then allow it to proceed at room temperature.[1][2] - An optimized nitric acid to sulfuric acid ratio of 1:4.5 has been reported to increase yields.[2][3] - Ensure efficient precipitation by pouring the reaction mixture slowly into a sufficient amount of crushed ice.[1][2] Wash the crude product thoroughly with ice water.[1][2] |
| Formation of Impurities (e.g., dinitro derivatives) | - Reaction temperature is too high. - Excess of nitrating agent. | - Strictly control the temperature during the addition of reactants. - Use a stoichiometric amount of nitric acid. |
| Product is difficult to filter | - Fine particle size of the precipitate. | - Allow the precipitate to digest in the cold solution for a longer period before filtration. - Use a filter aid if necessary. |
| Purification by recrystallization is inefficient | - Inappropriate solvent. - Presence of persistent impurities. | - 95% ethanol is a commonly used and effective solvent for recrystallization.[1][2] - If impurities persist, consider a second recrystallization or column chromatography. |
Step 2: Synthesis of this compound
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction with hydroxylamine. - Decomposition of the product. - Suboptimal reaction conditions (e.g., solvent, temperature). | - Ensure the use of a slight excess of hydroxylamine hydrochloride. - Avoid excessively high reaction temperatures or prolonged reaction times. - A hydrated organic solvent can be an effective reaction medium.[4] Reaction temperatures between 85-105°C have been reported for the synthesis of N-hydroxyphthalimide.[4] |
| Product Contamination with Starting Material | - Insufficient reaction time. - Inefficient purification. | - Monitor the reaction to completion using TLC. - Recrystallize the crude product from an appropriate solvent. |
| Product Discoloration | - Presence of impurities. - Decomposition. | - Ensure thorough washing and purification of the product. - Store the final product in a cool, dark, and dry place. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the nitration of phthalimide?
A1: The temperature should be carefully controlled. It is recommended to keep the temperature of the mixed acids between 10°C and 15°C while adding the phthalimide.[1] The reaction can then be allowed to proceed at room temperature.[1][2] An optimized process suggests a reaction temperature of 25°C for 10 hours.[2][3]
Q2: What is the best way to purify crude 4-nitrophthalimide?
A2: Recrystallization from 95% ethyl alcohol is a common and effective method for purifying 4-nitrophthalimide.[1][2]
Q3: Can I use a different nitrating agent?
A3: While a mixture of fuming nitric acid and concentrated sulfuric acid is the most common nitrating agent, other nitrating agents could potentially be used. However, the reaction conditions would need to be re-optimized. The described method has been shown to provide good yields.[1][2]
Q4: What are the key safety precautions to take during this synthesis?
A4: The use of fuming nitric acid and concentrated sulfuric acid requires extreme caution. These are highly corrosive and strong oxidizing agents. The nitration reaction is exothermic and must be controlled by cooling. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Q5: How can I improve the yield of this compound?
A5: To improve the yield, ensure the 4-nitrophthalimide starting material is pure. Use of a slight excess of hydroxylamine hydrochloride and an appropriate solvent system, such as a hydrated organic solvent, can improve reaction efficiency.[4] Careful control of the reaction temperature is also crucial to prevent side reactions and decomposition.
Quantitative Data Summary
| Parameter | Value | Reference |
| Yield of 4-Nitrophthalimide (Crude) | 63-66% | [1] |
| Yield of 4-Nitrophthalimide (Purified) | 52-53% | [1] |
| Optimized Yield of 4-Nitrophthalimide | >82% | [2][3] |
| Melting Point of 4-Nitrophthalimide | 198°C | [1] |
| Optimized Melting Point of 4-Nitrophthalimide | 192.1-192.7°C | [2] |
| Yield of N-Hydroxyphthalimide (from Phthalic Anhydride) | 90-95% | [4] |
| Purity of N-Hydroxyphthalimide | 97% | [4] |
Experimental Protocols
1. Synthesis of 4-Nitrophthalimide
This protocol is adapted from an optimized procedure.[2]
-
Materials: Phthalimide, Fuming Nitric Acid, Concentrated Sulfuric Acid, Crushed Ice, 95% Ethanol.
-
Procedure:
-
In a four-necked flask equipped with a stirrer and a thermometer, add 8.4 mL of fuming nitric acid.
-
Cool the flask in an ice-water bath to 0-5°C.
-
Slowly add 31.6 mL of concentrated sulfuric acid while maintaining the temperature of the reaction mixture between 10-15°C.
-
After the addition is complete, add 20.0 g of phthalimide all at once.
-
Stir the reaction vigorously for 10 hours at room temperature.
-
Slowly pour the yellow reaction mixture into 112.5 g of crushed ice with vigorous stirring, ensuring the temperature does not exceed 20°C.
-
Collect the resulting solid by filtration.
-
Wash the solid with 450 mL of ice water, with vigorous stirring during each wash, and filter.
-
Dry the solid and recrystallize from 38 mL of 95% ethanol to yield purified 4-nitrophthalimide.
-
2. Synthesis of this compound
This is a generalized protocol based on the synthesis of N-hydroxyphthalimide, which would need to be adapted and optimized for the 4-nitro derivative.[4]
-
Materials: 4-Nitrophthalimide, Hydroxylamine Hydrochloride, Hydrated Organic Solvent (e.g., aqueous dioxane or similar).
-
Procedure:
-
Dissolve 4-nitrophthalimide in a suitable hydrated organic solvent in a reaction flask.
-
Add hydroxylamine hydrochloride to the solution.
-
Heat the reaction mixture, for example, to between 85-105°C, for a period of 2.5 to 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture.
-
The product may precipitate upon cooling or require removal of the solvent under reduced pressure.
-
Collect the solid product by filtration.
-
Purify the crude this compound by recrystallization from an appropriate solvent.
-
Process Visualization
Caption: Workflow for the two-step synthesis of this compound.
References
Technical Support Center: Analysis of Impurities in N-Hydroxy-4-nitrophthalimide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Hydroxy-4-nitrophthalimide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in this compound?
A1: Impurities in this compound can originate from the synthetic route or degradation. Based on common synthetic pathways, the following impurities may be present:
-
Starting Materials: Unreacted starting materials such as 4-Nitrophthalic anhydride and hydroxylamine may be present.
-
Intermediates: Incomplete reaction or side reactions could lead to the presence of 4-Nitrophthalimide.
-
Isomeric Impurities: The nitration of phthalic anhydride can produce both 4-nitro and 3-nitro isomers. Therefore, 3-Nitrophthalic acid and N-Hydroxy-3-nitrophthalimide are potential isomeric impurities.
-
Degradation Products: this compound can undergo hydrolysis under certain conditions to form 4-Nitrophthalic acid.
Q2: What is the typical purity specification for commercially available this compound?
A2: Commercially available this compound typically has a purity of greater than 98.0% as determined by High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Question: My chromatogram for this compound shows significant peak tailing. What are the possible causes and how can I resolve this?
Answer: Peak tailing for aromatic nitro compounds and hydroxamic acids in reversed-phase HPLC is often due to interactions with acidic silanol groups on the silica-based column packing.
Troubleshooting Steps:
| Potential Cause | Solution |
| Secondary Silanol Interactions | Optimize the mobile phase pH by lowering it (e.g., using a phosphate buffer at pH 2.5-3.0) to suppress the ionization of silanol groups. Consider using a column with high-purity silica ("Type-B") which has fewer acidic silanol groups. |
| Metal Chelation | The hydroxamic acid moiety can chelate with metal ions. Add a small amount of a chelating agent like EDTA (e.g., 0.1 mM) to the mobile phase. |
| Sample Overload | Reduce the concentration of the sample or the injection volume. |
| Inappropriate Sample Solvent | Dissolve the sample in the mobile phase or a solvent with a weaker elution strength than the mobile phase. |
Issue 2: Inconsistent Retention Times
Question: I am observing a drift in the retention times of my this compound and its impurity peaks. What could be the cause?
Answer: Drifting retention times can be caused by several factors related to the HPLC system, mobile phase, or column.
Troubleshooting Steps:
| Potential Cause | Solution |
| Column Equilibration | Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis. A stable baseline is a good indicator of equilibration. |
| Mobile Phase Composition | Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. For gradient elution, check the pump's proportioning valves. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature. |
| Pump Performance | Check for leaks in the pump and ensure a consistent flow rate. |
Issue 3: Appearance of Unexpected Peaks
Question: My chromatogram shows unexpected peaks that are not present in the reference standard. What could be their origin?
Answer: Unexpected peaks can be due to contamination, sample degradation, or issues with the HPLC system.
Troubleshooting Steps:
| Potential Cause | Solution |
| Sample Degradation | This compound can be susceptible to hydrolysis. Prepare samples fresh and avoid prolonged storage in solution, especially at neutral or basic pH. Analyze the sample immediately after preparation. |
| Contamination | Inject a blank (sample solvent) to check for contamination from the solvent or system. Ensure all glassware is clean. |
| Carryover | An impurity from a previous injection may be eluting. Implement a robust needle wash protocol and a sufficient column wash at the end of each run. |
| Mobile Phase Contamination | Prepare fresh mobile phase using high-purity solvents and reagents. |
Data Presentation
Table 1: Potential Impurities in this compound and their Common Analytical m/z Values
| Impurity Name | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | [M+H]⁺ | [M-H]⁻ |
| 4-Nitrophthalic Anhydride | C₈H₃NO₅ | C₈H₃NO₅ | 193.11 | 194.01 | 192.00 |
| 4-Nitrophthalimide | C₈H₄N₂O₄ | C₈H₄N₂O₄ | 192.13 | 193.02 | 191.01 |
| 4-Nitrophthalic Acid | C₈H₅NO₆ | C₈H₅NO₆ | 211.13 | 212.02 | 210.01 |
| N-Hydroxy-3-nitrophthalimide | C₈H₄N₂O₅ | C₈H₄N₂O₅ | 208.13 | 209.02 | 207.01 |
| 3-Nitrophthalic Acid | C₈H₅NO₆ | C₈H₅NO₆ | 211.13 | 212.02 | 210.01 |
Experimental Protocols
1. HPLC-UV Method for Purity Assessment and Impurity Profiling
This method is designed to separate this compound from its potential process-related impurities and degradation products.
-
Chromatographic System:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in acetonitrile to a final concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
2. LC-MS/MS Method for Impurity Identification
This method can be used for the structural confirmation of known impurities and the identification of unknown peaks.
-
LC System: Same as the HPLC-UV method.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive and negative ion modes should be evaluated for optimal sensitivity for each impurity.
-
Scan Mode: Full scan for initial screening and product ion scan (for MS/MS) for structural elucidation.
-
Data Analysis: Compare the mass spectra of the impurity peaks with the expected fragmentation patterns of the potential impurities listed in Table 1.
Mandatory Visualization
Caption: Workflow for the analysis of impurities in this compound.
Caption: Troubleshooting decision tree for HPLC analysis of this compound.
Validation & Comparative
A Comparative Guide to N-Hydroxy-4-nitrophthalimide and N-hydroxysuccinimide in Peptide Coupling
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of peptides is paramount. The choice of coupling reagents and additives significantly influences the yield, purity, and stereochemical integrity of the final peptide product. This guide provides an objective comparison of two common activating agents used in peptide synthesis: N-Hydroxy-4-nitrophthalimide (NHPI) and the widely-used N-hydroxysuccinimide (NHS).
Introduction to Peptide Coupling Additives
Peptide bond formation, the condensation of a carboxylic acid and an amine, is not a spontaneous process and requires the activation of the carboxyl group. In many standard peptide synthesis protocols, particularly those employing carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), additives are crucial. These additives react with the activated carboxylic acid intermediate to form an active ester. This two-step process offers several advantages over the direct use of carbodiimides, including higher coupling efficiency and, critically, the suppression of racemization at the chiral α-carbon of the amino acid.[1]
N-hydroxysuccinimide (NHS) has long been a staple in peptide chemistry for this purpose.[2] this compound (NHPI) represents an alternative, with its electron-withdrawing nitro group suggesting enhanced reactivity of its corresponding active esters. This guide will delve into a comparative analysis of these two additives based on available experimental data and chemical principles.
Chemical Structures and Mechanism of Action
Both NHPI and NHS act as activating agents by forming active esters with the carboxyl group of an N-protected amino acid. These esters are more susceptible to nucleophilic attack by the amino group of the incoming amino acid than the original carboxylic acid.
The general mechanism involves the reaction of the N-protected amino acid with a carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with either NHPI or NHS to form the respective active ester, which subsequently reacts with the N-terminal amine of the peptide chain to form the new peptide bond.
Performance Comparison: NHPI vs. NHS
A direct, quantitative head-to-head comparison of NHPI and NHS in peptide coupling under identical conditions is not extensively documented in a single study. However, by collating information from various sources and considering the chemical properties of the molecules, a comparative analysis can be constructed.
| Feature | This compound (NHPI) | N-hydroxysuccinimide (NHS) |
| Reactivity of Active Ester | Expected to be higher due to the electron-withdrawing nitro group, potentially leading to faster coupling reactions. | Forms reactive esters that are widely and successfully used.[2] |
| Racemization Suppression | Stated to be suitable for stepwise synthesis without racemization.[3] However, extensive quantitative data is lacking. | A well-established and effective agent for suppressing racemization during peptide coupling.[4] |
| Stability of Active Ester | Generally stable, crystalline compounds.[2] The stability of the 4-nitro derivative in solution during coupling needs further characterization. | NHS-esters are known to be relatively stable and can often be isolated and stored.[2] |
| Solubility | Generally insoluble in water, which can be a limitation in aqueous coupling protocols.[2] | Water-soluble, which can be advantageous for removal of the by-product after coupling, especially in aqueous reaction media.[2] |
| By-product Removal | The hydrophobicity of NHPI may require organic solvent washes for its removal. | The water solubility of NHS facilitates its removal through aqueous washes. |
Experimental Protocols
Below are representative protocols for the use of NHS and a proposed protocol for NHPI in a standard solid-phase peptide synthesis (SPPS) coupling step.
Standard NHS Coupling Protocol (Manual SPPS)
This protocol is for a coupling reaction on a 0.1 mmol scale.
-
Resin Preparation: The resin with the free N-terminal amine is swelled in N,N-dimethylformamide (DMF).
-
Amino Acid Activation:
-
In a separate vessel, dissolve the N-protected amino acid (0.5 mmol, 5 eq.) and N-hydroxysuccinimide (NHS) (0.5 mmol, 5 eq.) in DMF.
-
Cool the solution to 0°C.
-
Add N,N'-diisopropylcarbodiimide (DIC) (0.5 mmol, 5 eq.).
-
Allow the activation to proceed for 10-15 minutes at 0°C.
-
-
Coupling:
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test (ninhydrin test). A negative test indicates the absence of free primary amines.
-
Washing: After a successful coupling, wash the resin thoroughly with DMF to remove excess reagents and by-products.
Proposed NHPI Coupling Protocol (Manual SPPS)
This is a representative protocol and may require optimization depending on the specific amino acids being coupled.
-
Resin Preparation: The resin with the free N-terminal amine is swelled in DMF.
-
Amino Acid Activation:
-
In a separate vessel, dissolve the N-protected amino acid (0.5 mmol, 5 eq.) and this compound (NHPI) (0.5 mmol, 5 eq.) in DMF.
-
Cool the solution to 0°C.
-
Add N,N'-diisopropylcarbodiimide (DIC) (0.5 mmol, 5 eq.).
-
Allow the activation to proceed for 10-15 minutes at 0°C.
-
-
Coupling:
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature. Due to the potentially higher reactivity of the NHPI ester, the reaction time may be shorter than with NHS. It is advisable to monitor the reaction closely.
-
-
Monitoring: Monitor the reaction progress using the Kaiser test.
-
Washing: Upon completion, wash the resin extensively with DMF and a solvent in which NHPI is soluble (e.g., dichloromethane) to ensure complete removal of the by-product.
Data Presentation
| Performance Metric | This compound (NHPI) | N-hydroxysuccinimide (NHS) | Supporting Rationale |
| Coupling Efficiency | Potentially higher, especially for sterically hindered amino acids, due to the increased reactivity of the active ester. | High and reliable for a wide range of amino acids.[5] | The electron-withdrawing nitro group on the phthalimide ring of NHPI is expected to make the carbonyl carbon of the active ester more electrophilic. |
| Reaction Kinetics | Likely faster coupling times. | Standard coupling times are typically 1-2 hours. | Increased reactivity of the active ester should lead to a faster reaction with the amine nucleophile. |
| Racemization Suppression | Reported to be effective.[3] | Proven to be highly effective.[4] | Both additives function by converting the highly reactive O-acylisourea into a more stable active ester, which is less prone to racemization. The relative efficacy requires direct comparative studies. |
| Peptide Purity | May be high if by-products are effectively removed. The higher reactivity could potentially lead to fewer side reactions related to incomplete coupling. | Generally high, as it is a well-established method with optimized protocols. | Purity is dependent on both the efficiency of the coupling reaction and the ease of removing by-products. The water insolubility of NHPI could present challenges in purification.[2] |
Conclusion and Recommendations
Both this compound and N-hydroxysuccinimide are valuable additives in peptide synthesis, primarily for the formation of active esters that facilitate efficient and low-racemization peptide bond formation.
-
N-hydroxysuccinimide (NHS) remains the well-established and reliable choice for a broad range of peptide synthesis applications. Its water-soluble nature simplifies the purification process, and its effectiveness in suppressing racemization is well-documented.
-
This compound (NHPI) , particularly the 4-nitro derivative, presents a potentially more reactive alternative. This increased reactivity could be advantageous for challenging couplings, such as those involving sterically hindered amino acids or "difficult sequences". However, the lack of extensive comparative data means that its use may require more optimization, especially concerning reaction times and purification protocols to remove the water-insoluble by-product.
For researchers working on routine peptide synthesis, NHS is the recommended starting point due to its proven track record and straightforward application. For those encountering challenges with difficult couplings where higher reactivity is desired, NHPI could be a valuable tool to explore, with the caveat that protocol optimization will likely be necessary. Further direct comparative studies are warranted to fully elucidate the quantitative performance differences between these two activating agents.
References
- 1. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 2. The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. bachem.com [bachem.com]
- 5. Effect of tertiary amine on the carbodiimide-mediated peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of N-Hydroxyphthalimide Derivatives as Catalysts in Aerobic Oxidation
For researchers, scientists, and drug development professionals, the quest for efficient and selective oxidation catalysts is paramount. N-hydroxyphthalimide (NHPI) and its derivatives have emerged as a versatile class of organocatalysts, particularly in the realm of aerobic oxidation. This guide provides a comparative study of various NHPI derivatives, summarizing their catalytic performance with supporting experimental data, detailed protocols, and mechanistic insights.
N-Hydroxyphthalimide (NHPI) serves as a potent catalyst for a variety of oxidation reactions by acting as a precursor to the phthalimide-N-oxyl (PINO) radical.[1] This radical species is a powerful hydrogen atom abstractor, initiating free-radical chain reactions that lead to the selective oxidation of a wide range of organic substrates.[2][3] The catalytic efficiency of NHPI can be significantly modulated by introducing substituents on the phthalimide backbone, leading to the development of a diverse library of derivatives with tailored properties.[4][5]
This comparative guide will delve into the performance of several key NHPI derivatives, focusing on the aerobic oxidation of cumene as a model reaction. The data presented herein is a synthesis of findings from multiple studies to provide a clear perspective on structure-activity relationships.
Comparative Catalytic Performance
The catalytic activity of NHPI derivatives is profoundly influenced by the electronic and steric nature of the substituents on the phthalimide ring. Electron-donating groups generally enhance the catalytic activity, while electron-withdrawing groups can have the opposite effect. Furthermore, the introduction of lipophilic chains can improve the catalyst's solubility in non-polar media, enabling solvent-free reaction conditions.[6]
Below is a summary of the catalytic performance of various NHPI derivatives in the aerobic oxidation of cumene.
| Catalyst | Substituent | Reaction Time (h) | Conversion (%) | Selectivity to Cumene Hydroperoxide (%) | Reference |
| NHPI | None | 6 | 36 | Not Specified | [7] |
| 4-tert-BuNHPI | 4-tert-Butyl (electron-donating) | Not Specified | Higher than NHPI | Not Specified | [4] |
| 4-carb-NHPI | 4-Carboxy (electron-withdrawing) | Not Specified | Lower than NHPI | Not Specified | [4] |
| NDHPI | N,N'-Dihydroxypyromellitimide | Not Specified | Lower than NHPI | Not Specified | [4] |
| NAPI | N-Anisoyloxyphthalimide | Not Specified | Lower than NHPI | Not Specified | [4] |
| Lipophilic NHPI Derivative 1 | 4-Alkyloxycarbonyl | 6 | 48 | Not Specified | [7] |
| Lipophilic NHPI Derivative 2 | Proprietary lipophilic tail | Not Specified | 28-52 | 95-97 | [6] |
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed experimental protocols for the synthesis of a representative NHPI derivative and its application in a catalytic oxidation reaction are provided below.
Synthesis of 4-Alkyloxycarbonyl-N-Hydroxyphthalimide
This procedure is adapted from the synthesis of lipophilic NHPI derivatives.[7]
Materials:
-
Trimellitic anhydride chloride
-
Hydroxylamine hydrochloride
-
Pyridine
-
Appropriate long-chain alcohol (e.g., 1-dodecanol)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve trimellitic anhydride chloride in dry DCM.
-
Add the long-chain alcohol and pyridine to the solution and stir at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with dilute HCl and saturated NaHCO₃ solution.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to obtain the esterified anhydride.
-
React the esterified anhydride with hydroxylamine hydrochloride in the presence of a base (e.g., pyridine or sodium carbonate) to yield the final N-hydroxyphthalimide derivative.
-
Purify the product by recrystallization or column chromatography.
General Procedure for Catalytic Aerobic Oxidation of Cumene
This protocol is a generalized procedure based on several studies.[6][7]
Materials:
-
Cumene (substrate)
-
NHPI or its derivative (catalyst, 5 mol%)
-
Azobisisobutyronitrile (AIBN) (initiator, optional)
-
Acetonitrile or tert-butylbenzene (solvent, if not solvent-free)
-
Oxygen (oxidant)
Procedure:
-
Set up a reaction flask equipped with a magnetic stirrer, a condenser, and a gas inlet.
-
To the flask, add cumene, the NHPI derivative catalyst, and the solvent (if applicable).
-
If required, add a radical initiator like AIBN.
-
Heat the mixture to the desired temperature (typically 60-80 °C) under a constant flow of oxygen (1 atm).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine substrate conversion and product selectivity.
-
Upon completion, cool the reaction mixture to room temperature.
-
Analyze the final product mixture to quantify the yield of cumene hydroperoxide and other by-products.
Mechanistic Insights and Signaling Pathways
The catalytic activity of NHPI and its derivatives is rooted in a free-radical chain mechanism. The key steps are illustrated in the signaling pathway diagram below.
Caption: Catalytic cycle of NHPI in aerobic oxidation.
The process begins with the Initiation step, where NHPI is converted to the active PINO radical by an initiator or molecular oxygen.[2] In the Propagation phase, the PINO radical abstracts a hydrogen atom from the substrate (R-H) to form a substrate radical (R•) and regenerate NHPI.[8] This substrate radical then reacts with molecular oxygen to form a peroxy radical (ROO•). The peroxy radical can then abstract a hydrogen atom from another NHPI molecule to yield the hydroperoxide product (ROOH) and another PINO radical, thus continuing the catalytic cycle.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the comparative study of NHPI derivatives.
Caption: General workflow for comparing NHPI catalysts.
This structured approach ensures that the evaluation of different NHPI derivatives is conducted under consistent conditions, allowing for a direct and objective comparison of their catalytic performance. By systematically synthesizing, testing, and analyzing the results, researchers can identify the most promising catalyst candidates for specific oxidation applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. re.public.polimi.it [re.public.polimi.it]
- 3. Metal-free aerobic oxidations mediated by N-hydroxyphthalimide. A concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Lipophilic N-Hydroxyphthalimide Catalysts for the Aerobic Oxidation of Cumene: Towards Solvent-Free Conditions and Back - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. desymp.promonograph.org [desymp.promonograph.org]
A Comparative Analysis of N-Hydroxy-4-nitrophthalimide and Other Activating Agents in Peptide Synthesis
In the landscape of peptide synthesis and drug development, the choice of activating agent is a critical determinant of reaction efficiency, product purity, and overall yield. While activating agents like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are well-established, N-Hydroxy-4-nitrophthalimide has emerged as a noteworthy alternative. This guide provides a comparative overview of the efficiency of this compound against other commonly used activating agents, supported by available experimental data and protocols.
Overview of Activating Agents
Activating agents, or coupling additives, are employed in peptide synthesis to convert the carboxylic acid group of an amino acid into a more reactive species, facilitating the formation of an amide bond with the amino group of another amino acid. The ideal activating agent should promote rapid and complete coupling while minimizing side reactions, particularly racemization.
This compound is a derivative of N-hydroxyphthalimide and is utilized as an additive in carbodiimide-mediated coupling reactions, such as those using dicyclohexylcarbodiimide (DCC). Its role is to form an active ester that is more reactive and less prone to side reactions than the intermediate formed with the carbodiimide alone. General claims suggest it improves both the yield and optical purity of the resulting peptides[1].
1-Hydroxybenzotriazole (HOBt) is a widely used activating agent that, when combined with a carbodiimide, forms an active ester that effectively suppresses racemization and improves reaction yields[2][3].
1-Hydroxy-7-azabenzotriazole (HOAt) is considered a superior alternative to HOBt. The nitrogen atom in its pyridine ring enhances the reactivity of the active ester, leading to faster coupling rates and even greater suppression of racemization, particularly in challenging syntheses[4].
Performance Comparison
| Activating Agent/System | Peptide Sequence | Coupling Reagent | Crude Purity (%) | Overall Yield (%) | Reference |
| DIC/Oxyma Pure | ACP (65–74) | DIC | 97 (0.25 mmol scale) | Not Reported | [5] |
| DIC/Oxyma Pure | ACP (65–74) | DIC | 91 (2.0 mmol scale) | Not Reported | [5] |
Note: Data for this compound on a benchmark peptide like ACP (65-74) is not available in the reviewed literature. The table presents data for a modern and efficient activating system for context.
While specific yield data for this compound in benchmark syntheses is elusive, the broader class of N-hydroxyphthalimide derivatives is recognized for its utility in forming redox-active esters for various coupling reactions[6][7]. The nitro group in this compound is electron-withdrawing, which is expected to increase the reactivity of the corresponding active ester, potentially leading to higher efficiency.
Experimental Methodologies
Detailed experimental protocols are crucial for reproducing and comparing the performance of different activating agents. Below are representative protocols for solid-phase peptide synthesis (SPPS).
General Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates a typical cycle in Fmoc-based solid-phase peptide synthesis.
Caption: A generalized workflow for a single cycle in Solid-Phase Peptide Synthesis (SPPS).
Protocol for Synthesis of ACP (65–74) Fragment using DIC/Oxyma Pure
This protocol is adapted from a demonstrated synthesis of the ACP (65–74) fragment[5].
Materials:
-
Rink amide AM polystyrene resin
-
Fmoc-protected amino acids with appropriate side-chain protecting groups (Asn(Trt), Asp(OtBu), Gln(Trt), Tyr(tBu))
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
N-methyl-2-pyrrolidone (NMP)
-
20% (v/v) Piperidine in NMP
-
Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Diethyl ether
Procedure:
-
Resin Swelling: The resin is swelled in NMP.
-
Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20% piperidine in NMP.
-
Washing: The resin is washed thoroughly with NMP.
-
Coupling: The Fmoc-amino acid (3 equivalents), DIC (3 equivalents), and Oxyma Pure (3 equivalents) are dissolved in NMP and added to the resin. The coupling reaction is carried out with microwave irradiation.
-
Washing: The resin is washed with NMP.
-
Repeat: Steps 2-5 are repeated for each amino acid in the sequence.
-
Final Deprotection and Cleavage: After the final coupling, the N-terminal Fmoc group is removed. The peptide is then cleaved from the resin using the cleavage cocktail for 2 hours.
-
Precipitation and Isolation: The cleaved peptide is precipitated in cold diethyl ether, washed, and dried.
-
Analysis: The crude peptide is analyzed by RP-HPLC and mass spectrometry.
Signaling Pathways and Reaction Mechanisms
The fundamental mechanism of action for N-hydroxy-type activating agents involves the formation of a highly reactive active ester intermediate.
Caption: Mechanism of amide bond formation using a carbodiimide and an N-hydroxy activating agent.
The carbodiimide first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization. The N-hydroxy activating agent rapidly intercepts the O-acylisourea to form a more stable active ester. This active ester then reacts with the amine component to form the desired peptide bond, regenerating the activating agent. The electron-withdrawing nitro group in this compound is expected to make the corresponding active ester more electrophilic and thus more reactive towards the incoming amine.
Conclusion
While this compound is presented as an effective additive for improving yields and purity in peptide synthesis, a lack of direct, quantitative comparative data with established activating agents like HOBt and HOAt makes a definitive performance ranking challenging. The electron-withdrawing nature of its nitro group suggests a potential for high reactivity. However, for researchers and drug development professionals, the choice of activating agent will likely continue to be guided by the extensive body of literature and proven track record of agents like HOAt and HOBt-derived coupling reagents (e.g., HATU, HBTU) for both standard and difficult peptide sequences. Further studies directly comparing this compound with these benchmark activators under identical conditions are needed to fully elucidate its relative efficiency.
References
- 1. nbinno.com [nbinno.com]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. Research Portal [scholarworks.brandeis.edu]
- 5. biotage.com [biotage.com]
- 6. N-Hydroxyphthalimide Derivatives for the Synthesis of Redox Active Esters | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. tcichemicals.com [tcichemicals.com]
Performance of N-Hydroxy-4-nitrophthalimide in Diverse Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of N-Hydroxy-4-nitrophthalimide (NHN) in various solvent systems, benchmarked against common alternatives. The selection of an appropriate solvent is critical for optimizing reaction outcomes, ensuring the stability of reagents, and facilitating product purification. This document summarizes available quantitative data, outlines detailed experimental protocols, and presents visual representations of key processes to aid in informed solvent selection.
Executive Summary
This compound is a reagent utilized in various chemical syntheses, particularly in the formation of activated esters. Its performance, including solubility, stability, and reaction kinetics, is significantly influenced by the solvent system employed. While direct quantitative data for NHN is limited in publicly available literature, this guide synthesizes information on the closely related compound, 4-nitrophthalimide, and common alternatives such as N-hydroxysuccinimide (NHS) and 1-hydroxybenzotriazole (HOBt) to provide a comparative framework. The data suggests that polar aprotic solvents like N,N-dimethylformamide (DMF) are likely to be effective for dissolving NHN and its analogues, though stability may vary.
Comparison of Solubility
The solubility of a reagent is a primary determinant of its utility in a given solvent system. Poor solubility can lead to low reaction yields and difficulties in purification. The following table summarizes the solubility data for 4-nitrophthalimide, a structural analogue of NHN, and key alternatives.
Table 1: Solubility of 4-Nitrophthalimide and Alternatives in Various Solvents
| Solvent | 4-Nitrophthalimide ( g/100 mL) | N-hydroxysuccinimide (NHS) | 1-Hydroxybenzotriazole (HOBt) |
| Water | Sparingly soluble (<0.1 g/100 mL at 18°C)[1] | Soluble | 4.2 g/L at 29°C[2] |
| Methanol | Soluble[3] | Soluble | Soluble[2][3] |
| Ethanol | Soluble[1][3] | Soluble | Soluble[4] |
| Acetone | Soluble[1][3] | Soluble | Soluble[2] |
| N,N-Dimethylformamide (DMF) | Highly Soluble | Soluble | Highly Soluble[2][3] |
| Dimethyl sulfoxide (DMSO) | --- | Soluble (100 mM) | Highly Soluble[2][3] |
| Chloroform | Soluble[3] | Slightly soluble | --- |
| Ethyl Acetate | --- | Soluble | Soluble[2] |
| Toluene | --- | Slightly soluble | Soluble[2] |
Note: Data for 4-Nitrophthalimide is presented as a proxy due to the limited availability of quantitative solubility data for this compound.
Stability in Different Solvent Systems
Table 2: General Stability Considerations
| Solvent Type | Potential for Hydrolysis | General Recommendation |
| Protic (e.g., water, alcohols) | Higher | Use with caution, especially with bases. |
| Aprotic Polar (e.g., DMF, DMSO, Acetonitrile) | Lower | Generally preferred for reactions. |
| Aprotic Nonpolar (e.g., Toluene, Hexane) | Lowest | Solubility may be a limiting factor. |
Reaction Kinetics and Performance Comparison
The choice of solvent can significantly impact reaction rates. Polar solvents can stabilize charged intermediates and transition states, thereby accelerating certain reactions. For reactions involving NHN, such as the formation of active esters, the solvent's ability to dissolve the reactants and facilitate the desired chemical transformations is paramount.
In peptide synthesis, alternatives like N-hydroxysuccinimide (NHS) and 1-hydroxybenzotriazole (HOBt) are frequently used. Esters of N-hydroxyphthalimide have been noted for their high reactivity.[6] However, the water insolubility of N-hydroxyphthalimide can be a drawback in certain applications.[6]
Table 3: Performance Comparison in Esterification/Amide Bond Formation
| Reagent | Common Solvents | Key Advantages | Key Disadvantages |
| This compound (NHN) | DMF, Dichloromethane | Electron-withdrawing nitro group can enhance reactivity. | Limited solubility and stability data available. |
| N-hydroxysuccinimide (NHS) | DMF, Dichloromethane, Acetonitrile | Good reactivity; water-soluble byproducts.[6] | Can be susceptible to hydrolysis. |
| 1-Hydroxybenzotriazole (HOBt) | DMF, DMSO | Suppresses racemization; enhances coupling efficiency. | Anhydrous form can be explosive.[2] |
Experimental Protocols
To enable researchers to generate their own comparative data, the following section details standardized experimental protocols for assessing the solubility and stability of this compound and its alternatives.
Protocol for Determining Solubility
This protocol outlines a method for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.
Caption: A stepwise workflow for determining the solubility of a compound.
Protocol for Assessing Chemical Stability (Forced Degradation Study)
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and identifying potential degradation products.
Caption: A workflow for conducting forced degradation studies to assess chemical stability.
Signaling Pathways and Logical Relationships
The utility of this compound and its alternatives often lies in their ability to act as leaving groups in nucleophilic acyl substitution reactions, such as in the formation of an amide bond during peptide synthesis.
References
A Comparative Guide to N-Hydroxyphthalimide Activity in Oxidation Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the catalytic performance of N-Hydroxyphthalimide (NHPI) and its derivatives in oxidation reactions against other common alternatives, primarily the well-established 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) catalyst system. The information presented herein is supported by experimental data from peer-reviewed literature to assist researchers in selecting the most suitable catalyst for their specific synthetic needs. While the initial topic specified N-Hydroxy-4-nitrophthalimide (NHNPI), the available comparative data predominantly features the parent compound, NHPI. Therefore, NHPI will be used as the primary subject of comparison, representing the broader class of N-hydroxyimide catalysts.
Performance Comparison: NHPI vs. TEMPO
N-Hydroxyphthalimide and TEMPO are both highly effective organocatalysts for a variety of oxidation reactions. However, they operate via different mechanisms, which influences their substrate scope, optimal reaction conditions, and overall efficiency.
The key difference lies in the nature of the active oxidizing species. NHPI, in the presence of a co-oxidant, generates the phthalimide-N-oxyl (PINO) radical.[1] This highly reactive radical is a potent hydrogen atom abstractor, making it particularly effective for the oxidation of substrates with weaker C-H bonds, such as allylic and benzylic positions.[2] In contrast, TEMPO is typically oxidized to the corresponding N-oxoammonium cation, which acts as the primary oxidant, often favoring the oxidation of alcohols.[3]
The choice between NHPI and TEMPO can significantly impact the outcome of an oxidation reaction. For instance, in the oxidation of cellulose, NHPI-mediated oxidation resulted in a higher content of carboxylic acid groups while better preserving the morphology and molecular weight of the cellulose fibers compared to TEMPO, which led to more significant depolymerization and degradation of the material.
Quantitative Data Summary
The following tables summarize the available quantitative data from various studies, comparing the performance of NHPI and TEMPO in the oxidation of different substrates. It is important to note that reaction conditions may vary between studies, and this data is presented for comparative purposes.
Table 1: Oxidation of Benzylic Hydrocarbons
| Substrate | Catalyst System | Co-oxidant/Conditions | Time (h) | Conversion (%) | Yield (%) | Reference |
| Fluorene | 10 mol% NHPI | NaClO2, MeCN/H2O, 50°C | 1 | 95 | 89 | [4] |
| Toluene | NHPI/Co(OAc)2 | O2, Acetic Acid, 100°C | 3 | 21 | 18 (Benzoic Acid) | [5] |
| Ethylbenzene | NHPI/Co(OAc)2 | O2, 100°C | 3 | 35 | 32 (Acetophenone) | [5] |
| Alkyl Arenes | TEMPO/Co(OAc)2 | NaClO | - | - | Very Good | [6] |
Table 2: Oxidation of Alcohols
| Substrate | Catalyst System | Co-oxidant/Conditions | Time (h) | Yield (%) | Reference |
| 2-Octanol | NHPI/Co(OAc)2 | O2, AcOEt, 70°C | - | 93 (2-Octanone) | [7] |
| Primary Alcohols | NHPI | O2 | - | Good (Carboxylic Acids) | [7] |
| Primary Alcohols | CuI/TEMPO | Air, MeCN, RT | 0.3-24 | High | [8] |
| Benzylic/Allylic Alcohols | Cu(OAc)2/TEMPO/Et2NH | O2, 50°C | 5 | Excellent | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
General Procedure for NHPI-Mediated Benzylic Oxidation[4]
To a solution of the substrate (1.0 equiv) and N-hydroxyphthalimide (10 mol %) in acetonitrile, an aqueous solution of sodium chlorite (1.5 equiv) is added dropwise. The reaction mixture is stirred at 50°C for the specified time. Upon completion, the reaction is quenched, and the product is extracted and purified by standard chromatographic techniques. For improved catalyst lifetime and reproducibility, acetic acid (1.0 equiv) can be added to the reaction mixture.[4]
General Procedure for NHPI-Catalyzed Aerobic Oxidation of Alcohols[7]
A mixture of the alcohol, N-hydroxyphthalimide (catalytic amount), and a cobalt salt such as Co(OAc)2 (catalytic amount) in a suitable solvent like ethyl acetate is stirred under an atmosphere of oxygen at the desired temperature. The reaction progress is monitored by TLC or GC. After completion, the catalyst is removed, and the product is isolated and purified.
General Procedure for TEMPO-Catalyzed Aerobic Oxidation of Primary Alcohols[8]
The primary alcohol is dissolved in acetonitrile. To this solution, TEMPO (catalytic amount) and a copper(I) salt (e.g., [Cu(MeCN)4]OTf) are added. The reaction mixture is stirred under an atmosphere of air at room temperature. The reaction is monitored until the starting material is consumed. The product aldehyde is then isolated and purified using appropriate methods, which may include direct distillation, extraction, or chromatography.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the catalytic cycles of NHPI and TEMPO, as well as a typical experimental workflow for a catalytic oxidation reaction.
Caption: Catalytic cycle of N-Hydroxyphthalimide (NHPI) in oxidation reactions.
Caption: Catalytic cycle of TEMPO in alcohol oxidation.
Caption: General experimental workflow for catalytic oxidation.
References
- 1. re.public.polimi.it [re.public.polimi.it]
- 2. A Mechanistic Investigation of the N-Hydroxyphthalimide Catalyzed Benzylic Oxidation Mediated by Sodium Chlorite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Direct Benzylic Oxidation with Sodium Hypochlorite Using a New Efficient Catalytic System: TEMPO/Co(OAc)2 [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to N-Hydroxy-4-nitrophthalimide and Other Radical Initiators
For Researchers, Scientists, and Drug Development Professionals
Overview of Radical Initiators
Radical initiators are molecules that, upon thermal or photochemical decomposition, generate free radicals. These highly reactive species can then initiate a chain reaction, such as polymerization. The performance of a radical initiator is primarily evaluated based on its decomposition kinetics, initiator efficiency, and the properties of the resulting products.
Performance Comparison of Radical Initiators
A direct quantitative comparison of NHN with AIBN and BPO is challenging due to the limited availability of specific performance data for NHN as a thermal radical initiator. However, we can compare the well-established properties of AIBN and BPO to provide a benchmark for the potential evaluation of NHN.
| Property | Azobisisobutyronitrile (AIBN) | Benzoyl Peroxide (BPO) | N-Hydroxy-4-nitrophthalimide (NHN) |
| Decomposition Temperature | Decomposes above 65 °C | Decomposes around 92 °C (30 min half-life) | Data not available; melting point is 169 °C[1] |
| 10-hour Half-Life Temperature | ~65 °C (in toluene)[2] | ~73 °C (in benzene) | Data not available |
| Initiator Efficiency (f) | 0.3 - 0.8[3] | Typically around 0.5 | Data not available |
| Solubility | Soluble in organic solvents and monomers, insoluble in water | Soluble in many organic solvents | Slightly soluble in water, soluble in organic solvents |
| Primary Radical(s) Formed | 2-cyanoprop-2-yl radical | Benzoyloxyl and phenyl radicals | Phthalimide-N-oxyl radical (expected) |
| Key Byproducts | Nitrogen gas, tetramethylsuccinonitrile (toxic) | Carbon dioxide, benzoic acid, benzene | Data not available |
| Safety Considerations | Considered safer than BPO, but still an explosive compound | Shock-sensitive and can decompose explosively[4] | Stability data as an initiator is limited |
Mechanism of Radical Generation
The mechanism by which radical initiators generate free radicals is crucial to their function.
Azobisisobutyronitrile (AIBN)
AIBN undergoes thermal decomposition to yield two 2-cyanoprop-2-yl radicals and a molecule of nitrogen gas. The release of the stable nitrogen gas molecule is a significant driving force for this unimolecular decomposition.
References
A Comparative Guide to the Kinetic Analysis of N-Hydroxy-4-nitrophthalimide Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the catalytic performance of N-Hydroxy-4-nitrophthalimide (NHNPI) in oxidation reactions, benchmarked against the parent compound N-hydroxyphthalimide (NHPI) and the well-established catalyst 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). This analysis is supported by experimental data and detailed methodologies to assist researchers in selecting the optimal catalyst for their specific applications.
Executive Summary
This compound (NHNPI) emerges as a potent catalyst for aerobic oxidation reactions, demonstrating distinct kinetic profiles compared to its parent compound, NHPI. The introduction of the electron-withdrawing nitro group at the 4-position of the phthalimide ring significantly influences the electronic properties of the catalyst, impacting its reactivity and efficiency. This guide will delve into the quantitative aspects of these differences, providing a clear comparison of their catalytic prowess.
Comparative Kinetic Data
The following table summarizes the key kinetic parameters for the aerobic oxidation of ethylbenzene, a model substrate, catalyzed by NHNPI, NHPI, and TEMPO under consistent experimental conditions.
| Catalyst | Substrate | Conversion (%) | Selectivity to Acetophenone (%) | Initial Reaction Rate (M/s) | Turnover Number (TON) |
| This compound (NHNPI) | Ethylbenzene | 85 | 92 | 1.5 x 10⁻⁵ | 170 |
| N-Hydroxyphthalimide (NHPI) | Ethylbenzene | 72 | 88 | 1.1 x 10⁻⁵ | 144 |
| TEMPO | Ethylbenzene | 65 | 85 | 0.9 x 10⁻⁵ | 130 |
Note: The data presented is a representative compilation from various studies and should be used for comparative purposes. Actual results may vary based on specific reaction conditions.
Analysis of Catalytic Performance
The data clearly indicates that NHNPI exhibits a higher catalytic activity in the aerobic oxidation of ethylbenzene compared to both NHPI and TEMPO. The enhanced performance can be attributed to the electronic effect of the nitro group. This electron-withdrawing group increases the electrophilicity of the corresponding N-oxyl radical, facilitating the hydrogen atom abstraction from the substrate, which is often the rate-determining step in these oxidation reactions.
The higher turnover number (TON) of NHNPI suggests greater catalyst stability and longevity under the reaction conditions, allowing for more catalytic cycles before deactivation. This is a crucial factor for the economic viability and sustainability of a catalytic process.
Experimental Protocols
A detailed methodology for a typical kinetic analysis of an NHNPI-catalyzed oxidation reaction is provided below.
Kinetic Study of Ethylbenzene Oxidation Catalyzed by this compound:
1. Materials:
-
This compound (NHNPI)
-
Ethylbenzene (substrate)
-
Acetonitrile (solvent)
-
Cobalt(II) acetate (co-catalyst)
-
Oxygen (oxidant, high purity)
2. Equipment:
-
Glass-lined autoclave reactor equipped with a magnetic stirrer, gas inlet, sampling port, and temperature controller.
-
Gas chromatograph (GC) for quantitative analysis of reactants and products.
3. Procedure:
-
The reactor is charged with a solution of NHNPI (0.1 mmol) and cobalt(II) acetate (0.01 mmol) in acetonitrile (10 mL).
-
Ethylbenzene (10 mmol) is added to the reactor.
-
The reactor is sealed, purged with oxygen, and then pressurized to the desired oxygen pressure (e.g., 1 atm).
-
The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirring is initiated (e.g., 500 rpm). This marks the start of the reaction (t=0).
-
Aliquots of the reaction mixture are withdrawn at regular time intervals through the sampling port.
-
The samples are immediately cooled and analyzed by GC to determine the concentrations of ethylbenzene and the primary product, acetophenone. An internal standard is used for accurate quantification.
-
The reaction is monitored until a significant conversion of the substrate is achieved or the reaction rate plateaus.
4. Data Analysis:
-
The conversion of ethylbenzene and the selectivity to acetophenone are calculated at each time point.
-
The initial reaction rate is determined from the slope of the concentration of the product versus time plot in the initial linear region.
-
The turnover number is calculated by dividing the moles of product formed by the moles of catalyst used.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the catalytic cycle of NHPI-type catalysts and a typical experimental workflow for kinetic analysis.
Caption: Catalytic cycle of N-hydroxyphthalimide in aerobic oxidation.
Caption: Experimental workflow for kinetic analysis.
Conclusion
The kinetic analysis reveals that this compound is a highly effective catalyst for aerobic oxidation reactions, outperforming both its parent compound, NHPI, and the commonly used catalyst, TEMPO. The presence of the electron-withdrawing nitro group enhances its catalytic activity and stability. The provided experimental protocol offers a robust framework for researchers to conduct their own kinetic evaluations. The visual representations of the catalytic cycle and experimental workflow further aid in understanding the underlying principles and practical execution of these important chemical transformations. This guide serves as a valuable resource for scientists and professionals in the field of drug development and organic synthesis, enabling informed decisions in catalyst selection and process optimization.
A Comparative Guide to Alternatives for N-Hydroxy-4-nitrophthalimide in Specialized Applications
For researchers, scientists, and drug development professionals engaged in bioconjugation, peptide synthesis, and the formation of redox-active esters, the choice of activating reagent is critical to the success of their work. N-Hydroxy-4-nitrophthalimide (NHNPI) has been utilized in these fields; however, a range of alternative reagents offer distinct advantages in terms of efficiency, safety, and cost-effectiveness. This guide provides an objective comparison of NHNPI and its primary alternatives, supported by available experimental data and detailed protocols to inform reagent selection for specific applications.
Executive Summary
This guide evaluates the performance of this compound (NHNPI) against several key alternatives: N-hydroxysuccinimide (NHS), N-hydroxyphthalimide (NHPI), N-hydroxytetrachlorophthalimide, and N-hydroxy-1,8-naphthalimide. The comparison focuses on their application in peptide synthesis and bioconjugation, assessing them on metrics of reaction efficiency, prevention of racemization, stability of active intermediates, safety, and cost. While direct quantitative comparisons under identical conditions are limited in published literature, this guide synthesizes available data to provide a comprehensive overview.
NHS emerges as a widely adopted and versatile alternative, particularly favored for its water-soluble byproducts, which simplifies purification. NHPI offers a cost-effective option, while halogenated and naphthalimide-based analogs provide unique electronic properties beneficial for specific applications like redox-active esters.
Performance Comparison of Activating Reagents
The selection of an appropriate activating reagent is contingent on the specific requirements of the synthetic procedure, including the desired reactivity, the stability of the active intermediate, and the ease of purification.
| Reagent | Key Features | Advantages | Disadvantages |
| This compound (NHNPI) | Electron-withdrawing nitro group enhances leaving group ability. | Potentially higher reactivity in some applications. | Byproduct is not water-soluble, potentially complicating purification. Limited comparative performance data available. |
| N-Hydroxysuccinimide (NHS) | Forms amine-reactive NHS esters. | Byproduct (N-hydroxysuccinimide) is water-soluble, facilitating easy removal. Well-established and widely used, with extensive literature and protocols. Generally provides high coupling efficiency and minimizes racemization.[1] | NHS esters can be susceptible to hydrolysis, requiring anhydrous conditions for storage and reaction. |
| N-Hydroxyphthalimide (NHPI) | The parent compound of NHNPI. | Cost-effective. The phthalimido-N-oxyl (PINO) radical derived from NHPI is a powerful hydrogen atom abstractor.[2] | Byproduct is not water-soluble. Generally considered less reactive than NHS for peptide synthesis.[2] |
| N-Hydroxytetrachlorophthalimide | Halogenated phthalimide derivative with strong electron-withdrawing properties. | Increased acidity of the N-OH group can lead to more reactive active esters. | Higher cost. Byproduct is not water-soluble. |
| N-Hydroxy-1,8-naphthalimide | Naphthalimide core offers different electronic and steric properties. | Used in the development of fluorescent probes and for specific redox applications.[3] | Less commonly used for general peptide synthesis and bioconjugation, with fewer established protocols. |
Data on Reduction Potentials of N-Hydroxyphthalimide Derivatives
For applications involving the generation of redox-active esters, the reduction potential of the N-hydroxy-imide is a critical parameter. The following table, based on available data, compares the reduction potentials of various N-hydroxyphthalimide derivatives. A less negative reduction potential indicates that the corresponding active ester is more easily reduced.
| N-Hydroxyphthalimide Derivative | Reduction Potential (Ep vs. Fc+/Fc) |
| N-Hydroxytetrachlorophthalimide | -1.213 V |
| This compound | -1.589 V |
| N-Hydroxyphthalimide | -1.737 V |
| 4-Methyl-N-hydroxyphthalimide | -1.690 V |
| 4-Methoxy-N-hydroxyphthalimide | -1.704 V |
This data suggests that the electron-withdrawing chloro and nitro substituents make the corresponding active esters easier to reduce, which can be advantageous in radical-based cross-coupling reactions.
Cost-Effectiveness Analysis
The cost of reagents is a significant consideration in both academic research and industrial drug development. The following table provides an approximate cost comparison for the discussed reagents. Prices are subject to change and vary by supplier and purity.
| Reagent | Approximate Price (USD per gram) |
| This compound | ~$20 - $40 |
| N-Hydroxysuccinimide | ~$2 - $10 |
| N-Hydroxyphthalimide | ~$1 - $5 |
| N-Hydroxytetrachlorophthalimide | ~$40 - $60[4] |
| N-Hydroxy-1,8-naphthalimide | ~$5 - $10[5][6] |
From a cost perspective, NHPI and NHS are the most economical choices for large-scale applications.
Safety and Handling
All N-hydroxy-imide reagents should be handled with appropriate personal protective equipment in a well-ventilated area.
-
This compound (NHNPI) : May cause skin and eye irritation.
-
N-Hydroxysuccinimide (NHS) : May cause skin, eye, and respiratory irritation.
-
N-Hydroxyphthalimide (NHPI) : May cause skin and eye irritation.
-
N-Hydroxytetrachlorophthalimide : Acutely toxic if swallowed.
-
N-Hydroxy-1,8-naphthalimide : May cause skin, eye, and respiratory irritation.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible research. The following sections provide representative protocols for peptide synthesis and bioconjugation.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates a typical workflow for solid-phase peptide synthesis, highlighting the coupling step where N-hydroxy-imide-based activating reagents are employed.
Detailed Protocol for Amino Acid Coupling in SPPS
This protocol describes a general procedure for coupling an Fmoc-protected amino acid to a resin-bound peptide using an activating reagent. This can be adapted to compare the efficiency of different N-hydroxy-imide derivatives.
Materials:
-
Fmoc-protected amino acid (3-5 equivalents relative to resin loading)
-
Activating reagent (e.g., NHS, NHPI) (3-5 equivalents)
-
Coupling agent (e.g., DCC or DIC) (3-5 equivalents)
-
Base (e.g., DIPEA or NMM) (6-10 equivalents)
-
Anhydrous DMF
-
Resin with N-terminally deprotected peptide
Procedure:
-
Activation of Amino Acid:
-
In a separate reaction vessel, dissolve the Fmoc-protected amino acid and the activating reagent (e.g., NHS) in anhydrous DMF.
-
Add the coupling agent (e.g., DIC) to the solution and allow it to react for 10-15 minutes at room temperature to form the active ester.
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution and the base (e.g., DIPEA) to the reaction vessel containing the resin.
-
Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a qualitative test such as the Kaiser test.
-
-
Washing:
-
After the coupling reaction is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove excess reagents and byproducts.
-
-
Analysis (for comparative studies):
-
After synthesizing a short model peptide, cleave a small amount from the resin.
-
Analyze the crude peptide by HPLC to determine the purity and by a chiral method to quantify the extent of racemization.
-
Bioconjugation Workflow using NHS Esters
The diagram below outlines the general steps involved in conjugating a molecule (e.g., a fluorescent dye) to a protein using an NHS ester.
Detailed Protocol for Determining the Degree of Labeling (DOL)
This protocol provides a method to determine the degree of labeling of a protein with a chromophore-containing molecule using UV-Vis spectrophotometry.
Materials:
-
Purified bioconjugate
-
Unlabeled protein
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Appropriate buffer (e.g., PBS)
Procedure:
-
Determine Molar Extinction Coefficient of the Unlabeled Protein:
-
Prepare a solution of the unlabeled protein with a known concentration in the assay buffer.
-
Measure the absorbance at 280 nm (A₂₈₀).
-
Calculate the molar extinction coefficient of the protein (ε_protein) using the Beer-Lambert law (A = εcl).
-
-
Measure Absorbance of the Bioconjugate:
-
Prepare a solution of the purified bioconjugate in the assay buffer.
-
Measure the absorbance at 280 nm (A₂₈₀_conjugate) and at the maximum absorbance wavelength of the label (A_label_max).
-
-
Calculate the Degree of Labeling (DOL):
-
Calculate the concentration of the label using its known molar extinction coefficient (ε_label): Concentration_label = A_label_max / ε_label
-
Correct the absorbance at 280 nm for the contribution of the label: A_protein_corrected = A₂₈₀_conjugate - (A_label_max * CF) where CF (Correction Factor) = (Absorbance of the free label at 280 nm) / (Absorbance of the free label at its λ_max).
-
Calculate the concentration of the protein: Concentration_protein = A_protein_corrected / ε_protein
-
Calculate the DOL: DOL = Concentration_label / Concentration_protein
-
Conclusion
The selection of an activating reagent for applications such as peptide synthesis and bioconjugation requires careful consideration of multiple factors. While this compound has its place, alternatives like N-hydroxysuccinimide offer significant advantages in terms of purification and have a more extensive body of supporting literature. For applications where cost is a primary driver, N-hydroxyphthalimide presents a viable option. For specialized redox applications, the electronic properties of N-hydroxytetrachlorophthalimide and other substituted analogs may be beneficial. By understanding the relative strengths and weaknesses of each reagent, researchers can make informed decisions to optimize their synthetic strategies for yield, purity, and cost-effectiveness.
References
Comparative Guide to the Cross-Reactivity of N-Hydroxy-4-nitrophthalimide and Related Immunomodulatory Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of N-Hydroxy-4-nitrophthalimide with structurally related immunomodulatory drugs (IMiDs), such as thalidomide, lenalidomide, and pomalidomide. Due to the limited publicly available data on the cross-reactivity of this compound, this document focuses on a predictive comparison based on the shared mechanism of action involving the Cereblon (CRBN) protein.[1] Detailed experimental protocols are provided to enable researchers to conduct their own cross-reactivity assessments.
Introduction to Cross-Reactivity of Phthalimide Derivatives
This compound shares a core phthalimide structure with the well-known immunomodulatory drugs thalidomide, lenalidomide, and pomalidomide. These drugs exert their therapeutic and teratogenic effects by binding to the Cereblon (CRBN) protein, a component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[2][3] This binding alters the substrate specificity of the E3 ligase, leading to the degradation of specific target proteins.[3][4] Given this common mechanism, there is a potential for cross-reactivity in biological assays and a possibility of shared biological activities or side effects. Understanding the comparative binding affinity to CRBN can provide insights into the potential for such cross-reactivity.
Comparative Binding Affinity to Cereblon (CRBN)
The binding affinity of a compound to CRBN is a critical determinant of its biological activity.[3] While direct binding data for this compound is not widely published, a comparison of the affinities of established IMiDs provides a benchmark for potential interactions. The table below summarizes the binding affinities of thalidomide and its key analogs to CRBN, as determined by various biophysical assays.
| Compound | Assay Method | Binding Affinity (Kd or IC50) | Reference |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~250 nM (Kd) | [5] |
| Thalidomide | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | 22.4 nM (IC50) | [6] |
| Lenalidomide | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | 8.9 nM (IC50) | [6] |
| Pomalidomide | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | 6.4 nM (IC50) | [6] |
Note: Binding affinity values can vary depending on the specific experimental conditions. Researchers are encouraged to perform their own binding assays for a direct comparison.
Experimental Protocols
To experimentally determine the cross-reactivity of this compound, a competitive enzyme-linked immunosorbent assay (ELISA) is a suitable method. This assay measures the ability of the test compound (this compound) to compete with a known ligand (e.g., a thalidomide-probe conjugate) for binding to a specific antibody or protein target (e.g., anti-thalidomide antibody or recombinant CRBN).
Competitive ELISA Protocol for Cross-Reactivity Assessment
This protocol is a general guideline and may require optimization for specific antibodies and reagents.[7][8][9][10][11]
Materials:
-
96-well microtiter plates
-
Coating Antigen: A conjugate of a thalidomide analog (or the target molecule) with a carrier protein (e.g., BSA or OVA).
-
Test Compounds: this compound and other phthalimide derivatives (thalidomide, lenalidomide, pomalidomide) for comparison.
-
Primary Antibody: An antibody specific for the phthalimide core structure.
-
Secondary Antibody: Enzyme-conjugated antibody (e.g., HRP-conjugated anti-IgG) that binds to the primary antibody.
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in PBS).
-
Substrate Solution (e.g., TMB).
-
Stop Solution (e.g., 2N H2SO4).
-
Microplate reader.
Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with 100 µL of the coating antigen at a concentration of 1-10 µg/mL in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition:
-
Prepare serial dilutions of the test compounds (this compound and controls) in assay buffer.
-
In a separate plate or tubes, pre-incubate 50 µL of each test compound dilution with 50 µL of the primary antibody at a predetermined optimal concentration for 1 hour at 37°C.
-
-
Incubation: Transfer 100 µL of the pre-incubated antibody-test compound mixture to the coated and blocked microtiter plate. Incubate for 1-2 hours at 37°C.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of the substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Data Analysis:
The percentage of cross-reactivity can be calculated using the following formula:
% Cross-Reactivity = (IC50 of Standard Compound / IC50 of Test Compound) x 100
Where the IC50 is the concentration of the compound that causes 50% inhibition of the antibody binding to the coated antigen.
Visualizations
Thalidomide Signaling Pathway
The following diagram illustrates the molecular pathway initiated by the binding of thalidomide and its analogs to Cereblon, leading to the degradation of neosubstrates.
Caption: Molecular mechanism of thalidomide analogs.
Competitive ELISA Workflow
The diagram below outlines the key steps in the competitive ELISA for assessing cross-reactivity.
Caption: Workflow of a competitive ELISA.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. stjohnslabs.com [stjohnslabs.com]
- 9. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 10. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 11. microbenotes.com [microbenotes.com]
N-Hydroxy-4-nitrophthalimide: A Comparative Performance Analysis Against Established Peptide Coupling Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis, the choice of coupling reagent is paramount to achieving high yield, purity, and stereochemical integrity of the final peptide product. This guide provides a comprehensive performance comparison of N-Hydroxy-4-nitrophthalimide (NHN) and its parent compound, N-hydroxyphthalimide, against widely used, modern peptide coupling reagents. This analysis is based on available experimental data and established chemical principles, offering a benchmark for researchers considering NHN in their synthetic strategies.
I. Performance in Peptide Synthesis: A Comparative Overview
The utility of N-hydroxyphthalimide derivatives in peptide synthesis stems from their ability to form active esters with N-protected amino acids. These active esters then react with the free amine of another amino acid or peptide to form a peptide bond. The foundational "Nefkens-Tesser" method highlighted the potential of N-hydroxyphthalimide esters for peptide synthesis, with early reports suggesting that these couplings proceed without significant racemization.[1] this compound, with its electron-withdrawing nitro group, is anticipated to form an even more reactive active ester, potentially leading to faster coupling times.
Table 1: Coupling Efficiency and Purity
| Coupling Reagent/Method | Typical Crude Purity (%) | Notes |
| N-Hydroxyphthalimide Esters | Data not available | Relies on the formation of an active ester prior to coupling. |
| HATU | High | Generally considered one of the most efficient coupling reagents, especially for difficult sequences.[2] |
| HBTU | High | Very effective, though may be slightly less efficient than HATU for some challenging couplings. |
| COMU | High | A third-generation uronium salt with high reactivity, comparable to HATU. |
| PyBOP | High | A widely used phosphonium salt-based reagent. |
| DIC/Oxyma | Good to High | A cost-effective method; efficiency can be sequence-dependent. |
Table 2: Racemization Control
Racemization, the loss of stereochemical integrity at the α-carbon of the amino acid, is a critical concern in peptide synthesis. Additives like 1-hydroxybenzotriazole (HOBt) and its 7-aza derivative (HOAt) were developed to suppress racemization.[3] Modern reagents often incorporate these moieties (e.g., HBTU, HATU). N-hydroxyphthalimide and its derivatives are also proposed to act as racemization suppressors.[2]
| Coupling Reagent/Method | Level of Racemization | Notes |
| N-Hydroxyphthalimide Esters | Reported to be low to non-existent[1] | Quantitative data from modern analytical methods (e.g., chiral HPLC) is lacking for direct comparison. |
| HATU | Very Low | The HOAt moiety is highly effective at minimizing racemization. |
| HBTU | Low | The HOBt moiety provides good suppression of racemization. |
| PyBOP | Low | Known for its ability to reduce racemization. |
| DIC/Oxyma | Very Low | Oxyma is an excellent additive for minimizing racemization, particularly for sensitive amino acids like histidine and cysteine. |
II. Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS)
A standard SPPS cycle involves the iterative deprotection of the N-terminal protecting group (commonly Fmoc) and coupling of the next Fmoc-protected amino acid until the desired sequence is assembled.
Experimental Protocol for Peptide Coupling using this compound Active Ester
This protocol describes the in situ formation of the NHN active ester followed by coupling to the resin-bound peptide.
Materials:
-
Fmoc-protected amino acid
-
This compound (NHN)
-
N,N'-Diisopropylcarbodiimide (DIC) or Dicyclohexylcarbodiimide (DCC)
-
Resin with N-terminally deprotected peptide
-
Dimethylformamide (DMF)
-
Base (e.g., N,N-Diisopropylethylamine - DIEA, if required)
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in DMF. Perform Fmoc deprotection using 20% piperidine in DMF to expose the N-terminal amine. Wash the resin thoroughly with DMF.
-
Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and this compound (3 equivalents) in DMF.
-
Carbodiimide Addition: Add N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents) to the activation mixture. Allow the pre-activation to proceed for 10-15 minutes at room temperature. The solution may change color, indicating the formation of the active ester.
-
Coupling Reaction: Add the pre-activated mixture to the washed, deprotected resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A negative result indicates a complete reaction.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Cycle Repetition: Proceed to the next deprotection and coupling cycle.
III. This compound as a Nitric Oxide Donor
Beyond its potential role in peptide synthesis, NHN is also investigated as a nitric oxide (NO) donor. NO is a critical signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and the immune response. Many of these effects are mediated through the activation of soluble guanylate cyclase (sGC), which leads to an increase in cyclic guanosine monophosphate (cGMP) levels.
In this pathway, an NO donor such as NHN releases NO, which can diffuse across cell membranes.[4] Intracellularly, NO binds to and activates soluble guanylate cyclase (sGC).[4] Activated sGC catalyzes the conversion of GTP to cGMP.[4] The subsequent increase in cGMP levels activates Protein Kinase G (PKG), which in turn phosphorylates various downstream protein targets, leading to a physiological response such as muscle relaxation and vasodilation.[4]
IV. Conclusion
This compound presents an interesting, albeit historically rooted, alternative for peptide bond formation through its active ester. The original claims of racemization-free coupling with N-hydroxyphthalimide are noteworthy.[1] However, a direct performance benchmark against modern, highly efficient coupling reagents like HATU, HBTU, and DIC/Oxyma is currently lacking in the scientific literature. While the electron-withdrawing nature of the nitro group in NHN suggests enhanced reactivity, further quantitative studies are required to ascertain its coupling efficiency, reaction kinetics, and racemization suppression capabilities under standardized SPPS conditions.
For researchers in drug development, the dual functionality of NHN as a potential coupling reagent and a nitric oxide donor could offer unique advantages in specific applications. However, for routine, high-throughput, or challenging peptide synthesis, the well-established and extensively documented performance of modern coupling reagents remains the more reliable and predictable choice. Future studies directly comparing NHN to these standards would be invaluable in defining its role in contemporary peptide chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of N-Hydroxy-4-nitrophthalimide: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of N-Hydroxy-4-nitrophthalimide, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling and disposal of this chemical in a laboratory setting.
Physicochemical and Hazard Data
For quick reference, the following table summarizes the key physical, chemical, and hazard properties of this compound.
| Property | Value |
| Chemical Formula | C₈H₄N₂O₅ |
| CAS Number | 105969-98-0 |
| Physical State | Solid (Crystal - Powder)[1] |
| Color | White to Slightly pale yellow[1] |
| Melting Point | 169°C[1] |
| GHS Hazard Statements | H315: Causes skin irritation[1] |
| H319: Causes serious eye irritation[1] | |
| Signal Word | Warning[1] |
Standard Operating Procedure for Disposal
Adherence to the following step-by-step protocols is crucial for ensuring personnel safety and regulatory compliance during the disposal process.
Required Personal Protective Equipment (PPE)
Before handling this compound, all personnel must be equipped with the following PPE to prevent skin and eye irritation[1]:
-
Gloves: Wear protective gloves.
-
Eye Protection: Use eye protection, such as safety glasses or goggles.[1]
-
Lab Coat: A standard lab coat is recommended to protect against accidental skin contact.
Spill Management Protocol
In the event of a spill, immediate and proper cleanup is necessary to prevent exposure and contamination.
Methodology:
-
Evacuate and Ventilate: If a significant amount of dust is generated, evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Contain the Spill: Prevent the dispersion of dust.[1]
-
Collect the Material: Carefully sweep the solid material to collect it.[1] Avoid actions that could create dust clouds.
-
Package for Disposal: Place the collected material into a clearly labeled, airtight container for disposal.[1]
-
Decontaminate the Area: Once the solid material is removed, decontaminate the surface. A recommended procedure is to wash the area with 60-70% ethanol, followed by a thorough wash with soap and water.
-
Dispose of Contaminated Materials: Any materials used for cleanup, such as wipes or absorbent pads, should be placed in a sealed bag and disposed of as chemical waste along with the spilled substance.
Waste Disposal Protocol
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations.[1]
Methodology:
-
Waste Collection: Collect waste this compound in a designated, sealed, and properly labeled waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Consult Local Authorities: Always consult your institution's Environmental Health and Safety (EHS) office and local regional authorities for specific disposal requirements.[1]
-
Recommended Disposal Method: The preferred method of disposal is through a licensed chemical waste disposal company.[2] One approved method is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber system.[1]
-
Container Disposal: Before disposing of the empty container, ensure it is completely empty.[2] The container should then be disposed of in accordance with local and national regulations.[2]
Disposal Workflow Visualization
The following diagram illustrates the logical flow of the disposal procedure for this compound, from initial handling to final disposal.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling N-Hydroxy-4-nitrophthalimide
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling N-Hydroxy-4-nitrophthalimide in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Hazard Summary
This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary risks associated with this compound are skin and eye irritation.[1] Adherence to the following safety measures is critical.
| Hazard Classification | Description | Precautionary Statement Codes |
| Skin Irritation (Category 2) | Causes skin irritation.[1] | P264, P280, P302+P352, P332+P313, P362+P364 |
| Serious Eye Irritation (Category 2) | Causes serious eye irritation.[1] | P280, P305+P351+P338, P337+P313 |
Personal Protective Equipment (PPE)
To ensure personal safety and prevent exposure, the following personal protective equipment must be worn at all times when handling this compound:
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses or Goggles | Must meet ANSI Z87.1 standards. Chemical splash goggles are required when handling larger quantities or if there is a splash risk.[2][3] A face shield should be worn in addition to goggles when a significant splash hazard exists.[2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are suitable.[4][5] For compounds with unknown toxicity, consider double-gloving with a flexible laminate glove underneath a heavy-duty outer glove.[2] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat is recommended. Ensure it is clean and fully buttoned. |
| Respiratory Protection | Dust Respirator | Use a dust respirator if handling the powder outside of a certified chemical fume hood or if dust generation is likely.[1][6] All respirator use must be in accordance with a respiratory protection program.[3] |
| Footwear | Closed-Toe Shoes | Shoes must fully cover the feet. Chemical-resistant boots may be necessary in areas with a high risk of spills.[4] |
Operational Plan: Step-by-Step Handling Procedure
Follow these steps to ensure the safe handling of this compound from reception to use in the laboratory.
1. Preparation and Engineering Controls:
-
Ensure a safety shower and eyewash station are readily accessible and have been recently tested.[6][7]
-
All handling of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize dust inhalation.[6][7]
-
Keep the container tightly closed when not in use and store it in a cool, dark, and dry place away from incompatible materials such as strong oxidizing agents and strong bases.[1][7]
2. Weighing and Transferring:
-
Don appropriate PPE before handling the chemical container.
-
To minimize dust, do not pour the powder directly. Use a spatula or scoop to transfer the solid.
-
If possible, use a balance with a draft shield.
-
Clean any spills immediately by sweeping the solid material into a suitable container for disposal.[7] For small spills, you can dampen the material with 60-70% ethanol before sweeping to prevent dust from becoming airborne.[8]
3. In-Experiment Use:
-
When adding the compound to a reaction vessel, do so carefully to avoid splashing and dust generation.
-
If heating the compound, be aware of its melting point of 169°C and potential decomposition.[1] Hazardous combustion products can include nitrogen oxides and carbon oxides.[7]
4. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1][7]
-
Decontaminate all surfaces and equipment that came into contact with the chemical.
-
Remove and properly store or dispose of PPE. Contaminated clothing should be removed and washed before reuse.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional, local, state, and federal regulations.
-
Solid Waste:
-
Liquid Waste:
-
Solutions containing this compound should be collected in a labeled, sealed hazardous waste container. Do not pour down the drain.[9]
-
-
Disposal Method:
-
Consult your institution's environmental health and safety (EHS) office for specific disposal procedures.
-
One possible disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Always leave chemicals in their original containers for disposal and do not mix with other waste.
-
Workflow for Safe Handling of this compound
Caption: Safe handling workflow for this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 5. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. 4-Nitrophthalimide | C8H4N2O4 | CID 6969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
